Product packaging for Dilithium sebacate(Cat. No.:CAS No. 19370-86-6)

Dilithium sebacate

Cat. No.: B102174
CAS No.: 19370-86-6
M. Wt: 214.2 g/mol
InChI Key: QFFPUGXEOWMNCP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilithium sebacate is a useful research compound. Its molecular formula is C10H16Li2O4 and its molecular weight is 214.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Li2O4 B102174 Dilithium sebacate CAS No. 19370-86-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dilithium;decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFPUGXEOWMNCP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Li2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172987
Record name Dilithium sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19370-86-6
Record name Dilithium sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Dilithium Sebacate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dilithium sebacate, a versatile chemical compound with significant applications in materials science, particularly in the formulation of high-temperature lubricants and as a component in solid polymer electrolytes for lithium-ion batteries. This document details the chemical principles, experimental procedures, and characterization methods for the successful laboratory-scale synthesis of this compound, tailored for research and development purposes.

Introduction

This compound (C₁₀H₁₆Li₂O₄) is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. Its structure, consisting of a ten-carbon aliphatic chain with carboxylate groups at both ends, each neutralized by a lithium ion, imparts unique properties such as high thermal stability. This makes it a valuable component in applications requiring robust performance under extreme temperature conditions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

PropertyValue
Molecular Formula C₁₀H₁₆Li₂O₄
Molecular Weight 214.11 g/mol
CAS Number 19370-86-6
Appearance White solid
Solubility Soluble in water

Synthesis of this compound

The most common and straightforward method for synthesizing this compound in a laboratory setting is through a neutralization reaction between sebacic acid and lithium hydroxide. This acid-base reaction is typically carried out in an aqueous solution to facilitate the reaction between the solid reactants.

Reaction Principle

The reaction involves the deprotonation of the two carboxylic acid groups of sebacic acid by two equivalents of lithium hydroxide, forming this compound and water as the by-product. The stoichiometry of the reaction is crucial for ensuring complete conversion to the dilithium salt.

reaction_pathway sebacic_acid Sebacic Acid (C₁₀H₁₈O₄) dilithium_sebacate This compound (C₁₀H₁₆Li₂O₄) sebacic_acid->dilithium_sebacate 2 equivalents lithium_hydroxide Lithium Hydroxide (LiOH) lithium_hydroxide->dilithium_sebacate plus + water Water (H₂O) plus2 +

Figure 1: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Sebacic acid (C₁₀H₁₈O₄), high purity

  • Lithium hydroxide monohydrate (LiOH·H₂O), high purity

  • Deionized water

  • Ethanol (for washing/purification)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Sebacic Acid: In a round-bottom flask, dissolve a specific amount of sebacic acid in a suitable volume of deionized water with gentle heating and stirring. For example, 10.11 g (0.05 mol) of sebacic acid can be dissolved in 200 mL of deionized water.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a stoichiometric amount of lithium hydroxide solution. For 0.05 mol of sebacic acid, 4.19 g (0.1 mol) of lithium hydroxide monohydrate is required. Dissolve this in approximately 100 mL of deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the sebacic acid solution under continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Heating and Reflux: Once the addition is complete, fit the flask with a condenser and heat the mixture to reflux (approximately 100°C) for 2-4 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: After reflux, allow the solution to cool down to room temperature, and then further cool it in an ice bath to facilitate the precipitation of this compound.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Expected Yield and Purity

The theoretical yield of the reaction can be calculated based on the starting amount of the limiting reagent (sebacic acid). With careful execution of the protocol, a yield of over 95% can be expected. The purity of the final product can be assessed using various analytical techniques as described in the characterization section.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups. The spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate (COO⁻) stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the sebacate backbone.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the synthesized salt.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the product.

Research Applications of this compound

This compound is primarily utilized in two main research and industrial areas:

High-Temperature Lubricants

This compound serves as a thickener in the formulation of high-temperature greases. Its high thermal stability allows the grease to maintain its lubricating properties at elevated temperatures.

Solid Polymer Electrolytes for Lithium-Ion Batteries

A significant research application of this compound is as a salt in solid polymer electrolytes (SPEs) for safer, all-solid-state lithium-ion batteries. In this application, the dilithium salt is dispersed within a polymer matrix, typically poly(ethylene oxide) (PEO), to form a solid, ion-conducting membrane.

Preparation of a PEO-Dilithium Sebacate Solid Polymer Electrolyte

A common method for preparing these electrolytes is the solution casting technique.

Protocol:

  • Polymer Solution: Dissolve a known amount of high molecular weight PEO in a suitable solvent like acetonitrile.

  • Salt Addition: Add a calculated amount of the synthesized this compound to the polymer solution. The ratio of ethylene oxide units to lithium ions (EO:Li) is a critical parameter that influences the ionic conductivity.

  • Homogenization: Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Casting: Pour the solution into a flat-bottomed dish (e.g., a Teflon petri dish) and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a desiccator).

  • Drying: Once the film is formed, dry it further under vacuum to remove any residual solvent.

The resulting free-standing film can then be characterized for its electrochemical properties, such as ionic conductivity.

spe_workflow start Start dissolve_peo Dissolve PEO in Acetonitrile start->dissolve_peo add_salt Add this compound dissolve_peo->add_salt stir Stir to Homogenize add_salt->stir cast Cast Solution into Dish stir->cast evaporate Slow Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry end Solid Polymer Electrolyte Film dry->end

Figure 2: Workflow for preparing a solid polymer electrolyte film.

Safety and Handling

This compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and application of this compound for research purposes. The provided experimental protocols are designed to be reproducible and can be adapted for various research needs. The unique properties of this compound, particularly its thermal stability, make it a compound of continuing interest in the development of advanced materials.

An In-depth Technical Guide to the Chemical and Physical Properties of Dilithium Sebacate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sebacate (C₁₀H₁₆Li₂O₄) is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. As a lithium salt, it is of significant interest to researchers and drug development professionals, primarily due to the well-established therapeutic effects of the lithium ion in treating bipolar disorder and other mood-related conditions. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the signaling pathways relevant to its potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical data sources.

General Properties
PropertyValueSource
IUPAC Namedilithium;decanedioate[2]
SynonymsThis compound, Decanedioic acid, dilithium salt, Lithium sebacate[]
CAS Number19370-86-6[1][4]
EINECS Number242-999-8[1][2]
Molecular FormulaC₁₀H₁₆Li₂O₄[1][]
Molecular Weight214.11 g/mol [5]
Physical Properties
PropertyValueSource
Physical StateSolid at room temperature[1]
Boiling Point250°C (at 101,325 Pa)[5]
Density1.29 g/cm³ (at 20°C)[5]
Water Solubility204 g/L (at 20°C)[5]
Vapor Pressure0 Pa at 20°C[5]
LogP-3.53 at 20°C[5]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound is through a neutralization reaction between sebacic acid and a lithium base, such as lithium hydroxide.[1]

Reaction:

C₁₀H₁₈O₄ (Sebacic acid) + 2 LiOH (Lithium hydroxide) → C₁₀H₁₆Li₂O₄ (this compound) + 2 H₂O (Water)[1]

Detailed Protocol:

  • Dissolution: Dissolve a known molar quantity of sebacic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Titration: Slowly add a stoichiometric amount (2 molar equivalents) of an aqueous solution of lithium hydroxide to the sebacic acid solution while stirring continuously. The addition should be done dropwise to ensure a controlled reaction.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization reaction is reached when the pH becomes neutral (approximately 7.0).

  • Isolation: The resulting this compound salt can be isolated by removing the solvent via rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, followed by drying under vacuum.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Product Isolation and Purification Sebacic_Acid Sebacic Acid Mixing Mixing and Stirring Sebacic_Acid->Mixing Solvent Ethanol/Water Solvent->Mixing Lithium_Hydroxide Lithium Hydroxide Solution Lithium_Hydroxide->Mixing Neutralization Neutralization Reaction Mixing->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Synthesis Workflow

Potential Therapeutic Signaling Pathways

The therapeutic efficacy of lithium-containing compounds in mood disorders is attributed to the multifaceted action of the lithium ion on various intracellular signaling pathways. While specific studies on this compound are limited, the established mechanisms of lithium action provide a strong foundation for its potential pharmacological activity.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

One of the primary targets of lithium is the enzyme Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key regulator of numerous cellular processes, including inflammation, neurodevelopment, and apoptosis. Lithium directly inhibits GSK-3β by competing with magnesium ions, and also indirectly by increasing the phosphorylation of an inhibitory serine residue on the enzyme. The inhibition of GSK-3β is believed to be a central mechanism in lithium's mood-stabilizing effects.

Modulation of the Inositol Phosphate Pathway

Lithium also exerts its effects by modulating the inositol phosphate second messenger system. It non-competitively inhibits the enzyme inositol monophosphatase (IMPase). This inhibition leads to a depletion of intracellular inositol, which in turn dampens the signaling of various G-protein coupled receptors that rely on the phosphoinositide signaling cascade. This is thought to contribute to the stabilization of neuronal activity.

The following diagram illustrates the key signaling pathways influenced by the lithium ion.

G Key Signaling Pathways of Lithium cluster_0 Lithium Ion Action cluster_1 GSK-3β Pathway cluster_2 Inositol Phosphate Pathway Li_ion Lithium (Li+) GSK3B GSK-3β Li_ion->GSK3B IMPase Inositol Monophosphatase (IMPase) Li_ion->IMPase Downstream_GSK3B Downstream Effects (e.g., Apoptosis, Inflammation) GSK3B->Downstream_GSK3B Therapeutic_Effects Mood Stabilization Neuroprotection Downstream_GSK3B->Therapeutic_Effects Inositol_Depletion Inositol Depletion IMPase->Inositol_Depletion PI_Signaling Phosphoinositide Signaling Inositol_Depletion->PI_Signaling PI_Signaling->Therapeutic_Effects

Lithium Signaling Pathways

Conclusion

This compound presents an interesting compound for researchers in the field of drug development, particularly in the context of mood disorders. Its straightforward synthesis and the well-documented therapeutic mechanisms of the lithium ion make it a valuable tool for further investigation. This guide has summarized the core chemical and physical properties of this compound and provided a framework for its synthesis and the understanding of its potential biological activity. Further experimental studies are warranted to fully characterize its properties and explore its therapeutic potential.

References

Dilithium Sebacate (CAS 19370-86-6): A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of dilithium sebacate in the pharmaceutical and drug development sectors. While direct pharmaceutical applications are an emerging area of research, this document consolidates available physicochemical data and explores potential uses based on the characteristics of its constituent parts—lithium and sebacic acid—and related long-chain dicarboxylate salts.

Core Physicochemical Properties

This compound is the lithium salt of sebacic acid, a naturally occurring dicarboxylic acid. Its chemical structure consists of a ten-carbon aliphatic chain with a lithium carboxylate at each end. This structure imparts properties of interest for various applications, including in high-temperature lubricants and potentially as a component in polymer electrolytes.[1][2]

Table 1: Physicochemical and Identification Properties of this compound
PropertyValueSource(s)
IUPAC Name dilithium;decanedioate[2]
Synonyms Decanedioic acid, dilithium salt; Sebacic acid, dilithium salt[2][3]
CAS Number 19370-86-6[1][3]
EINECS Number 242-999-8[1][3]
Molecular Formula C₁₀H₁₆Li₂O₄[1][2]
Molecular Weight 214.11 g/mol [1][3]
Physical State Solid at room temperature (inferred from similar salts)[1]
Boiling Point 374.3 °C at 760 mmHg[2][4]
Density 1.29 g/cm³ at 20 °C[3][5]
Water Solubility 204 g/L at 20 °C[3][5]
Vapor Pressure 1.24 x 10⁻⁶ mmHg at 25 °C[4]
Flash Point 198.3 °C[4]
LogP -3.53 at 20 °C[5]
InChI Key QFFPUGXEOWMNCP-UHFFFAOYSA-L[1][2]
Canonical SMILES [Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-][1]

Synthesis and Characterization

Laboratory-Scale Synthesis

The most common method for synthesizing this compound is through a straightforward acid-base neutralization reaction. This involves reacting sebacic acid with a stoichiometric amount of a lithium base, typically lithium hydroxide, in an aqueous solution.[1]

Reaction: C₁₀H₁₈O₄ (Sebacic Acid) + 2 LiOH (Lithium Hydroxide) → C₁₀H₁₆Li₂O₄ (this compound) + 2 H₂O[1]

A generalized experimental protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve a known molar quantity of sebacic acid in deionized water, gently heating if necessary to aid dissolution.

  • Titration: Slowly add a standardized aqueous solution of lithium hydroxide (2 molar equivalents) to the sebacic acid solution with constant stirring.

  • pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached at a neutral pH (approximately 7.0), indicating complete neutralization.

  • Isolation: The resulting solution of this compound can be concentrated by rotary evaporation to remove water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity product.

  • Drying: The purified this compound should be dried under a vacuum at an elevated temperature to remove any residual solvent.

For pharmaceutical applications, stringent quality control would be necessary to ensure the removal of unreacted starting materials and any other impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Sebacic_Acid Sebacic Acid (C₁₀H₁₈O₄) Neutralization Neutralization in Aqueous Solution Sebacic_Acid->Neutralization Lithium_Hydroxide Lithium Hydroxide (LiOH) Lithium_Hydroxide->Neutralization Isolation Isolation (Rotary Evaporation) Neutralization->Isolation Aqueous Solution Purification Purification (Recrystallization) Isolation->Purification Crude Solid Drying Drying (Vacuum Oven) Purification->Drying Purified Solid Final_Product High-Purity This compound Drying->Final_Product

Figure 1: Generalized workflow for the synthesis of this compound.
Characterization

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H and ¹³C NMR Spectroscopy In D₂O, the ¹H NMR spectrum would show characteristic peaks for the methylene groups of the sebacate backbone. The ¹³C NMR would show signals for the carboxylate carbon and the different methylene carbons. The symmetry of the molecule would simplify the spectra.
Infrared (IR) Spectroscopy The IR spectrum would be characterized by the absence of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group (COO⁻), typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would detect the sebacate dianion or related species.
Thermal Analysis (TGA/DSC) Thermogravimetric analysis (TGA) would determine the thermal stability and decomposition temperature of the salt. Differential Scanning Calorimetry (DSC) would identify phase transitions, such as melting point and dehydration events if the salt is a hydrate. Studies on similar dicarboxylate salts show they are generally stable up to 220 °C.
X-ray Diffraction (XRD) Powder XRD (PXRD) would provide the crystalline fingerprint of the solid-state material, which is essential for polymorphism screening and quality control. Single-crystal XRD could be used to determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice.

Potential Applications in Drug Development

While this compound is not currently used as an active pharmaceutical ingredient (API), its properties suggest several potential applications as a pharmaceutical excipient or in drug delivery systems.

Drug Delivery Systems

Long-chain dicarboxylic acids and their derivatives are being explored in drug delivery. For instance, poly(diol sebacate)s have been used to modify the release of paclitaxel from polymer films. The sebacate backbone can impart flexibility and hydrophobicity to polymer matrices, potentially allowing for the controlled release of incorporated drugs. This compound could serve as a monomer or cross-linking agent in the synthesis of novel biocompatible polymers for drug delivery.

Formulation of Poorly Soluble Drugs

Dicarboxylic acids are known to form salts or co-crystals with APIs, which can enhance their solubility and dissolution rates. The formation of a sebacate salt with a basic API could be a strategy to improve its biopharmaceutical properties.

Logical_Relationships cluster_properties Core Properties cluster_applications Potential Pharmaceutical Applications DS This compound Dicarboxylic Dicarboxylic Acid Salt DS->Dicarboxylic LongChain Long Aliphatic Chain DS->LongChain Lithium Contains Lithium Ions DS->Lithium Excipient Pharmaceutical Excipient Dicarboxylic->Excipient Solubility Solubility Enhancer (Salt Formation with API) Dicarboxylic->Solubility Polymer Component of Biocompatible Polymers LongChain->Polymer Lubricant Lubricant for Medical Devices LongChain->Lubricant Lithium->Excipient

Figure 2: Logical relationships between the properties of this compound and its potential applications.

Biocompatibility and Safety Considerations

The biocompatibility of this compound has not been extensively studied. However, insights can be drawn from its components.

  • Sebacic Acid: Sebacic acid is generally recognized as safe (GRAS) by the FDA and is used in cosmetics and as a food additive. It is a product of fatty acid metabolism in mammals.

  • Lithium: Lithium salts, such as lithium carbonate, are used therapeutically for bipolar disorder. However, they have a narrow therapeutic index, and high concentrations can be toxic. Studies on the cytotoxicity of various lithium salts indicate that toxicity is dose-dependent. It is crucial to determine the non-toxic concentration range for any new lithium-containing compound intended for pharmaceutical use.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cell lines relevant to the intended application (e.g., fibroblasts, epithelial cells) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the cell culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer (typically at 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

This compound is a simple dicarboxylate salt with well-defined physicochemical properties. While its current applications are primarily in non-pharmaceutical fields, its structure suggests potential for use in drug delivery systems and as a pharmaceutical excipient. Further research is needed to fully characterize its biocompatibility, toxicological profile, and performance in various pharmaceutical formulations. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this compound in drug development.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Dilithium Sebacate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium sebacate, the dilithium salt of decanedioic acid, is a chemical compound with applications in various fields, including the formulation of high-temperature lubricants and as a component in polymer electrolytes.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of this compound. While crystallographic and detailed spectroscopic data for this specific compound are not extensively available in published literature, this guide synthesizes the known information and provides predicted characteristics based on the analysis of analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Molecular Structure and Properties

This compound is an organic salt with the chemical formula C₁₀H₁₆Li₂O₄.[1][3][4] Its structure consists of a central ten-carbon aliphatic chain of the sebacate dianion, with a carboxylate group at each end. Each of these negatively charged carboxylate groups is ionically bonded to a lithium cation (Li⁺).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆Li₂O₄[1][3][4]
Molecular Weight 214.11 g/mol [3][5]
CAS Number 19370-86-6[1][3]
IUPAC Name dilithium;decanedioate[2][4]
Appearance Predicted to be a white solid at room temperature.[1]
Boiling Point 374.3 °C at 760 mmHg[2]
Water Solubility Predicted to be water-soluble due to its ionic nature.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. This involves reacting sebacic acid with a lithium base, most commonly lithium hydroxide, in a suitable solvent.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • Sebacic acid (C₁₀H₁₈O₄)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol (for washing/purification)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolution of Sebacic Acid: In a round-bottom flask, dissolve a specific molar quantity of sebacic acid in a minimal amount of deionized water with gentle heating and stirring.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare a solution containing a twofold molar excess of lithium hydroxide monohydrate in deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the sebacic acid solution while continuously stirring. The reaction is exothermic. To control the temperature, the addition can be done dropwise, and the reaction flask can be placed in a water bath.

  • Completion and Precipitation: After the addition is complete, continue stirring the mixture for a predetermined period (e.g., 2-3 hours) to ensure the reaction goes to completion. The this compound may precipitate out of the solution upon cooling, or the solvent may need to be partially removed by rotary evaporation to induce precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to remove any residual solvent and water.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification sebacic_acid Sebacic Acid in Deionized Water mixing Mixing and Stirring (Controlled Temperature) sebacic_acid->mixing li_hydroxide Lithium Hydroxide in Deionized Water li_hydroxide->mixing precipitation Precipitation/Crystallization mixing->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Ethanol filtration->washing drying Drying in Vacuum Oven washing->drying product Pure this compound drying->product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Molecular Structure Characterization

X-ray Diffraction (XRD)

X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure for this compound has not been identified, it is expected to form a crystalline solid. Analysis of related structures, such as other alkali metal dicarboxylates, suggests that the sebacate chains would likely adopt a linear, all-trans conformation, with the lithium ions coordinating to the oxygen atoms of the carboxylate groups. The coordination environment of the lithium ions and the overall packing of the molecules in the crystal lattice would be key features to be determined from a single-crystal XRD study.

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to be dominated by vibrations of the hydrocarbon chain and the carboxylate groups.

Predicted Spectroscopic Features:

  • C-H Stretching: In the region of 2850-3000 cm⁻¹, characteristic of the aliphatic CH₂ groups.

  • C=O Stretching (asymmetric): A strong band is expected in the region of 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate (COO⁻) group.

  • C=O Stretching (symmetric): A weaker band for the symmetric stretch of the carboxylate group is anticipated around 1400-1450 cm⁻¹.

  • CH₂ Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹).

  • Li-O Stretching: At lower frequencies (typically below 500 cm⁻¹), vibrations corresponding to the Li-O ionic bonds are expected.

The relationship between the molecular structure and its expected vibrational spectra is depicted below.

G Structural Features and Corresponding Vibrational Modes cluster_structure Molecular Structure of this compound cluster_spectra Expected Vibrational Modes (IR/Raman) structure [Li+]⁻OOC-(CH₂)₈-COO⁻[Li+] ch_stretch C-H Stretching (~2850-3000 cm⁻¹) structure->ch_stretch (CH₂)₈ chain coo_asym Asymmetric COO⁻ Stretch (~1550-1610 cm⁻¹) structure->coo_asym COO⁻ groups coo_sym Symmetric COO⁻ Stretch (~1400-1450 cm⁻¹) structure->coo_sym COO⁻ groups ch2_bend CH₂ Bending (<1500 cm⁻¹) structure->ch2_bend (CH₂)₈ chain lio_stretch Li-O Stretching (<500 cm⁻¹) structure->lio_stretch Li⁺-⁻OOC interaction

Caption: The relationship between the functional groups in this compound and their expected vibrational frequencies.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) is expected to be relatively simple. The protons of the methylene (CH₂) groups in the aliphatic chain would give rise to signals in the upfield region (typically 1.0-2.5 ppm). Due to the symmetry of the molecule, protons on carbons equidistant from the carboxylate groups may be chemically equivalent, leading to a simplified spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylate carbons (COO⁻) and the different methylene carbons in the aliphatic chain. The carboxylate carbon signal would appear significantly downfield (typically >170 ppm).

  • ⁷Li NMR: Lithium NMR could be used to probe the environment of the lithium ions. The chemical shift would be sensitive to the nature of the solvent and the extent of ion pairing.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For anhydrous this compound, it is expected to be thermally stable to a relatively high temperature, after which it would undergo decomposition. If the sample is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed at lower temperatures.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of this compound would show endothermic peaks corresponding to melting and any solid-solid phase transitions. Exothermic events could indicate decomposition.

Applications

This compound finds application primarily in the formulation of high-temperature lubricants, where it contributes to the thermal stability of the grease.[1] It is also of interest in materials science for the development of polymer electrolytes for lithium-ion batteries, where it can enhance ionic conductivity.[2]

Conclusion

References

The Solubility of Dilithium Sebacate in Non-Aqueous Electrolytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Dilithium sebacate (Li₂C₁₀H₁₆O₄) is emerging as a functional electrolyte additive in lithium-ion batteries, primarily for its role in forming a stable Solid Electrolyte Interphase (SEI) on electrode surfaces. Understanding its solubility in non-aqueous electrolytes is critical for optimizing formulation and performance. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound. It addresses the notable absence of specific quantitative solubility data in publicly accessible literature and, in its place, offers a framework for analysis. This includes a discussion of general solubility trends for similar organic lithium salts, a detailed experimental protocol for solubility determination, and a visualization of its role in battery chemistry.

Introduction: The Role of Dicarboxylate Additives

This compound is a dicarboxylate salt investigated for its potential to enhance the stability and longevity of lithium-ion batteries. Like other organic lithium salts, its primary function when used as an electrolyte additive is to participate in the formation of the SEI layer on the anode during the initial charging cycles. A stable, robust, and flexible SEI is crucial for preventing continuous electrolyte decomposition and ensuring the long-term cyclability of the battery. The efficacy of such an additive is contingent on its solubility in the electrolyte; it must be sufficiently soluble to be present at the electrode-electrolyte interface but not so soluble that it leads to undesirable bulk electrolyte properties.

Solubility of Organic Lithium Salts: General Trends

While specific data for this compound is lacking, research on other lithium salts provides insight into the factors governing solubility in non-aqueous solvents. Computational and experimental studies show that organic lithium salts are generally more soluble in common organic carbonate solvents than their inorganic counterparts (e.g., Li₂CO₃, LiF).[1][2]

Key factors influencing solubility include:

  • Solvent Polarity: Salts tend to dissolve more readily in more polar solvents. For instance, many lithium salts exhibit higher solubility in ethylene carbonate (EC) than in less polar linear carbonates like dimethyl carbonate (DMC).[1]

  • Molecular Size and Structure: The molecular shape and size of both the salt and the solvent molecules can influence solubility.[3]

  • Lattice Energy of the Salt: Salts with lower lattice energy tend to be more soluble.

Based on computational studies of similar organic salts like dilithium ethylene glycol dicarbonate (Li₂EDC), it is predicted that dicarboxylates like this compound will exhibit moderate solubility, likely higher than inorganic SEI components.[1][2]

Quantitative Solubility Data (Hypothetical Framework)

As established, precise, experimentally verified solubility values for this compound are not published. To facilitate comparison for researchers planning to measure these values, the following tables are presented as a template. The values for related compounds are included to provide a sense of expected magnitude.

Table 1: Solubility of Common SEI-Related Lithium Salts in Dimethyl Carbonate (DMC)

CompoundFormulaMolar Solubility in DMC (mol/L)Reference
Lithium Methyl CarbonateLiOCO₂CH₃9.6 x 10⁻⁴[1][2]
Lithium Ethyl CarbonateLiOCO₂C₂H₅> 9.0 x 10⁻⁵[2]
Lithium HydroxideLiOH> 9.0 x 10⁻⁵[2]
Lithium FluorideLiF> 9.0 x 10⁻⁵[2]
Lithium Oxalate(LiCO₂)₂> 9.0 x 10⁻⁵[2]
Lithium CarbonateLi₂CO₃9.0 x 10⁻⁵[1][2]
This compound Li₂C₁₀H₁₆O₄ Data Not Available

Table 2: Proposed Experimental Matrix for this compound Solubility

Solvent System (v/v)Conducting SaltTemperature (°C)Measured Solubility (g/L)Molar Solubility (mol/L)
EC:DMC (1:1)1M LiPF₆25To be determinedTo be determined
EC:DMC (1:1)1M LiPF₆45To be determinedTo be determined
EC:DEC (1:1)1M LiPF₆25To be determinedTo be determined
EC:DEC (1:1)1M LiPF₆45To be determinedTo be determined
DMCNone25To be determinedTo be determined

Experimental Protocol for Solubility Determination

The following protocol for determining the solubility of this compound is adapted from established methods for other lithium salts in non-aqueous solvents.

Objective: To determine the saturation solubility of this compound in a given non-aqueous electrolyte system at a specified temperature.

Materials & Equipment:

  • This compound (high purity)

  • Battery-grade solvents (e.g., EC, DMC, DEC)

  • Conducting salt (e.g., LiPF₆)

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, PTFE or similar)

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

  • Inert gas supply (Argon)

Procedure:

  • Electrolyte Preparation: Inside the argon-filled glovebox, prepare the desired solvent mixture (e.g., 1:1 v/v EC:DMC) containing the standard concentration of conducting salt (e.g., 1M LiPF₆).

  • Sample Preparation (Saturation):

    • Add an excess amount of this compound powder to a known volume of the prepared electrolyte in a sealed vial. An "excess amount" ensures that undissolved solid remains after equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Extraction:

    • After equilibration, stop the agitation and allow the vials to rest at the set temperature for several hours (e.g., 4-6 hours) to let the excess, undissolved solid settle.

    • Carefully draw a specific volume of the clear supernatant (the saturated liquid portion) using a pipette.

    • Immediately filter the extracted liquid through a 0.2 µm syringe filter to remove any suspended microparticles. This step is critical to prevent erroneously high measurements.

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered, saturated electrolyte sample with a suitable solvent to a concentration within the calibrated range of the ICP-OES.

    • Analyze the concentration of lithium ions (Li⁺) in the diluted sample using ICP-OES.

  • Calculation:

    • From the measured Li⁺ concentration, calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor and the stoichiometry (2 moles of Li per mole of this compound).

    • Convert the molar concentration to grams per liter (g/L) using the molecular weight of this compound (214.11 g/mol ).

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify the experimental process and the hypothesized role of this compound in the battery system.

G Experimental Workflow for Solubility Determination cluster_prep Preparation (Glovebox) cluster_equil Equilibration cluster_analysis Analysis A Prepare Solvent + LiPF6 Electrolyte B Add Excess This compound A->B C Agitate at Constant Temperature (e.g., 24h) B->C D Settle Undissolved Solid (e.g., 4h) C->D E Filter Supernatant (0.2 µm syringe filter) D->E F Dilute Sample E->F G Measure Li+ Conc. via ICP-OES F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

G Hypothesized Role of this compound in SEI Formation A This compound (Dissolved in Electrolyte) D Reductive Decomposition of Sebacate Anion A->D Migrates to Anode Surface B Graphite Anode Surface C First Charging Cycle (Li+ Intercalation) B->C C->D Low Potential Environment E Formation of Organic Lithium Salt Components D->E F Stable & Flexible SEI Layer E->F Incorporates into Polymeric Matrix

Caption: Hypothesized mechanism of this compound in forming a stable SEI layer.

Conclusion

While direct quantitative solubility data for this compound in non-aqueous electrolytes remains elusive in current literature, its role as a promising SEI-forming additive necessitates a thorough understanding of its behavior. By leveraging knowledge of similar organic lithium salts, a picture of moderate solubility can be inferred. The detailed experimental protocol and workflow provided in this guide offer a clear and robust pathway for researchers to establish definitive solubility values. Such data will be invaluable for the rational design and optimization of next-generation lithium-ion battery electrolytes, ultimately contributing to the development of safer and more durable energy storage systems.

References

The Fundamental Electrochemical Behavior of Dilithium Sebacate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated fundamental electrochemical behavior of dilithium sebacate (Li₂C₁₀H₁₆O₄) as a potential anode material for lithium-ion batteries. While specific experimental data on this compound is limited in publicly available literature, this document outlines the core electrochemical principles and the detailed experimental protocols required for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are exploring novel organic electrode materials.

This compound is the dilithium salt of decanedioic acid (sebacic acid). Its molecular formula is C₁₀H₁₆Li₂O₄, and its molecular weight is 214.13 g/mol . As an organic carboxylate, it is being investigated for its potential as a more environmentally friendly and sustainable alternative to conventional inorganic anode materials.

Core Electrochemical Properties and Expected Performance

The electrochemical performance of this compound as an anode material would be primarily characterized by its reversible reaction with lithium ions. The carboxylate groups are the electrochemically active centers, and the long aliphatic chain (-(CH₂)₈-) influences the material's physical properties, such as solubility and thermal stability.

Anticipated Electrochemical Data
ParameterExpected Range for this compoundNotes
Theoretical Specific Capacity (mAh/g) ~240Calculated based on a two-electron transfer process per formula unit.
Reversible Specific Capacity (mAh/g) 150 - 220Practical capacity is typically lower than theoretical due to kinetic limitations and side reactions.
Average Voltage Plateau vs. Li/Li⁺ (V) 0.5 - 1.0The voltage at which lithium insertion/extraction occurs. A low potential is desirable for higher cell voltage.
Coulombic Efficiency (%) >99% (after initial cycles)The ratio of charge output during delithiation to charge input during lithiation.
Cycle Life >500 cyclesThe number of charge-discharge cycles before significant capacity fade.

Detailed Experimental Protocols

To fully characterize the electrochemical behavior of this compound, a series of standard electrochemical techniques would be employed.

Electrode Preparation

A typical electrode slurry would be prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10) with a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto a copper foil current collector and dried under vacuum to remove the solvent.

Cell Assembly

The prepared electrodes would be assembled into coin cells (e.g., CR2032) in an argon-filled glovebox to prevent contamination from air and moisture. A lithium metal foil would serve as the counter and reference electrode, and a porous polymer separator would be soaked in a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to identify the redox potentials of the material. The cell is cycled between a defined voltage window (e.g., 0.01 V and 3.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The resulting voltammogram would show peaks corresponding to the lithiation (reduction) and delithiation (oxidation) of the this compound.

Galvanostatic Cycling

This technique is used to determine the specific capacity, coulombic efficiency, and cycle life of the material. The cell is charged and discharged at a constant current (e.g., C/10, where C is the theoretical capacity) within the same voltage window as the CV. The capacity is calculated from the duration of the charge/discharge and the applied current.

Electrochemical Impedance Spectroscopy (EIS)

EIS is performed to investigate the charge transfer kinetics and the formation of the solid electrolyte interphase (SEI) layer.[1][2][3] A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.[1][2] The resulting Nyquist plot can be modeled to determine the resistance of the electrolyte, the SEI layer, and the charge transfer process.

Visualizing Electrochemical Processes

The following diagrams illustrate the key experimental workflows and the proposed electrochemical reaction mechanism for this compound.

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing mixing Mixing Active Material, Conductive Agent, Binder casting Slurry Casting on Cu Foil mixing->casting drying Vacuum Drying casting->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cv Cyclic Voltammetry assembly->cv gc Galvanostatic Cycling assembly->gc eis Electrochemical Impedance Spectroscopy assembly->eis

Experimental workflow for electrochemical characterization.

reaction_mechanism cluster_anode This compound Anode cluster_electrolyte Electrolyte cluster_lithiated_anode Lithiated Anode anode LiOOC-(CH₂)₈-COOLi li_ion Li⁺ + e⁻ anode->li_ion Delithiation (Charge) lithiated Li₂OOC-(CH₂)₈-COOLi₂ li_ion->anode Lithiation (Discharge)

Proposed two-electron redox mechanism for this compound.

Conclusion

This compound represents a promising candidate for a new class of organic anode materials for lithium-ion batteries. Its long aliphatic chain may offer unique physical properties, while the carboxylate groups provide the necessary electrochemical activity. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its electrochemical behavior. Further research and detailed experimental validation are necessary to fully elucidate its performance and potential for practical applications.

References

Unveiling the Foundations: A Technical History of Dilithium Dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and historical development of dilithium dicarboxylates has been compiled, offering a deep dive into the synthesis, characterization, and early applications of this important class of chemical compounds. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a foundational understanding of these molecules.

The journey of dilithium dicarboxylates is rooted in the broader history of organolithium chemistry and the fundamental principles of acid-base reactions. While the use of alkali metal salts of fatty acids dates back to ancient soap production, the precise scientific characterization of simple dilithium dicarboxylates emerged much later, with the advancements in inorganic and organic chemistry in the late 19th and early 20th centuries.

Early Synthesis and Characterization

The first preparations of simple dilithium dicarboxylates were likely achieved through straightforward acid-base neutralization reactions. The reaction of a dicarboxylic acid with two equivalents of a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous solution, followed by precipitation or crystallization, represents the most direct synthetic route.

One of the earliest and most straightforward examples is the synthesis of lithium oxalate. This compound can be readily prepared by the direct neutralization of oxalic acid with lithium hydroxide.[1] The resulting dilithium salt, a colorless crystalline solid, exhibits moderate solubility in water.[1]

While specific dates and discoverers for the simplest dilithium dicarboxylates are not always clearly documented in readily accessible literature, their preparation follows fundamental chemical principles that were well-established by the early 20th century. The pioneering work on organolithium reagents by chemists such as Wilhelm Schlenk, Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s laid the groundwork for a deeper understanding of carbon-lithium bonds and the broader reactivity of lithium compounds.

Key Experimental Protocols

The foundational experimental protocols for the synthesis of dilithium dicarboxylates are based on classical acid-base chemistry. Below are detailed methodologies for the preparation of representative dilithium dicarboxylates.

Experimental Protocol: Synthesis of Dilithium Oxalate

Objective: To synthesize dilithium oxalate via neutralization of oxalic acid with lithium hydroxide.

Materials:

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • A solution of oxalic acid dihydrate is prepared by dissolving a known molar amount in deionized water with gentle heating and stirring.

  • A stoichiometric amount (2 molar equivalents) of lithium hydroxide monohydrate is dissolved in deionized water in a separate beaker.

  • The lithium hydroxide solution is slowly added to the oxalic acid solution with continuous stirring.

  • The reaction mixture is stirred for 1-2 hours at room temperature to ensure complete neutralization.

  • The volume of the solution is then reduced by heating to induce precipitation of the dilithium oxalate.

  • The precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

  • The purified dilithium oxalate is dried in an oven at a temperature of 80-100 °C to a constant weight.

Experimental Protocol: Synthesis of Dilithium Adipate

Objective: To synthesize dilithium adipate from adipic acid and lithium carbonate.

Materials:

  • Adipic acid (H₂C₆H₈O₄)

  • Lithium carbonate (Li₂CO₃)

  • Deionized water

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Adipic acid is dissolved in a sufficient volume of deionized water in a round-bottom flask, with gentle heating and stirring.

  • A stoichiometric amount (1 molar equivalent) of lithium carbonate is added portion-wise to the adipic acid solution. Effervescence (release of CO₂) will be observed.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the reaction goes to completion.

  • The resulting clear solution is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude dilithium adipate.

  • The solid is then triturated with isopropanol, collected by vacuum filtration, and washed with a small amount of fresh isopropanol.

  • The product is dried under vacuum to obtain pure dilithium adipate.

Data Presentation

The following table summarizes key quantitative data for a selection of simple dilithium dicarboxylates.

Compound NameChemical FormulaMolar Mass ( g/mol )AppearanceSolubility in Water ( g/100 g)
Dilithium OxalateLi₂C₂O₄101.90Colorless crystalline solid6.6[1]
Dilithium MalonateLi₂C₃H₂O₄115.92White solidData not readily available
Dilithium SuccinateLi₂C₄H₄O₄129.94White solidData not readily available
Dilithium GlutarateLi₂C₅H₆O₄143.97White solidData not readily available
Dilithium AdipateLi₂C₆H₈O₄158.00White solidData not readily available
Dilithium PimelateLi₂C₇H₁₀O₄172.02White solidData not readily available
Dilithium SuberateLi₂C₈H₁₂O₄186.05White solidData not readily available
Dilithium AzelateLi₂C₉H₁₄O₄200.07White solidData not readily available
Dilithium SebacateLi₂C₁₀H₁₆O₄214.10White solidData not readily available

Logical Relationships and Experimental Workflows

The synthesis of dilithium dicarboxylates can be represented by a general logical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dicarboxylic_Acid Dicarboxylic Acid (HOOC-R-COOH) Reaction Neutralization Reaction in Solvent (e.g., Water) Dicarboxylic_Acid->Reaction Lithium_Base Lithium Base (e.g., LiOH, Li₂CO₃) Lithium_Base->Reaction Isolation Isolation (Precipitation/Crystallization) Reaction->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying Purification->Drying Dilithium_Dicarboxylate Dilithium Dicarboxylate (LiOOC-R-COOLi) Drying->Dilithium_Dicarboxylate

General workflow for the synthesis of dilithium dicarboxylates.

This foundational understanding of dilithium dicarboxylates is crucial for their application in modern research and development, including their use as precursors in materials science and as counterions in pharmaceutical formulations to modify the physicochemical properties of active pharmaceutical ingredients.

References

In-depth Technical Guide on Dilithium Sebacate as a Potential Anode or Cathode Material

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and technical data reveals a significant finding: there is currently no published research evaluating dilithium sebacate as a standalone anode or cathode material for lithium-ion batteries. While the broader class of organic lithium salts, particularly dilithium dicarboxylates, has garnered interest as potential electrode materials, this compound itself does not appear in the existing body of research for this application.

One chemical supplier notes its use in polymer electrolytes and as an ionic conductivity enhancer, but provides no specific data or references related to its performance as an active electrode material. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this compound as an electrode material is not possible at this time.

To provide context for researchers interested in this area, this document will instead offer a high-level overview of the research into analogous dilithium dicarboxylate compounds as anode materials.

The Landscape of Dilithium Dicarboxylate Anodes

Organic electrode materials are being explored as a sustainable alternative to traditional inorganic materials used in lithium-ion batteries. They offer the potential for lower cost, structural design flexibility, and environmental friendliness. Within this class of materials, conjugated dicarboxylates have been a particular focus for anode applications.

General Working Principle

The general mechanism for dicarboxylate anodes involves the reversible reaction of lithium ions with the carboxylate groups. For a generic dilithium dicarboxylate, the process at the anode during charging would involve the further lithiation of the molecule.

Below is a conceptual workflow for the evaluation of a novel organic anode material, based on methodologies reported for similar compounds.

G cluster_synthesis Material Synthesis & Characterization cluster_electrode Electrode & Cell Fabrication cluster_testing Electrochemical Evaluation synthesis Synthesis of Dilithium Dicarboxylate characterization Structural & Physical Characterization (XRD, FTIR, TGA) synthesis->characterization slurry Slurry Preparation (Active Material, Carbon Black, Binder) characterization->slurry coating Coating on Current Collector (e.g., Copper Foil) slurry->coating assembly Coin Cell Assembly (vs. Li Metal) coating->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Cycling (Charge-Discharge) cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) gcd->eis

Caption: Conceptual workflow for evaluating a novel organic anode material.

Performance of Analogous Dicarboxylate Anodes

Research into compounds like dilithium terephthalate and dilithium 2-aminoterephthalate has provided some key insights into the potential and challenges of this material class.

CompoundReversible Capacity (approx.)Operating Potential (vs. Li/Li⁺)Key Findings & Challenges
Dilithium Terephthalate~234-300 mAh/g~0.8 VEnhanced thermal stability over carbon anodes. Suffers from capacity fading.
Dilithium trans-trans-muconate~125-150 mAh/g~1.4 VFlat discharge plateau. Lower capacity compared to terephthalate.
Dilithium 2-aminoterephthalate~180 mAh/gNot specifiedStable cycling. Requires high carbon content due to low electronic conductivity.

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Key Challenges for Dicarboxylate Anodes

The primary obstacles to the practical application of dilithium dicarboxylate anodes, which would likely also apply to this compound, include:

  • Low Electronic Conductivity: Organic salts are generally poor electronic conductors, necessitating the use of a significant amount of conductive additives (like carbon black) in the electrode formulation. This reduces the overall energy density of the cell.

  • Solubility in Electrolyte: Dissolution of the active material into the organic electrolyte is a common issue, leading to capacity fade and poor cycling stability.

  • Solid Electrolyte Interphase (SEI) Formation: A stable SEI layer is crucial for long-term battery performance. The formation and stability of the SEI on organic anodes can be complex and may contribute to irreversible capacity loss in the initial cycles.

Future Research Directions for this compound

While no research currently exists, the following logical steps could be taken to evaluate this compound as a potential anode or cathode material.

G start Hypothesize Electrochemical Activity of this compound synthesis Synthesize and Purify this compound start->synthesis characterization Characterize Material Properties synthesis->characterization electrode_prep Prepare Electrode Slurry and Fabricate Coin Cells characterization->electrode_prep electrochem_testing Perform Electrochemical Testing (CV, GCD, EIS) electrode_prep->electrochem_testing analysis Analyze Performance Metrics (Capacity, Stability, Efficiency) electrochem_testing->analysis optimization Optimize Electrode Composition and Testing Parameters analysis->optimization conclusion Determine Viability as an Anode/Cathode Material analysis->conclusion optimization->electrochem_testing Iterate

Caption: Logical research pathway for evaluating this compound.

Methodological & Application

Application Notes and Protocols: Pre-lithiation Strategies for Silicon Anodes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries due to its exceptional theoretical specific capacity (over ten times that of traditional graphite anodes). However, silicon anodes suffer from significant challenges that hinder their widespread commercialization. One of the primary issues is the large volume expansion (up to 300%) during lithiation, which leads to mechanical degradation of the electrode and the continuous formation of an unstable solid electrolyte interphase (SEI). This process consumes a significant amount of active lithium from the cathode during the initial cycles, resulting in a low initial Coulombic efficiency (ICE) and rapid capacity fade.

Pre-lithiation is a critical strategy to mitigate these issues by pre-compensating for the initial lithium loss. By introducing a lithium source to the anode before the full cell assembly, the SEI can be formed and the initial irreversible capacity loss can be overcome, leading to improved cell performance and cycle life.

While various pre-lithiation agents and methods are under investigation, there is currently no publicly available research detailing the use of dilithium sebacate for this purpose. Therefore, this document provides a general overview of established pre-lithiation techniques for silicon anodes.

Part 1: Common Pre-lithiation Methods for Silicon Anodes

Several methods have been developed to pre-lithiate silicon anodes. The choice of method depends on factors such as scalability, cost, safety, and the desired degree of pre-lithiation.

1. Direct Contact Pre-lithiation:

This method involves bringing the silicon anode into direct physical contact with a lithium source, typically lithium metal foil or powder.

  • Mechanism: Lithium is transferred to the silicon anode through a spontaneous electrochemical reaction upon contact.

  • Advantages: Simple concept and potentially high pre-lithiation efficiency.

  • Disadvantages: Difficult to control the uniformity and amount of pre-lithiation, potential for safety hazards associated with handling lithium metal, and possible side reactions with the electrolyte.

2. Electrochemical Pre-lithiation:

In this technique, the silicon anode is electrochemically lithiated in a separate half-cell setup before being assembled into a full cell.

  • Mechanism: The silicon anode is assembled in a half-cell with a lithium metal counter electrode. A specific amount of charge is passed to precisely control the amount of lithium inserted into the silicon.

  • Advantages: Precise control over the degree of pre-lithiation and the ability to pre-form a stable SEI.

  • Disadvantages: Adds complexity and cost to the manufacturing process and requires handling of lithium metal.

3. Pre-lithiation using Chemical Reagents (Additives):

This approach involves incorporating a lithium-containing compound (pre-lithiation additive) directly into the anode slurry during electrode fabrication.

  • Mechanism: The additive decomposes or reacts during the initial charging process to release lithium, which then compensates for the lithium consumed by the silicon anode.

  • Advantages: Potentially a scalable and cost-effective method that can be integrated into existing battery manufacturing processes.

  • Disadvantages: The additive can introduce undesirable byproducts, may not be stable in the slurry, and the decomposition voltage must be compatible with the cell's operating window.

Part 2: Generalized Experimental Protocols

The following are generalized protocols for common pre-lithiation methods. These are not specific to this compound.

Protocol 1: Direct Contact Pre-lithiation of a Silicon Anode

Materials:

  • Silicon-based anode (e.g., Si/graphite composite on copper foil)

  • Lithium metal foil

  • Electrolyte (e.g., 1 M LiPF6 in ethylene carbonate/diethyl carbonate)

  • Celgard separator

  • Coin cell components (CR2032)

  • Argon-filled glovebox

Procedure:

  • Punch circular electrodes from the silicon anode sheet.

  • Inside an argon-filled glovebox, carefully press a piece of lithium metal foil of a predetermined size and weight onto the surface of the silicon anode. A roller can be used to ensure uniform contact.

  • Assemble a coin cell (CR2032) in the following order: anode casing, the pre-lithiated silicon anode (lithium side up), separator, lithium metal counter electrode, and cathode casing.

  • Add a few drops of electrolyte to wet the separator and electrodes.

  • Crimp the coin cell.

  • Allow the cell to rest for several hours to ensure complete pre-lithiation before electrochemical testing.

Protocol 2: Electrochemical Pre-lithiation of a Silicon Anode

Materials:

  • Silicon anode

  • Lithium metal foil

  • Electrolyte

  • Celgard separator

  • Coin cell components

  • Battery cycler

  • Argon-filled glovebox

Procedure:

  • Assemble a half-cell (CR2032) inside an argon-filled glovebox with the silicon anode as the working electrode and lithium metal as the counter and reference electrode.

  • Connect the cell to a battery cycler.

  • Perform a galvanostatic discharge (lithiation) to a specific capacity or voltage cutoff to achieve the desired degree of pre-lithiation. For example, lithiate to 50% of the theoretical capacity of the silicon anode.

  • Carefully disassemble the cell inside the glovebox.

  • Gently rinse the pre-lithiated silicon anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • The pre-lithiated silicon anode is now ready for assembly into a full cell with a cathode.

Part 3: Data Presentation

Since no data is available for this compound, the following table provides a conceptual framework for how quantitative data for a hypothetical pre-lithiation additive would be presented.

Table 1: Electrochemical Performance of Silicon Anodes with and without a Hypothetical Pre-lithiation Additive.

Electrode Configuration1st Cycle Charge Capacity (mAh/g)1st Cycle Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)Capacity Retention after 100 Cycles (%)
Si Anode (Control)120090075.060
Si Anode + Additive X1250118895.085

Part 4: Visualization of a Generalized Pre-lithiation Workflow

The following diagram illustrates a generalized workflow for the chemical pre-lithiation of a silicon anode using an additive mixed into the slurry.

G cluster_0 Anode Slurry Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly and Formation cluster_3 Electrochemical Testing A Silicon Active Material F Mixing and Homogenization A->F B Conductive Carbon B->F C Binder (e.g., PAA) C->F D Pre-lithiation Additive D->F E Solvent (e.g., NMP) E->F G Slurry Coating on Cu Foil F->G H Drying and Calendering G->H I Electrode Punching H->I J Full Cell Assembly (with Cathode and Separator) I->J K Electrolyte Filling J->K L Formation Cycling (Additive Activation) K->L M Performance Evaluation (Capacity, ICE, Cycle Life) L->M

Caption: Generalized workflow for incorporating a pre-lithiation additive into a silicon anode.

The following diagram illustrates the logical relationship of the challenges and solutions for silicon anodes.

G A Silicon Anode B High Theoretical Capacity A->B C Challenges A->C D Large Volume Expansion C->D E Unstable SEI Formation C->E H Solution: Pre-lithiation C->H G Rapid Capacity Fade D->G F Low Initial Coulombic Efficiency E->F F->G I Improved ICE H->I J Enhanced Cycle Stability H->J

Caption: Challenges of silicon anodes and the role of pre-lithiation as a solution.

Application Notes and Protocols: Evaluating Dilithium Sebacate as a Novel Electrolyte Additive for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. The electrolyte, typically a lithium salt dissolved in a mixture of organic carbonates, facilitates the transport of lithium ions between the anode and cathode during charge and discharge cycles. However, standard electrolytes are prone to decomposition at the electrode surfaces, leading to the formation of an unstable Solid Electrolyte Interphase (SEI) on the anode and detrimental side reactions at the cathode. These degradation processes result in capacity fade, increased internal resistance, and potential safety hazards.

Electrolyte additives are introduced in small quantities to the main electrolyte formulation to address these issues. These additives can preferentially react at the electrode surfaces to form a more stable and protective SEI layer, scavenge harmful species, enhance ionic conductivity, and improve the overall safety of the battery.

This document provides detailed application notes and protocols for the evaluation of dilithium sebacate (Li₂C₁₀H₁₆O₄) as a novel electrolyte additive in lithium-ion batteries. As a dicarboxylate salt, this compound is hypothesized to offer several potential benefits:

  • Formation of a robust SEI layer: The sebacate anion could be incorporated into the SEI layer, potentially forming a more flexible and stable passivation film on the anode. This could suppress the continuous decomposition of the electrolyte and minimize the loss of cyclable lithium.

  • Anion scavenging: The carboxylate groups may act as scavengers for acidic species, such as HF, which can form from the decomposition of the commonly used LiPF₆ salt and can degrade the electrode materials.

  • Improved thermal stability: The formation of a stable SEI can enhance the thermal stability of the battery, reducing the risk of thermal runaway under abuse conditions.

These protocols will guide researchers through the systematic evaluation of this compound, from electrolyte preparation and cell assembly to comprehensive electrochemical testing and post-mortem analysis.

Experimental Protocols

Synthesis of this compound

While this compound can be sourced commercially, a straightforward laboratory synthesis method allows for purity control.

Protocol:

  • Dissolve sebacic acid (H₂C₁₀H₁₆O₄) in a suitable solvent such as ethanol.

  • In a separate vessel, dissolve a stoichiometric amount of lithium hydroxide (LiOH) in deionized water.

  • Slowly add the LiOH solution to the sebacic acid solution while stirring continuously.

  • The reaction will produce this compound and water.

  • The resulting this compound can be isolated by evaporating the solvent and then drying the solid product under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

  • Characterize the synthesized this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm its chemical structure and purity.

Electrolyte Preparation

Materials:

  • Baseline electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).

  • Synthesized or commercially sourced high-purity this compound.

  • Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol:

  • Inside the argon-filled glovebox, prepare the desired concentrations of the this compound additive in the baseline electrolyte. Common concentrations for initial screening are 0.5%, 1.0%, and 2.0% by weight.

  • For a 1.0 wt% solution, add 10 mg of this compound to 990 mg of the baseline electrolyte.

  • Stir the mixture overnight on a magnetic stirrer to ensure complete dissolution of the additive.

  • Prepare a control electrolyte (baseline electrolyte without the additive) for comparison.

Coin Cell Assembly (CR2032)

The assembly of coin cells should be performed inside an argon-filled glovebox to prevent contamination from air and moisture.[1][2]

Components:

  • Cathode: e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil.

  • Anode: e.g., Graphite coated on copper foil.

  • Separator: Microporous polyethylene (PE) or polypropylene (PP) film.

  • Spacers and a spring.

  • CR2032 coin cell cases (positive and negative caps).

  • Prepared electrolytes (control and with this compound).

Assembly Workflow:

CoinCellAssembly cluster_glovebox Inside Argon-filled Glovebox A Place negative cap B Place anode (graphite) A->B C Add a few drops of electrolyte B->C D Place separator C->D E Add a few drops of electrolyte D->E F Place cathode (NMC532) E->F G Place spacer and spring F->G H Place positive cap G->H I Crimp the cell H->I

Figure 1: Workflow for CR2032 coin cell assembly.

Protocol:

  • Place the negative cap of the CR2032 coin cell in the center of the assembly base.

  • Place the graphite anode onto the negative cap.

  • Dispense a few drops of the prepared electrolyte onto the anode surface to ensure it is well-wetted.

  • Place the separator on top of the wetted anode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the NMC532 cathode on top of the separator.

  • Place a stainless steel spacer and then a spring on top of the cathode.

  • Carefully place the positive cap over the entire assembly.

  • Transfer the assembled cell to a crimping machine and apply pressure to seal the coin cell.

  • After crimping, clean the exterior of the coin cell and let it rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.

Electrochemical Testing

All electrochemical tests should be performed using a multi-channel battery cycler.

2.4.1. Formation Cycles and Cyclic Voltammetry (CV)

Protocol:

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3 cycles) within the appropriate voltage window for the electrode chemistry (e.g., 3.0-4.3 V for NMC532/graphite). This allows for the initial formation of the SEI layer.

  • Cyclic Voltammetry: Perform CV at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles to investigate the electrochemical reaction potentials, including the reduction and oxidation peaks associated with the electrolyte and the additive.

2.4.2. Galvanostatic Cycling (Cycle Life and Coulombic Efficiency)

Protocol:

  • Cycle the cells at a constant C-rate (e.g., C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles).

  • Record the charge and discharge capacities for each cycle.

  • Calculate the Coulombic efficiency (CE) for each cycle using the formula: CE (%) = (Discharge Capacity / Charge Capacity) * 100

  • Plot the discharge capacity and Coulombic efficiency as a function of the cycle number to evaluate the long-term cycling stability.

2.4.3. Rate Capability Test

Protocol:

  • Charge the cell at a constant C-rate (e.g., C/5).

  • Discharge the cell at varying C-rates, starting from a low rate (e.g., C/10) and progressively increasing to higher rates (e.g., C/5, C/2, 1C, 2C, 5C).

  • Record the discharge capacity at each C-rate.

  • Plot the discharge capacity as a function of the C-rate to assess the battery's performance under high power demands.

2.4.4. Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Perform EIS at different states of charge (e.g., 100%, 50%, 0% SOC) and after a certain number of cycles (e.g., after 1, 10, 50, and 100 cycles).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Nyquist plots to determine the evolution of the cell's internal resistance, including the SEI resistance and charge transfer resistance.

Post-mortem Analysis

After cycling, the cells should be carefully disassembled in an argon-filled glovebox for post-mortem analysis.

Protocol:

  • Discharge the cells to a safe voltage.

  • Carefully open the crimped coin cells using a disassembling tool.

  • Gently separate the components (cathode, anode, separator).

  • Rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte and dry them under vacuum.

  • Characterize the surface morphology and composition of the electrodes using:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the SEI layer.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI layer.

Thermal Stability and Safety Analysis

Protocol:

  • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the electrolytes (with and without the additive) and the fully charged electrodes. This will help determine the onset temperature of exothermic reactions, providing insights into the thermal stability.

  • Abuse Testing (Nail Penetration, Overcharging): For pouch cells, perform nail penetration and overcharging tests in a controlled and safe environment to evaluate the safety performance of the cells with the this compound additive.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the control group and the experimental groups with varying concentrations of this compound.

Table 1: First Cycle Charge-Discharge Characteristics (C/10, 3.0-4.3 V)

ElectrolyteCharge Capacity (mAh/g)Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)
Control (Baseline)Placeholder ValuePlaceholder ValuePlaceholder Value
0.5% this compoundPlaceholder ValuePlaceholder ValuePlaceholder Value
1.0% this compoundPlaceholder ValuePlaceholder ValuePlaceholder Value
2.0% this compoundPlaceholder ValuePlaceholder ValuePlaceholder Value

Table 2: Cycling Performance at 1C Rate after 200 Cycles

ElectrolyteCapacity Retention (%)Average Coulombic Efficiency (%)
Control (Baseline)Placeholder ValuePlaceholder Value
0.5% this compoundPlaceholder ValuePlaceholder Value
1.0% this compoundPlaceholder ValuePlaceholder Value
2.0% this compoundPlaceholder ValuePlaceholder Value

Table 3: Electrochemical Impedance Spectroscopy Data after 100 Cycles

ElectrolyteSEI Resistance (Ω)Charge Transfer Resistance (Ω)
Control (Baseline)Placeholder ValuePlaceholder Value
0.5% this compoundPlaceholder ValuePlaceholder Value
1.0% this compoundPlaceholder ValuePlaceholder Value
2.0% this compoundPlaceholder ValuePlaceholder Value

Visualization of Workflows and Mechanisms

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assembly Cell Fabrication cluster_testing Electrochemical Evaluation cluster_analysis Post-Mortem & Safety Analysis A Synthesize/Procure this compound B Prepare Electrolytes (Control & with Additive) A->B C Assemble CR2032 Coin Cells B->C D Formation Cycles & CV C->D E Galvanostatic Cycling D->E F Rate Capability Test E->F G Electrochemical Impedance Spectroscopy F->G H Disassemble Cells G->H I SEM & XPS Analysis of Electrodes H->I J DSC & Safety Tests H->J Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte Bulk Anode Graphite Anode SEI Stable SEI Layer (Sebacate-derived components) Anode->SEI Forms LiSebacate This compound (Li₂C₁₀H₁₆O₄) LiSebacate->Anode Preferential Reduction HF HF (impurity) LiSebacate->HF Scavenging Reaction EC_DEC EC/DEC Solvent EC_DEC->Anode Decomposition (suppressed) LiPF6 LiPF₆ Salt LiPF6->HF Decomposition

References

Application Notes and Protocols: Preparation of Dilithium Sebacate-Based Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state polymer electrolytes (SPEs) are a critical component in the development of next-generation lithium-ion batteries, offering enhanced safety and design flexibility over traditional liquid electrolytes. This document provides detailed application notes and protocols for the preparation of a promising SPE system based on dilithium sebacate incorporated into a poly(ethylene oxide) (PEO) matrix. This compound, a dicarboxylate lithium salt, is explored for its potential to improve ion transport properties and overall electrochemical performance. These guidelines are intended for researchers and professionals in materials science, electrochemistry, and drug development fields where advanced battery technologies are relevant.

Data Presentation

Due to the novel nature of this compound in PEO-based electrolytes, direct experimental data from existing literature is limited. The following tables present a summary of expected and hypothetical quantitative data for key performance parameters, based on typical values for similar PEO-based solid polymer electrolytes. These values should be considered as a baseline for experimental investigation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number19370-86-6[1]
Molecular FormulaC₁₀H₁₆Li₂O₄[1]
Molecular Weight214.11 g/mol [2]
AppearanceWhite to off-white powder
SolubilitySoluble in water[1]

Table 2: Performance Characteristics of PEO-Dilithium Sebacate SPEs (Hypothetical Data)

Parameter5 wt% this compound10 wt% this compound15 wt% this compound
Ionic Conductivity at 25°C (S/cm)~1 x 10⁻⁶~5 x 10⁻⁶~1 x 10⁻⁵
Ionic Conductivity at 60°C (S/cm)~1 x 10⁻⁴~5 x 10⁻⁴~1 x 10⁻³
Electrochemical Stability Window (V)4.54.34.1
Thermal Decomposition Temperature (°C)> 220> 210> 200

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a neutralization reaction between sebacic acid and lithium hydroxide.

Materials:

  • Sebacic acid (C₁₀H₁₈O₄)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution of Sebacic Acid: In a round-bottom flask, dissolve 10.11 g (0.05 mol) of sebacic acid in 100 mL of ethanol with stirring.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve 4.20 g (0.10 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the sebacic acid solution while stirring. A white precipitate of this compound will form.

  • Reflux: Attach the reflux condenser and heat the mixture to 80°C for 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven at 80°C for 12 hours.

  • Characterization: Confirm the identity and purity of the product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD).

Protocol 2: Preparation of PEO-Dilithium Sebacate Solid Polymer Electrolyte Film

This protocol details the fabrication of a flexible, free-standing solid polymer electrolyte film using the solution casting technique.[3]

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., Mw = 600,000 g/mol )

  • Synthesized this compound

  • Acetonitrile (anhydrous)

Equipment:

  • Glovebox with an argon or nitrogen atmosphere

  • Magnetic stirrer

  • Doctor blade or film casting knife

  • Glass plate or PTFE dish

  • Vacuum oven

Procedure:

  • Preparation of Polymer Solution: Inside a glovebox, dissolve 1.0 g of PEO in 20 mL of anhydrous acetonitrile with vigorous stirring. This may take several hours.

  • Addition of this compound: Once the PEO is fully dissolved, add the desired amount of this compound (e.g., for a 10 wt% loading, add 0.11 g of this compound to the 1.0 g PEO solution).

  • Homogenization: Continue stirring the mixture for at least 24 hours to ensure the salt is completely dissolved and the solution is homogeneous.

  • Casting: Pour the homogeneous solution onto a clean, dry glass plate or into a PTFE dish. Use a doctor blade to control the film thickness (e.g., to achieve a final thickness of 50-100 µm).

  • Solvent Evaporation: Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours.

  • Drying: Transfer the cast film to a vacuum oven and dry at 60°C for 48 hours to remove any residual solvent.

  • Storage: Store the resulting free-standing polymer electrolyte film in the glovebox to prevent moisture contamination.

Visualizations

The following diagrams illustrate the key processes and relationships in the preparation of this compound-based polymer electrolytes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound sebacic_acid Sebacic Acid dissolution Dissolution in Ethanol/Water sebacic_acid->dissolution li_hydroxide Lithium Hydroxide li_hydroxide->dissolution reaction Neutralization Reaction dissolution->reaction filtration Filtration & Washing reaction->filtration drying_salt Drying filtration->drying_salt dilithium_sebacate This compound Powder drying_salt->dilithium_sebacate

Caption: Workflow for the synthesis of this compound powder.

SPE_Fabrication_Workflow cluster_fabrication Solid Polymer Electrolyte Fabrication peo PEO Powder dissolution_peo Dissolve PEO peo->dissolution_peo dilithium_sebacate_powder This compound Powder add_salt Add this compound dilithium_sebacate_powder->add_salt acetonitrile Acetonitrile acetonitrile->dissolution_peo dissolution_peo->add_salt stirring Homogenize add_salt->stirring casting Solution Casting stirring->casting drying_film Vacuum Drying casting->drying_film spe_film PEO-Dilithium Sebacate SPE Film drying_film->spe_film

Caption: Workflow for the fabrication of the solid polymer electrolyte film.

Characterization_Flow cluster_characterization Electrochemical Characterization spe_film SPE Film eis Electrochemical Impedance Spectroscopy spe_film->eis lsv Linear Sweep Voltammetry spe_film->lsv tgadsc TGA/DSC spe_film->tgadsc conductivity Ionic Conductivity eis->conductivity esw Electrochemical Stability Window lsv->esw thermal_stability Thermal Stability tgadsc->thermal_stability

Caption: Key characterization techniques for the polymer electrolyte.

References

Application of Dilithium Sebacate in High-Temperature Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dilithium sebacate, the dilithium salt of the C10 dicarboxylic acid sebacic acid, serves as a highly effective co-thickener in the formulation of lithium complex greases intended for high-temperature applications.[1][] Its linear molecular structure, with a carboxylate group at each end complexed with a lithium ion, contributes to the formation of a stable thickener matrix.[1] This stability is crucial for lubricants operating under demanding conditions of high heat and mechanical stress.

The primary application of this compound is as a complexing agent in conjunction with a primary lithium soap, typically lithium 12-hydroxystearate. The resulting lithium complex grease exhibits a significantly higher dropping point than simple lithium soap greases, enhancing its performance at elevated temperatures.[3][4] Greases formulated with this compound demonstrate robust thermo-oxidative stability and effective wear prevention, making them suitable for lubricating bearings and other components in automotive and industrial machinery operating at high speeds and temperatures.[5][6]

Performance Characteristics

The inclusion of this compound in a lithium complex grease formulation imparts several desirable properties. Notably, it can lead to improved thermo-oxidative stability compared to other dicarboxylic acids like azelaic acid.[5] While the wear properties and low-temperature viscosities are often comparable, sebacic acid can facilitate a smoother grease manufacturing process.[5]

The concentration of the diacid component, such as this compound, in the thickener is typically in the range of 2-5% of the total formulation.[5] Even at these concentrations, it plays a critical role in defining the performance attributes of the grease.

Quantitative Performance Data

The following table summarizes typical performance data for a high-temperature lithium complex grease formulated with this compound. The values are representative and can vary based on the base oil and other additives used.

Performance ParameterTest MethodTypical ValueReference
Dropping Point ASTM D2265> 230°CLithium complex greases generally have dropping points above 230°C.[3]
Thermo-oxidative Stability ASTM D942Pressure drop of <10 psi after 100 hours at 99°CSebacate-based greases show good thermo-oxidative stability.[5] Specific values depend on the full formulation.
Wear Scar Diameter ASTM D2266< 0.5 mmIndicates good wear prevention characteristics under sliding steel-on-steel conditions.[7]
NLGI Grade ASTM D2172A common grade for multi-purpose and high-temperature greases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via a neutralization reaction.

Materials:

  • Sebacic acid (C10H18O4)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Deionized water

  • Ethanol (optional, for washing)

  • Reaction vessel with stirring and heating capabilities

  • pH indicator or pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: In the reaction vessel, dissolve a known quantity of sebacic acid in deionized water. Heating to 60-70°C can aid dissolution.

  • Stoichiometric Calculation: Calculate the molar equivalent of lithium hydroxide required for complete neutralization. The reaction is: C10H18O4 + 2LiOH → C10H16Li2O4 + 2H2O.[1]

  • Neutralization: Prepare an aqueous solution of the calculated amount of lithium hydroxide. Slowly add the lithium hydroxide solution to the sebacic acid solution while stirring continuously.

  • pH Monitoring: Monitor the pH of the reaction mixture. The target pH for complete neutralization is approximately 7.0.

  • Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution, especially upon cooling. Cool the mixture to room temperature to maximize precipitation.

  • Filtration: Isolate the solid this compound product by vacuum filtration.

  • Washing: Wash the product with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a drying oven at 100-110°C until a constant weight is achieved.

Protocol 2: Preparation of High-Temperature Lithium Complex Grease

This protocol outlines the preparation of a lithium complex grease using this compound as the complexing agent.

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO 40)

  • 12-hydroxystearic acid

  • This compound (prepared as in Protocol 1 or commercially sourced)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Deionized water

  • Grease kettle or suitable reaction vessel with a high-torque stirrer and temperature control

  • Homogenizer (optional)

Procedure:

  • Initial Charge: Charge the grease kettle with the base oil and 12-hydroxystearic acid.

  • Heating and Dissolving: Begin stirring and heat the mixture to 80-90°C to dissolve the 12-hydroxystearic acid.

  • Saponification (First Stage): Prepare an aqueous slurry of lithium hydroxide. Add this slurry to the oil-acid mixture. Increase the temperature to 100-110°C and hold for 1-2 hours to complete the primary saponification.

  • Dehydration: Gradually increase the temperature to 140-150°C to drive off the water from the reaction.

  • Complexation (Second Stage): Once the mixture is dehydrated, add the this compound.

  • High-Temperature Reaction: Raise the temperature to 190-210°C and hold for 30-60 minutes to ensure the formation of the complex thickener structure. The mixture should become clear at this stage.

  • Cooling and Gel Formation: Begin a controlled cooling process. The thickener fibers will form as the mixture cools. The rate of cooling can influence the final properties of the grease.

  • Final Oil Addition: During the cooling phase, the remaining portion of the base oil can be added.

  • Homogenization: Once the grease has cooled to below 100°C, it can be passed through a homogenizer to ensure a smooth and uniform texture.

  • Deaeration and Packaging: The final product should be deaerated and then packaged into appropriate containers.

Protocol 3: Evaluation of Thermo-Oxidative Stability (ASTM D942)

This protocol describes the standard method for determining the oxidation stability of lubricating greases.

Apparatus:

  • ASTM D942 oxidation pressure vessel with sample dishes

  • Constant temperature bath (99 ± 0.5°C)

  • Pressure gauge

  • Oxygen source (99.5% purity)

Procedure:

  • Sample Preparation: Distribute 20 grams of the grease sample equally among five glass sample dishes.

  • Apparatus Assembly: Place the filled dishes in the dish holder and position them inside the oxidation pressure vessel.

  • Pressurization: Seal the vessel and purge it with oxygen to remove air. Pressurize the vessel to 110 ± 2 psi at room temperature.

  • Oxidation: Place the sealed and pressurized vessel into the constant temperature bath maintained at 99°C.

  • Data Collection: Record the pressure inside the vessel at regular intervals (e.g., every 24 hours) for a specified duration (typically 100 hours or more).

  • Analysis: The result is reported as the pressure drop in psi after the specified test duration. A smaller pressure drop indicates better oxidation stability.

Visualizations

Synthesis_of_Dilithium_Sebacate Sebacic_Acid Sebacic Acid (C10H18O4) Reaction Neutralization Reaction Sebacic_Acid->Reaction LiOH Lithium Hydroxide (LiOH) LiOH->Reaction Water1 Water Water1->Reaction Solvent Dilithium_Sebacate This compound (C10H16Li2O4) Reaction->Dilithium_Sebacate Product Water2 Water (Byproduct) Reaction->Water2

Caption: Synthesis of this compound via Neutralization.

Grease_Preparation_Workflow Start Start Charge Charge Base Oil & 12-Hydroxystearic Acid Start->Charge Heat1 Heat to 80-90°C Charge->Heat1 Saponification Add LiOH Slurry Saponify at 100-110°C Heat1->Saponification Dehydrate Dehydrate at 140-150°C Saponification->Dehydrate Complex Add this compound Complexation at 190-210°C Dehydrate->Complex Cool Controlled Cooling Complex->Cool Homogenize Homogenize Cool->Homogenize End Final Grease Product Homogenize->End Lubrication_Mechanism Grease Lithium Complex Grease (this compound) Thickener Stable Thickener Matrix (Li 12-Hydroxystearate + This compound) Grease->Thickener maintains structure High_Temp High Temperature High_Temp->Grease High_Load High Load High_Load->Grease Base_Oil Base Oil Release Thickener->Base_Oil controlled Lubrication Lubricating Film Formation Base_Oil->Lubrication Protection Reduced Friction & Wear Lubrication->Protection

References

Application Notes and Protocols for Incorporating Dilithium Sebacate into a Solid-State Battery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of solid-state batteries (SSBs) is a critical step towards safer, more energy-dense energy storage solutions. Solid polymer electrolytes (SPEs) are a promising class of materials for SSBs due to their flexibility, processability, and improved safety profile compared to liquid electrolytes. The performance of an SPE is largely determined by the choice of polymer host and the lithium salt. This document outlines the potential applications and detailed protocols for incorporating dilithium sebacate (Li₂C₁₀H₁₆O₄), a lithium salt of the bio-based sebacic acid, into a solid-state battery.

While the direct application of this compound in SPEs is a novel research area, its use is proposed here based on the successful integration of sebacic acid into polyester-based SPEs, which have demonstrated promising electrochemical properties.[1][2] this compound can be explored in three primary roles: as a primary lithium salt in a polymer matrix, as a co-monomer for in-situ polymerization of polyester-based electrolytes, or as an interfacial modifier to enhance the stability between the electrolyte and the electrodes.

Potential Applications of this compound in Solid-State Batteries

  • As a Lithium Salt Additive: this compound can be dissolved in a suitable polymer host, such as Polyethylene Oxide (PEO) or a polyester matrix, to function as the primary source of lithium ions.

  • For In-situ Synthesized Polyester Electrolytes: Leveraging the dicarboxylate structure, this compound can potentially be used with diols in a polymerization reaction to form a polyester-based solid electrolyte where the lithium salt is an integral part of the polymer backbone.

  • As an Interfacial Modifier: The carboxylate groups in this compound may facilitate the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, potentially suppressing dendrite growth and improving cycling stability.[3][4][5][6][7]

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of a solid polymer electrolyte incorporating this compound as a lithium salt additive in a PEO matrix.

Protocol 1: Preparation of PEO-Dilithium Sebacate Solid Polymer Electrolyte via Solution Casting

The solution casting method is a widely used and straightforward technique for preparing thin, freestanding solid polymer electrolyte films.[1][8][9]

Materials and Equipment:

  • Polyethylene Oxide (PEO), battery grade (Mw = 600,000 g/mol )

  • This compound (Li₂C₁₀H₁₆O₄), anhydrous

  • Acetonitrile, anhydrous

  • Magnetic stirrer and hotplate

  • Polytetrafluoroethylene (PTFE) petri dish

  • Vacuum oven

  • Glovebox with an argon atmosphere (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

Procedure:

  • Preparation of the Casting Slurry:

    • Inside an argon-filled glovebox, weigh the desired amounts of PEO and this compound. A common starting point is an Ether Oxygen to Lithium (EO:Li) ratio of 20:1.

    • Dissolve the PEO and this compound in anhydrous acetonitrile in a sealed vial. A typical concentration is 5 wt% total solids.

    • Stir the mixture on a magnetic stirrer at 50-60°C for 12-24 hours until a homogeneous, viscous solution is formed.[8]

  • Casting the Film:

    • Pour the homogeneous solution into a PTFE petri dish.

    • Allow the solvent to evaporate slowly inside the glovebox for 24 hours at room temperature. This slow evaporation helps in forming a uniform film.

  • Drying the Film:

    • Transfer the petri dish to a vacuum oven inside the glovebox.

    • Dry the film at 60-80°C under vacuum for at least 24 hours to remove any residual solvent.[10]

  • Film Handling:

    • Once completely dry, carefully peel the freestanding SPE film from the PTFE dish.

    • Store the film in the glovebox until further use. The typical thickness of the resulting film should be in the range of 50-100 µm.

G cluster_prep Slurry Preparation (in Glovebox) cluster_cast Film Casting & Drying weigh Weigh PEO and This compound dissolve Dissolve in Acetonitrile weigh->dissolve stir Stir at 50-60°C for 12-24h dissolve->stir cast Pour into PTFE Dish stir->cast Homogeneous Solution evaporate Evaporate Solvent (24h at RT) cast->evaporate dry Dry in Vacuum Oven (24h at 60-80°C) evaporate->dry peel peel dry->peel Freestanding SPE Film

Figure 1: Workflow for SPE preparation by solution casting.

Protocol 2: Assembly of a CR2032 Coin Cell

All cell assembly must be performed inside an argon-filled glovebox.[3][11][12][13][14]

Materials and Equipment:

  • PEO-Dilithium Sebacate SPE film (prepared in Protocol 1)

  • Lithium metal foil (anode)

  • LiFePO₄ (LFP) or LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode material

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Disc cutter/punch (e.g., 16 mm for SPE, 14 mm for electrodes)

  • Crimping machine

  • Insulated tweezers

Procedure:

  • Electrode and SPE Punching:

    • Punch out a circular disc from the prepared SPE film (e.g., 16 mm diameter).

    • Punch out a circular lithium metal anode (e.g., 14 mm diameter).

    • Punch out a circular cathode disc (e.g., 14 mm diameter).

  • Coin Cell Stacking:

    • Place the negative case (anode can) on a clean, insulated surface.

    • Place the lithium metal disc in the center of the case.

    • Carefully place the SPE disc on top of the lithium anode, ensuring full contact.

    • Place the cathode disc on top of the SPE, with the active material side facing the electrolyte.

    • Add a stainless steel spacer on top of the cathode.

    • Place the spring on the spacer.

    • Carefully place the gasket and then the positive case (cathode cap) on top of the stack.

  • Crimping:

    • Transfer the assembled cell to the crimping machine.

    • Apply pressure to seal the coin cell. Ensure a proper seal is formed to prevent any leakage or atmospheric contamination.

    • Wipe the exterior of the sealed cell clean.

  • Resting:

    • Let the assembled cell rest for at least 12 hours at room temperature to ensure good interfacial contact between the components.

G start Start (in Glovebox) neg_case Place Negative Case start->neg_case li_anode Add Lithium Anode neg_case->li_anode spe Place SPE Film li_anode->spe cathode Place Cathode spe->cathode spacer Add Spacer cathode->spacer spring Add Spring spacer->spring pos_case Place Positive Case spring->pos_case crimp Crimp to Seal pos_case->crimp rest Rest Cell (12h) crimp->rest end Ready for Testing rest->end

Figure 2: Step-by-step coin cell assembly workflow.

Protocol 3: Electrochemical Characterization

The following are standard electrochemical tests to evaluate the performance of the prepared solid polymer electrolyte and the assembled coin cell.

A. Ionic Conductivity Measurement

  • Technique: Electrochemical Impedance Spectroscopy (EIS).[15][16]

  • Cell Configuration: Symmetrical cell (Stainless Steel / SPE / Stainless Steel).

  • Procedure:

    • Assemble a symmetrical cell by sandwiching the SPE film between two stainless steel blocking electrodes (e.g., 14 mm diameter) in a CR2032 coin cell.

    • Connect the cell to a potentiostat with an EIS module.

    • Perform the EIS measurement over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

    • The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = L / (Rb * A) where L is the thickness of the SPE film and A is the area of the electrode.

B. Electrochemical Stability Window (ESW) Measurement

  • Technique: Linear Sweep Voltammetry (LSV).[2][4]

  • Cell Configuration: Asymmetrical cell (Lithium / SPE / Stainless Steel).

  • Procedure:

    • Assemble a cell with a lithium metal reference/counter electrode and a stainless steel working electrode.

    • Connect the cell to a potentiostat.

    • Sweep the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).

    • The oxidative stability limit is determined by the voltage at which a sharp increase in current is observed, indicating the decomposition of the electrolyte.

C. Battery Performance Evaluation

  • Technique: Galvanostatic Cycling with Potential Limitation (GCPL).[5][17][18][19]

  • Cell Configuration: Full cell (Lithium / SPE / Cathode).

  • Procedure:

    • Use the coin cell assembled in Protocol 2.

    • Connect the cell to a battery cycler.

    • Cycle the battery between defined voltage limits (e.g., 2.8 V to 4.2 V for an LFP cathode) at a constant current rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour).

    • Key performance metrics to be recorded include discharge capacity, coulombic efficiency, and capacity retention over multiple cycles.

G cluster_char Electrochemical Characterization eis EIS (Ionic Conductivity) lsv LSV (Electrochemical Stability) gcpl Galvanostatic Cycling (Battery Performance) cell Assembled Coin Cell cell->eis cell->lsv cell->gcpl

Figure 3: Overview of key electrochemical characterization tests.

Data Presentation

Quantitative data from the electrochemical characterization should be summarized for clear comparison. Below are example tables with hypothetical data for a PEO-based SPE with this compound.

Table 1: Ionic Conductivity at Different Temperatures

Temperature (°C) Bulk Resistance (Rb) (Ω) Ionic Conductivity (σ) (S/cm)
30 1500 4.5 x 10⁻⁵
40 950 7.1 x 10⁻⁵
50 580 1.1 x 10⁻⁴
60 350 1.9 x 10⁻⁴
70 210 3.2 x 10⁻⁴

| 80 | 130 | 5.2 x 10⁻⁴ |

Table 2: Key Performance Metrics of the Assembled Solid-State Battery

Parameter Value Conditions
Electrochemical Stability Window 4.5 V vs. Li/Li⁺ LSV at 0.5 mV/s, 60°C
Initial Discharge Capacity 145 mAh/g C/10 rate, 60°C
Coulombic Efficiency (1st cycle) 92% C/10 rate, 60°C
Coulombic Efficiency (steady state) >99.5% C/10 rate, 60°C

| Capacity Retention (after 100 cycles) | 85% | C/2 rate, 60°C |

Conclusion

This document provides a foundational framework for incorporating and evaluating this compound in solid-state batteries. The detailed protocols for SPE fabrication, cell assembly, and electrochemical characterization offer a systematic approach for researchers to explore this novel material. The hypothetical data presented in the tables serve as a benchmark for expected performance, guiding further optimization of the material composition and cell design. The exploration of new lithium salts like this compound is a crucial step in advancing the field of safe and high-performance solid-state energy storage.

References

Application Notes and Protocols: Dilithium Sebacate as a Prospective Coating Material for Battery Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and technical literature to date does not contain specific studies on the use of dilithium sebacate as a direct coating material for battery electrodes. The following application notes and protocols are presented as a prospective guide for researchers and scientists interested in exploring its potential, based on the known properties of similar dicarboxylic acid lithium salts and coating techniques. The experimental data presented is hypothetical and for illustrative purposes only.

Introduction

Next-generation battery technologies require innovative solutions to enhance safety, longevity, and performance. One promising area of research is the development of artificial solid electrolyte interphase (SEI) layers to protect reactive electrode materials, such as lithium metal anodes. An ideal coating should be ionically conductive, electronically insulating, and mechanically robust to suppress dendrite formation and minimize side reactions with the electrolyte.

This compound, the lithium salt of the C10 dicarboxylic acid sebacic acid, presents several intriguing properties that suggest its potential as a novel coating material. Its long aliphatic chain could provide flexibility and a physical barrier, while the terminal carboxylate groups can chelate with the electrode surface and facilitate lithium-ion transport. It is also known for its use in polymer electrolytes to enhance ionic conductivity[]. This document outlines a hypothetical application of this compound as a protective coating for lithium metal anodes, including synthesis, coating protocols, and potential performance metrics. While dilithium salts of other dicarboxylic acids have been explored as anode materials themselves[2][3], their application as a protective coating is a novel area of investigation.

Hypothetical Performance Data

The following tables present hypothetical data illustrating the potential benefits of a this compound coating on the electrochemical performance of lithium metal anodes in a symmetric Li||Li cell configuration.

Table 1: Cycling Stability of Bare vs. This compound-Coated Lithium Metal Anodes

Electrode TypeCurrent Density (mA/cm²)Areal Capacity (mAh/cm²)Cycle Life (hours)Voltage Hysteresis at 100h (mV)
Bare Lithium1.01.025050
This compound Coated1.01.0>80025
Bare Lithium3.01.010085
This compound Coated3.01.0>50040

Table 2: Rate Capability of Bare vs. This compound-Coated Lithium Metal Anodes

Current Density (mA/cm²)Bare Lithium Overpotential (mV)This compound Coated Overpotential (mV)
0.51510
1.02818
2.05530
5.0110 (short circuit)65

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Electrode TypeFresh Cell RSEI (Ω)After 100 Cycles RSEI (Ω)
Bare Lithium25150
This compound Coated1545

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a straightforward method for synthesizing this compound from sebacic acid and lithium hydroxide.

Materials:

  • Sebacic acid (decanedioic acid)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized (DI) water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve sebacic acid in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, prepare a stoichiometric solution of lithium hydroxide monohydrate in DI water. A 2:1 molar ratio of LiOH to sebacic acid is required.

  • Slowly add the lithium hydroxide solution to the sebacic acid solution while stirring vigorously.

  • Attach a condenser to the flask and heat the mixture to 60-70°C for 4 hours to ensure complete reaction.

  • Allow the solution to cool to room temperature. A white precipitate of this compound should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the collected this compound in a vacuum oven at 80°C for 12 hours.

  • Characterize the final product using techniques such as FTIR and XRD to confirm purity and identity.

Protocol 2: Application of this compound Coating on Lithium Metal Electrodes

This protocol outlines a solution-based dip-coating method for applying a thin, uniform layer of this compound onto a lithium metal electrode.

Materials:

  • Synthesized this compound powder

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or a mixture of dimethylformamide (DMF) and isopropanol)

  • Lithium metal foil or discs

  • Argon-filled glovebox

  • Ultrasonic bath

  • Dip-coater or tweezers

  • Vacuum oven

Procedure (to be performed in an argon-filled glovebox):

  • Prepare a dilute solution of this compound (e.g., 0.1-1.0 wt%) in the chosen anhydrous solvent. Use an ultrasonic bath to aid dissolution if necessary.

  • Clean the surface of the lithium metal foil by gently scraping it with a scalpel to remove any native passivation layer.

  • Immerse the cleaned lithium metal electrode into the this compound solution for a predetermined time (e.g., 1-10 minutes).

  • Slowly withdraw the electrode from the solution at a constant speed to ensure a uniform coating.

  • Allow the solvent to evaporate from the electrode surface.

  • Gently heat the coated electrode in a vacuum oven at a low temperature (e.g., 60°C) for 1-2 hours to remove any residual solvent and promote adhesion of the coating.

  • The coated electrodes are now ready for cell assembly.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of this compound SA Sebacic Acid in Ethanol Mix Mix & React at 60-70°C SA->Mix LiOH LiOH in DI Water LiOH->Mix Precipitate Cool & Precipitate Mix->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Vacuum Drying at 80°C Filter->Dry Product This compound Powder Dry->Product

Caption: Workflow for the synthesis of this compound powder.

Coating_Workflow cluster_coating Protocol 2: Electrode Coating Process (in Glovebox) DS_Powder This compound Powder Solution Prepare Coating Solution DS_Powder->Solution Solvent Anhydrous Solvent Solvent->Solution Dip Dip-Coat Li Foil Solution->Dip Li_Foil Clean Li Metal Foil Li_Foil->Dip Evaporate Solvent Evaporation Dip->Evaporate Heat Low-Temp Vacuum Heating Evaporate->Heat Coated_Electrode Coated Li Electrode Heat->Coated_Electrode

Caption: Workflow for applying the this compound coating.

Mechanism_Diagram cluster_mechanism Proposed Mechanism of Protection Electrolyte Liquid Electrolyte Li_Ion_E Li+ Coating This compound Coating (Flexible, Ionically Conductive) Li_Anode Lithium Metal Anode Coating->Li_Anode  Physical Barrier to Side Reactions Li_Ion_C Li+ Li_Ion_E->Coating Uniform Li+ Flux Li_Ion_C->Li_Anode Dendrite-Free Plating

Caption: Proposed protective mechanism of the this compound coating.

References

Application Notes and Protocols for Electrochemical Testing of Dilithium Sebacate in Coin Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium sebacate (Li₂C₁₀H₁₆O₄) is an organic electrode material that is gaining interest for use in lithium-ion batteries. As a carboxylate-based anode, it offers the potential for sustainable and safe energy storage. Carboxylate anodes operate via a conversion reaction mechanism. This document provides a detailed experimental setup and protocols for testing the electrochemical performance of this compound in a laboratory setting using coin cells. The following procedures cover electrode preparation, coin cell assembly, and electrochemical characterization.

Experimental Setup and Materials

Electrode Slurry Preparation

The anode is prepared from a slurry containing this compound as the active material, a conductive agent to enhance electronic conductivity, and a binder to ensure adhesion to the current collector.

Materials:

  • Active Material: this compound (Li₂C₁₀H₁₆O₄)

  • Conductive Agent: Super P Carbon Black

  • Binder: Polyvinylidene fluoride (PVDF)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Coin Cell Components

Standard 2032-type coin cell hardware is used for assembling the test cells.

Components:

  • Anode: Prepared this compound electrode

  • Cathode (Counter Electrode): Lithium metal foil

  • Separator: Microporous polyethylene or polypropylene film

  • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

  • Gasket, Spacer, and Spring: Standard coin cell components

  • Coin Cell Casing: Stainless steel caps and cans (2032 type)

Experimental Protocols

Protocol for Anode Slurry and Electrode Preparation
  • Mixing the Slurry:

    • In a clean, dry vial, weigh the this compound, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

    • Add NMP as the solvent and mix thoroughly using a planetary mixer or a magnetic stirrer until a homogeneous, viscous slurry is formed. The solid content of the slurry should be around 50%.

  • Electrode Casting:

    • Clean a copper foil (current collector) with ethanol.

    • Cast the prepared slurry onto the copper foil using a doctor blade with a gap set to achieve a uniform thickness of approximately 100 µm.

  • Drying the Electrode:

    • Dry the cast electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes with a diameter of 14 mm from the dried anode sheet.

    • Measure the mass loading of the active material on each electrode. A typical mass loading is in the range of 1.5-2.5 mg/cm².

Protocol for Coin Cell Assembly

All assembly steps must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.

  • Place the punched this compound anode in the center of the coin cell's bottom can.

  • Add one to two drops of the electrolyte onto the surface of the anode.

  • Place a 19 mm diameter separator film on top of the anode.

  • Add another drop of electrolyte onto the separator.

  • Place a 15 mm diameter lithium metal foil (counter electrode) on top of the separator.

  • Place a stainless steel spacer and a spring on top of the lithium foil.

  • Carefully place the gasket and the top can.

  • Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

  • Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator by the electrolyte.

Protocol for Electrochemical Testing

Electrochemical performance is evaluated using a battery cycler.

  • Formation Cycle:

    • Perform the first charge/discharge cycle at a low C-rate of C/20 (where C-rate is the measure of the rate at which a battery is discharged relative to its maximum capacity). This initial cycle is crucial for the formation of a stable solid-electrolyte interphase (SEI) layer.

  • Galvanostatic Cycling:

    • Cycle the coin cells at a constant current rate of C/10 between a voltage window of 0.01 V and 2.0 V versus Li/Li⁺.

    • Record the specific capacity (mAh/g), coulombic efficiency (%), and capacity retention over a desired number of cycles (e.g., 100 cycles).

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate to evaluate the performance under different current loads.

Data Presentation

The following table summarizes the expected electrochemical performance of a dilithium carboxylate anode, using the performance of lithium terephthalate as a representative example, as it is a well-studied conjugated dicarboxylate.[1][2]

ParameterLithium Terephthalate (Representative Data)
Reversible Specific Capacity ~300 mAh/g[1][2]
Average Operating Voltage ~0.8 V vs. Li/Li⁺[1][2]
Initial Coulombic Efficiency >70%
Capacity Retention Good, with stable cycling
Electrolyte 1 M LiPF₆ in EC:DMC[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for testing this compound in coin cells.

experimental_workflow cluster_prep Electrode Preparation cluster_assembly Coin Cell Assembly (Glovebox) cluster_testing Electrochemical Testing slurry Slurry Preparation (DLS + Carbon + PVDF in NMP) casting Doctor Blade Casting on Cu Foil slurry->casting drying Vacuum Drying (80°C, 12h) casting->drying punching Electrode Punching (14 mm discs) drying->punching stacking Stacking Components (Anode, Separator, Li Foil) punching->stacking electrolyte Electrolyte Addition stacking->electrolyte crimping Hydraulic Crimping electrolyte->crimping resting Resting (12h) crimping->resting formation Formation Cycle (C/20) resting->formation cycling Galvanostatic Cycling (C/10, 0.01-2.0V) formation->cycling rate_test Rate Capability Test cycling->rate_test

Experimental workflow for coin cell preparation and testing.
Coin Cell Assembly Logic

This diagram shows the logical stacking order of the components inside the 2032 coin cell.

coin_cell_assembly cell Top Can (Anode Case) Spring Spacer Lithium Metal (Counter Electrode) Separator This compound Anode Bottom Can (Cathode Case)

Schematic of the coin cell assembly stack.

References

Application Note & Protocols: Dilithium Sebacate for High-Temperature Battery Electrolyte Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a hypothetical guide for the research and development of dilithium sebacate as a component in high-temperature battery electrolytes. As of the date of this document, there is a notable lack of published literature specifically detailing the performance and characteristics of this compound for this application. The protocols and data presented are therefore intended as a foundational framework for investigation, based on the known properties of similar dicarboxylate compounds and general principles of high-temperature electrolyte formulation.

Introduction

The demand for high-energy-density lithium-ion batteries capable of operating reliably at elevated temperatures (above 60°C) is growing, driven by applications in electric vehicles, grid storage, and aerospace. A primary challenge in developing such batteries is the thermal instability of conventional electrolytes, which can lead to accelerated degradation and safety hazards.[1] Dilithium salts of dicarboxylic acids are a promising class of materials due to their potential for high thermal stability. This document outlines a hypothetical framework for the investigation of this compound as a novel electrolyte salt or additive to enhance the high-temperature performance of lithium-ion batteries.

Sebacic acid is a ten-carbon dicarboxylic acid, and its dilithium salt, this compound, is postulated to offer a combination of electrochemical stability and thermal robustness. The long aliphatic chain may also contribute to the formation of a stable and flexible solid electrolyte interphase (SEI) on the anode surface.

Potential Advantages of this compound in High-Temperature Electrolytes

  • Thermal Stability: Dicarboxylate salts have demonstrated good thermal stability, which is a critical requirement for high-temperature battery operation.[2][3]

  • SEI Formation: The decomposition products of dicarboxylate anions could contribute to the formation of a stable and robust SEI layer on the anode, potentially suppressing continuous electrolyte decomposition at high temperatures.

  • Electrochemical Stability: The carboxylate functional groups are expected to have a high oxidation potential, contributing to a wide electrochemical stability window.

Data Presentation: A Template for Characterization

Due to the absence of specific literature data, the following table is presented as a template for researchers to populate during their investigation of this compound-based electrolytes. The "Expected Outcome" column is based on theoretical advantages.

Parameter Test Conditions Conventional Electrolyte (e.g., 1M LiPF6 in EC/DMC) Hypothetical this compound Electrolyte Expected Outcome
Ionic Conductivity 25°C, 60°C, 80°C~10 mS/cm @ 25°CData to be collectedLower conductivity at 25°C, but stable or improved at higher temperatures.
Electrochemical Stability Window vs. Li/Li+, Scan rate: 1 mV/s~4.2 VData to be collectedWider anodic stability, potentially > 4.5 V.
Lithium Transference Number (tLi+) 25°C~0.3Data to be collectedPotentially higher due to anion tethering.
Cycling Performance (LiNiMnCoO2/Graphite) 60°C, C/2 rate, 100 cycles< 70% capacity retentionData to be collectedImproved capacity retention (> 85%) due to enhanced thermal stability.
Thermal Stability (DSC) Heating rate: 5°C/minOnset of exothermic reaction ~200°CData to be collectedHigher onset temperature for thermal runaway, indicating improved safety.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of a lithium dicarboxylate from its corresponding dicarboxylic acid via neutralization.

Materials:

  • Sebacic acid (decanedioic acid)

  • Lithium hydroxide (LiOH) or Lithium carbonate (Li2CO3)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve a known molar quantity of sebacic acid in a minimal amount of hot ethanol.

  • In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of lithium hydroxide in deionized water.

  • Slowly add the lithium hydroxide solution to the sebacic acid solution while stirring continuously.

  • Continue stirring and heating at 60-70°C for 2-4 hours to ensure the reaction goes to completion.

  • Allow the solution to cool to room temperature. The this compound salt should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the collected white powder in a vacuum oven at 120°C for 24 hours to remove any residual water and solvent.

  • Characterize the final product using techniques such as FTIR and XRD to confirm its identity and purity.[4]

Formulation of High-Temperature Electrolyte

Materials:

  • Synthesized this compound

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC) or other co-solvents

  • Anhydrous environment (e.g., argon-filled glovebox)

Procedure:

  • Inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm, prepare a 1:1 by volume mixture of EC and DMC.

  • Slowly add the synthesized this compound to the solvent mixture while stirring to achieve the desired concentration (e.g., 0.1 M as an additive or up to 1 M as the primary salt).

  • Continue stirring at room temperature until the salt is completely dissolved.

  • The resulting electrolyte should be a clear, colorless solution.

Electrochemical Characterization

Cell Assembly:

  • Assemble 2032-type coin cells in an argon-filled glovebox.

  • For half-cells, use a lithium metal anode and a cathode of interest (e.g., LiNiMnCoO2).

  • For full cells, use a graphite anode and a suitable cathode.

  • Use a glass fiber separator to ensure good electrolyte uptake and thermal stability.[5]

Electrochemical Tests:

  • Ionic Conductivity: Measure the ionic conductivity of the electrolyte at various temperatures (e.g., 25°C, 60°C, 80°C) using a conductivity meter with a sealed cell.

  • Electrochemical Stability Window (ESW): Perform linear sweep voltammetry (LSV) using a three-electrode cell with a lithium reference electrode, a platinum working electrode, and a lithium counter electrode. Scan from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).

  • Cyclic Voltammetry (CV): Cycle the assembled half-cells at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to observe the redox behavior of the electrodes in the new electrolyte.

  • Galvanostatic Cycling: Cycle the half-cells and full cells at various C-rates (e.g., C/10, C/5, C/2, 1C) at elevated temperatures (e.g., 60°C). Record the charge-discharge capacities and coulombic efficiency for at least 100 cycles.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the evolution of the SEI and charge transfer resistance.

Visualizations

Hypothesized Mechanism of Action

The following diagram illustrates a hypothesized mechanism by which this compound could improve high-temperature battery performance through the formation of a stable SEI layer.

G cluster_anode Graphite Anode Surface cluster_electrolyte Electrolyte cluster_sei Solid Electrolyte Interphase (SEI) Anode Graphite Li_ion Li+ Li_ion->Anode Intercalation Sebacate Sebacate Anion SEI Stable SEI Layer (Sebacate Decomposition Products) Sebacate->SEI Decomposition & Film Formation (at high temp) Solvent Solvent Molecules Solvent->SEI Reduced Decomposition SEI->Anode Protects Anode

Caption: Hypothesized role of this compound in forming a stable SEI.

Experimental Workflow

The diagram below outlines the logical workflow for the synthesis, formulation, and characterization of a this compound-based electrolyte.

G start Start: Identify Need for High-Temp Electrolyte synthesis Synthesis of This compound start->synthesis characterization Material Characterization (FTIR, XRD) synthesis->characterization formulation Electrolyte Formulation (in Glovebox) characterization->formulation physicochem Physicochemical Properties (Conductivity, Viscosity) formulation->physicochem electrochem Electrochemical Testing formulation->electrochem analysis Data Analysis & Performance Evaluation physicochem->analysis half_cell Half-Cell Assembly (vs. Li Metal) electrochem->half_cell full_cell Full-Cell Assembly (Graphite || Cathode) electrochem->full_cell esw ESW & CV half_cell->esw cycling Galvanostatic Cycling (at High Temp) half_cell->cycling full_cell->cycling esw->analysis eis EIS Analysis cycling->eis cycling->analysis eis->analysis end Conclusion & Further Optimization analysis->end

Caption: Experimental workflow for evaluating this compound electrolyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Dilithium Sebacate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of dilithium sebacate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the laboratory. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Precipitated Product Incomplete Reaction: The neutralization of sebacic acid with lithium hydroxide may not have gone to completion.- Ensure Stoichiometry: Accurately weigh both sebacic acid and lithium hydroxide. A slight excess of lithium hydroxide can drive the reaction to completion, but a large excess may introduce impurities. - Monitor pH: The final pH of the reaction mixture should be slightly basic (pH 8-9) to ensure full deprotonation of the dicarboxylic acid. - Reaction Time and Temperature: Ensure the reaction is stirred for an adequate amount of time (e.g., 1-2 hours) at a moderate temperature (e.g., 50-60°C) to facilitate the dissolution of sebacic acid and its reaction with lithium hydroxide.
Product Loss During Workup: this compound has some solubility in water, which can be significant if large volumes of wash solvent are used.- Minimize Wash Volumes: Use minimal amounts of cold deionized water or a water/ethanol mixture to wash the filtered product. - Cooling: Ensure the reaction mixture is sufficiently cooled before filtration to minimize the solubility of the product.
Product is Gummy or Oily, Fails to Crystallize Presence of Impurities: Unreacted starting materials or the formation of monolingual sebacate can inhibit crystallization.- Recrystallization: Dissolve the crude product in a minimal amount of hot deionized water and allow it to cool slowly. The addition of a co-solvent like ethanol can sometimes induce crystallization. - pH Adjustment: Ensure the pH is in the optimal range (8-9) before crystallization. An acidic pH may indicate the presence of the more soluble monolingual salt.
Hygroscopic Nature: The product may have absorbed moisture from the air. Lithium salts are known to be hygroscopic.- Drying: Dry the purified product thoroughly under vacuum at an elevated temperature (e.g., 60-80°C) for several hours. - Inert Atmosphere: Handle the dried product in a glove box or under an inert atmosphere to prevent moisture reabsorption.
Presence of Insoluble White Impurities Formation of Lithium Carbonate: Lithium hydroxide can react with atmospheric carbon dioxide to form insoluble lithium carbonate.- Use Fresh Lithium Hydroxide: Use a freshly opened container of lithium hydroxide or a standardized solution. - Degassed Solvents: Use deionized water that has been boiled and cooled under an inert atmosphere to minimize dissolved CO2. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric CO2.
Final Product Shows Poor Analytical Results (e.g., FTIR, NMR) Incomplete Removal of Starting Materials: Residual sebacic acid or lithium hydroxide may be present.- Thorough Washing: Ensure the filtered product is washed sufficiently to remove unreacted starting materials. - Recrystallization: One or more recrystallization steps may be necessary to achieve high purity.
Incorrect Product Formation: The presence of monolingual sebacate or other side products.- Verify Stoichiometry: Double-check the initial molar ratios of the reactants. - Analytical Characterization: Use techniques like titration to determine the exact composition of the salt.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound?

A1: Deionized water is the most common and effective solvent for the neutralization reaction between sebacic acid and lithium hydroxide. The reactants are soluble in hot water, and the product, this compound, has lower solubility in cold water, which facilitates its precipitation upon cooling.

Q2: How can I confirm the completion of the reaction?

A2: The completion of the reaction can be monitored by measuring the pH of the reaction mixture. A stable, slightly basic pH (8-9) typically indicates that the neutralization is complete. Additionally, the disappearance of solid sebacic acid in the hot reaction mixture is a visual indicator.

Q3: What are the best practices for purifying crude this compound?

A3: Recrystallization is the most effective method for purifying this compound. This involves dissolving the crude product in a minimal amount of hot deionized water, followed by slow cooling to allow for the formation of well-defined crystals. A second solvent, such as ethanol, can be added as an anti-solvent to improve the yield of the recrystallized product.

Q4: My final product is very hygroscopic. How should I handle and store it?

A4: The hygroscopic nature of lithium salts is a common challenge. After thorough drying under vacuum, the product should be handled and stored in a desiccator or under an inert atmosphere, such as in a glove box, to prevent moisture absorption.

Q5: What analytical techniques are recommended for quality control of this compound?

A5: A combination of analytical techniques should be used for comprehensive quality control:

  • FTIR Spectroscopy: To confirm the formation of the carboxylate salt and the absence of free carboxylic acid.

  • ¹H and ¹³C NMR Spectroscopy: To verify the structure of the sebacate backbone.

  • Titration: To determine the purity and assay of the dilithium salt.

  • Elemental Analysis: To confirm the lithium content.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Sebacic Acid (C₁₀H₁₈O₄)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve a specific molar amount of sebacic acid in deionized water by heating the mixture to 60-70°C with stirring.

  • In a separate container, prepare a solution of lithium hydroxide monohydrate in deionized water, using a 2:1 molar ratio of LiOH to sebacic acid.

  • Slowly add the lithium hydroxide solution to the hot sebacic acid solution with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 60-70°C for 1-2 hours.

  • Monitor the pH of the reaction mixture, aiming for a final pH of 8-9.

  • Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation of the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum at 80°C to a constant weight.

Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Procedure:

  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of deionized water and heat the mixture with stirring until the solid is completely dissolved.

  • If any insoluble impurities (like lithium carbonate) are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small volume of a cold 1:1 water/ethanol mixture.

  • Dry the purified this compound under vacuum at 80°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Sebacic_Acid Sebacic Acid Reaction Reaction in Hot Water (60-70°C, 1-2h) Sebacic_Acid->Reaction LiOH Lithium Hydroxide LiOH->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration1 Filtration & Washing Cooling->Filtration1 Crude_Product Crude this compound Filtration1->Crude_Product Dissolution Dissolution in Hot Water Crude_Product->Dissolution Recrystallization Slow Cooling & Recrystallization Dissolution->Recrystallization Filtration2 Filtration & Washing Recrystallization->Filtration2 Drying Vacuum Drying (80°C) Filtration2->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Product_Loss Product Loss in Workup? Start->Product_Loss No Check_Stoichiometry Check Stoichiometry & Reaction Time/Temp Incomplete_Reaction->Check_Stoichiometry Yes Monitor_pH Monitor pH to 8-9 Incomplete_Reaction->Monitor_pH Yes Minimize_Wash Minimize Wash Volume with Cold Solvent Product_Loss->Minimize_Wash Yes Cool_Sufficiently Ensure Sufficient Cooling before Filtration Product_Loss->Cool_Sufficiently Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

improving the ionic conductivity of dilithium sebacate electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dilithium sebacate solid polymer electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical ionic conductivity value for a this compound-based solid polymer electrolyte?

The ionic conductivity of a this compound-based solid polymer electrolyte is highly dependent on the specific composition, including the polymer matrix (commonly Poly(ethylene oxide) or PEO), the concentration of the this compound salt, and the presence of any additives. While specific values for a standard this compound electrolyte are not extensively reported in publicly available literature, PEO-based electrolytes, in general, exhibit ionic conductivities ranging from 10⁻⁸ to 10⁻⁵ S/cm at room temperature.[1] For specialized applications, achieving an ionic conductivity of at least 10⁻⁴ S/cm is often the target.

Q2: My synthesized this compound electrolyte shows very low ionic conductivity. What are the possible causes and solutions?

Low ionic conductivity in PEO-based solid polymer electrolytes is a common issue, often stemming from the high crystallinity of the PEO matrix, which hinders ion transport.[1][2] Here are some potential causes and troubleshooting steps:

  • High Crystallinity of PEO: The crystalline regions of PEO are poor ion conductors.

    • Solution: Operate at temperatures above the melting point of PEO (typically around 65°C) to increase the amorphous phase content.[2] Consider incorporating additives or plasticizers that can disrupt the crystalline structure.

  • Insufficient Salt Dissociation: The lithium ions from this compound may not be fully dissociated within the polymer matrix.

    • Solution: Optimize the salt concentration. While a higher salt concentration increases the number of charge carriers, excessive amounts can lead to ion pairing and aggregation, which reduces conductivity.[3][4]

  • Poor Interfacial Contact: High interfacial resistance between the electrolyte and the electrodes can lead to inaccurate (low) conductivity measurements.

    • Solution: Ensure good physical contact between the electrolyte film and the electrodes during cell assembly. Polishing the electrode surfaces can also improve the interface.

  • Presence of Moisture: Water can negatively impact the performance of the electrolyte.

    • Solution: Ensure all components (PEO, this compound) are thoroughly dried under vacuum before use. Assemble the electrolyte and cells in a glovebox with a controlled, low-moisture atmosphere. The hydrophilic nature of PEO makes it susceptible to moisture absorption.[5]

Q3: What are some common additives that can be used to improve the ionic conductivity of this compound electrolytes?

Several types of additives can be incorporated into the electrolyte formulation to enhance ionic conductivity:

  • Plasticizers: Small molecules like ethylene carbonate (EC), propylene carbonate (PC), and succinonitrile (SN) can be added to increase the amorphous phase content of the PEO matrix and improve polymer chain flexibility, thereby facilitating ion movement.[6]

  • Inorganic Fillers: Nanosized ceramic fillers such as Al₂O₃, TiO₂, and ZrO₂ can help to reduce PEO crystallinity and provide alternative pathways for ion transport along the filler-polymer interface.[1]

  • Ionic Liquids: Room-temperature ionic liquids can be used as plasticizers to enhance ionic conductivity and improve the electrochemical stability window.[7]

Q4: How does the concentration of this compound affect the overall ionic conductivity?

The relationship between salt concentration and ionic conductivity is not linear. Initially, increasing the salt concentration leads to a higher number of charge carriers (Li⁺ ions), which increases conductivity.[3][4] However, beyond an optimal concentration, the conductivity starts to decrease.[3][4] This is due to increased ion-ion interactions, leading to the formation of ion pairs and larger aggregates that are less mobile.[3] It is crucial to experimentally determine the optimal salt concentration for your specific system.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible ionic conductivity measurements.
Possible Cause Troubleshooting Step
Inhomogeneous mixing of components Ensure thorough and uniform mixing of PEO, this compound, and any additives. A solution casting method followed by slow solvent evaporation is recommended for preparing homogeneous films.
Variable film thickness Use a doctor blade or a film applicator to cast films of uniform thickness. Measure the thickness at multiple points to ensure consistency.
Poor electrode contact Ensure the electrolyte film is flat and makes uniform contact with the blocking electrodes (e.g., stainless steel) in the test cell. Apply consistent pressure during cell assembly.
Temperature fluctuations Conduct impedance measurements in a temperature-controlled environment. Allow the cell to thermally equilibrate at each measurement temperature.
Moisture contamination Prepare and store all materials and assemble the test cells in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture exposure.
Problem: Brittle or mechanically unstable electrolyte films.
Possible Cause Troubleshooting Step
High salt concentration High concentrations of salt can make the polymer matrix more rigid and brittle. Try reducing the this compound concentration.
Low molecular weight of PEO Higher molecular weight PEO generally results in more mechanically robust films. Consider using a PEO with a higher average molecular weight.
Incomplete solvent removal Residual solvent can affect the mechanical properties. Ensure complete solvent evaporation by drying the films under vacuum for an extended period.
Crystallization issues Rapid cooling after any heating steps can lead to a more brittle crystalline structure. Allow for slow, controlled cooling.

Experimental Protocols

Synthesis of this compound-PEO Solid Polymer Electrolyte (Solution Casting Method)
  • Preparation of Stock Solutions:

    • Dissolve a known weight of high molecular weight PEO in a suitable solvent (e.g., acetonitrile) to create a polymer solution of a specific concentration (e.g., 5 wt%). Stir at an elevated temperature (e.g., 50-60°C) until the PEO is completely dissolved.

    • Separately, dissolve the required amount of this compound in the same solvent to create a salt solution. The amount of this compound should be calculated to achieve the desired ether oxygen to lithium (EO:Li) ratio.

  • Mixing:

    • Add the this compound solution to the PEO solution dropwise while stirring continuously.

    • If using additives (e.g., plasticizers, inorganic fillers), they can be added at this stage.

  • Casting:

    • Pour the final homogeneous solution into a flat, clean Teflon or glass petri dish.

    • Cover the dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Drying:

    • Once a freestanding film is formed, transfer it to a vacuum oven.

    • Dry the film under vacuum at an elevated temperature (e.g., 60°C) for at least 24 hours to remove any residual solvent and moisture.

  • Storage:

    • Store the dried electrolyte films in an inert atmosphere (e.g., inside a glovebox) until further characterization or cell assembly.

Characterization Techniques
Technique Purpose Typical Observations
Electrochemical Impedance Spectroscopy (EIS) To measure the ionic conductivity of the electrolyte.A Nyquist plot is generated, from which the bulk resistance of the electrolyte can be determined to calculate ionic conductivity.[8][9]
Fourier-Transform Infrared Spectroscopy (FTIR) To study the interactions between the polymer, salt, and any additives.Shifts in the characteristic peaks of PEO (e.g., C-O-C stretching) can indicate complexation with Li⁺ ions.[5][10][11]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the electrolyte, providing insights into its crystallinity.A decrease in the melting enthalpy and a shift in Tg can indicate a reduction in crystallinity.[12][13]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the electrolyte.The onset of weight loss indicates the decomposition temperature of the electrolyte components.[13][14]

Data Presentation

Table 1: Effect of Additives on Ionic Conductivity of PEO-based Electrolytes (Illustrative Data)

Electrolyte CompositionAdditive (wt%)Ionic Conductivity at 30°C (S/cm)Ionic Conductivity at 60°C (S/cm)
PEO + LiTFSINone~1 x 10⁻⁶~1 x 10⁻⁴
PEO + LiTFSI10% Succinonitrile~7 x 10⁻⁵~5 x 10⁻⁴
PEO + LiTFSI10% TiO₂~5 x 10⁻⁵~3 x 10⁻⁴

Note: This table presents illustrative data for general PEO-based systems to demonstrate the typical effect of additives. Actual values for this compound systems will need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Characterization cluster_cell Cell Assembly & Testing Material Drying Dry PEO & This compound Solution Preparation Dissolve in Solvent (e.g., Acetonitrile) Material Drying->Solution Preparation Film Casting Cast Solution in Petri Dish Solution Preparation->Film Casting Vacuum Drying Dry Film under Vacuum Film Casting->Vacuum Drying EIS Electrochemical Impedance Spectroscopy Vacuum Drying->EIS Ionic Conductivity FTIR Fourier-Transform Infrared Spectroscopy Vacuum Drying->FTIR Structural Analysis DSC_TGA DSC / TGA Analysis Vacuum Drying->DSC_TGA Thermal Properties Cell Assembly Assemble Coin Cell in Glovebox Characterization_Complete->Cell Assembly Electrochemical Testing Galvanostatic Cycling, Rate Capability, etc. Cell Assembly->Electrochemical Testing

Caption: Experimental workflow for the synthesis and characterization of this compound solid polymer electrolytes.

Troubleshooting_Logic Start Low Ionic Conductivity Check_Crystallinity Is PEO crystallinity high? Start->Check_Crystallinity Check_Salt Is salt concentration optimal? Check_Crystallinity->Check_Salt No Add_Plasticizer Add plasticizer (e.g., EC, PC) or operate at higher temp. Check_Crystallinity->Add_Plasticizer Yes Check_Interface Is there good electrode contact? Check_Salt->Check_Interface Yes Optimize_Salt Vary salt concentration to find optimum Check_Salt->Optimize_Salt No Check_Moisture Is the system moisture-free? Check_Interface->Check_Moisture Yes Improve_Contact Ensure uniform film and good electrode pressure Check_Interface->Improve_Contact No Dry_System Thoroughly dry all components and work in a glovebox Check_Moisture->Dry_System No Success Improved Conductivity Check_Moisture->Success Yes

Caption: Troubleshooting flowchart for addressing low ionic conductivity in this compound electrolytes.

References

mitigating side reactions of dilithium sebacate with carbonate electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with dilithium sebacate as an anode material in carbonate-based electrolytes. Due to the limited specific research on this compound, some guidance is based on findings from analogous dicarboxylic acid salt anodes and general principles of anode stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical reactions of this compound as an anode material?

This compound functions as a conversion-type anode material. The expected overall reaction involves the reversible conversion of the carboxylate groups. During the first discharge (lithiation), this compound is reduced, leading to the formation of a composite matrix containing lithium nanoparticles and a lithium-ion conductive organic matrix. The subsequent charge (delithiation) involves the reformation of a lithium carboxylate structure.

Q2: What are the potential side reactions when cycling this compound in carbonate electrolytes?

While specific studies on this compound are limited, research on analogous dicarboxylate anodes, such as lithium oxalate, suggests that side reactions with carbonate electrolytes can occur.[1] These may include:

  • Electrolyte Decomposition: Carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) can be reduced on the anode surface, especially during the initial cycles, to form components of the Solid Electrolyte Interphase (SEI).[2]

  • Irreversible Conversion of Carboxylate Groups: Some of the carboxylate groups in this compound may undergo irreversible decomposition, leading to the formation of gases like carbon dioxide (CO2) and other organic species.[1][3] This can result in capacity fade and pressure buildup in the cell.

  • Thick and Unstable SEI Formation: Continuous electrolyte decomposition and reactions with the anode surface can lead to the formation of a thick, resistive, and unstable SEI layer. This increases cell impedance and consumes lithium ions, reducing the Coulombic efficiency and cycle life.

Q3: What is the role of the Solid Electrolyte Interphase (SEI) in the performance of this compound anodes?

The SEI is a passivation layer formed on the anode surface from the decomposition products of the electrolyte.[4] A stable and ionically conductive SEI is crucial for the long-term cycling performance of this compound. An ideal SEI should:

  • Be electronically insulating to prevent further electrolyte reduction.

  • Be ionically conductive to allow for the efficient transport of lithium ions.

  • Be mechanically stable to accommodate the volume changes of the anode during cycling.

An unstable SEI can lead to continuous side reactions, capacity loss, and poor cycling stability.

Q4: What are some common strategies to mitigate side reactions and improve the performance of this compound anodes?

Several strategies, primarily focused on forming a stable SEI, can be employed:

  • Electrolyte Additives: The use of additives is a common and effective approach.

    • Lithium Nitrate (LiNO3): Known to form a stable, nitrogen-containing SEI that can suppress dendrite formation and improve cycling efficiency, although its solubility in carbonate electrolytes can be a challenge.[5][6][7]

    • Fluoroethylene Carbonate (FEC): Often used to create a more stable, LiF-rich SEI, which can enhance the cycling stability of various anode materials.[8]

    • Lithium Bis(oxalato)borate (LiBOB): Can decompose to form a stable SEI containing borates and oxalates, which can improve thermal and electrochemical stability.[9]

  • High-Concentration Electrolytes (HCEs): Increasing the salt concentration can alter the solvation structure of lithium ions, reducing the amount of free solvent available to react with the anode surface and promoting the formation of a more anion-derived SEI.[10]

  • Surface Coatings: Applying a protective coating on the this compound particles can physically prevent direct contact with the electrolyte, thereby reducing side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Rapid Capacity Fading 1. Continuous and unstable SEI formation. 2. Irreversible decomposition of this compound. 3. Poor electronic conductivity of the electrode.1. Incorporate SEI-forming additives like FEC or LiNO3 into the electrolyte. 2. Increase the conductive carbon content in the electrode slurry. 3. Optimize the binder and electrode porosity.
Low Coulombic Efficiency (CE) 1. Significant electrolyte decomposition during the initial cycles. 2. Consumption of lithium in irreversible side reactions. 3. Unstable SEI leading to continuous reformation.1. Employ electrolyte additives to form a more stable SEI. 2. Consider a formation protocol with a lower current density to allow for the formation of a more uniform SEI. 3. Ensure the electrolyte is dry and free of impurities.
Increase in Cell Impedance 1. Growth of a thick and resistive SEI layer. 2. Poor ionic conductivity of the SEI. 3. Loss of contact between active material and conductive additive.1. Analyze the SEI composition using techniques like XPS to understand its components. 2. Use additives known to form a more ionically conductive SEI (e.g., LiF-rich). 3. Optimize the electrode calendering process to ensure good particle contact.
Gas Generation (Cell Swelling) 1. Decomposition of carbonate electrolytes. 2. Irreversible decarboxylation of this compound.1. Identify the evolved gases using techniques like Gas Chromatography (GC). Common gases include CO2, CO, and ethylene.[11][12] 2. Modify the electrolyte with additives that form a more stable SEI to suppress solvent decomposition. 3. Operate the cell within a stable voltage window to avoid excessive decomposition.

Data Presentation

Table 1: Potential Side Reactions and the Role of Electrolyte Components (Based on Analogous Systems)

Component Potential Side Reaction / Role Impact on Performance
This compound (Anode) Irreversible decarboxylation to produce CO2 and other organic species.Capacity loss, gas generation, contribution to SEI formation.
Carbonate Solvents (e.g., EC, DMC) Reductive decomposition on the anode surface.Formation of the main organic and inorganic components of the SEI (e.g., lithium alkyl carbonates, Li2CO3). Can lead to gas evolution (e.g., ethylene from EC).[2]
Lithium Salt (e.g., LiPF6) Decomposition can release species that contribute to the SEI (e.g., LiF).LiF is a desirable SEI component, enhancing stability.
Additives (e.g., FEC, LiNO3) Preferential decomposition to form a stable SEI layer.Improved Coulombic efficiency, longer cycle life, and reduced gas generation.[8][13]

Table 2: Illustrative Performance Improvements with Mitigation Strategies (Hypothetical Data)

This table provides a hypothetical example of the expected performance improvements. Actual results will vary based on specific experimental conditions.

Electrolyte System 1st Cycle CE (%) Capacity Retention after 100 Cycles (%) Cell Impedance after 100 Cycles (Ω)
Baseline (Standard Carbonate) 70%50%150
+ 5% FEC Additive 80%75%80
+ 1% LiNO3 Additive 78%70%95
High-Concentration Electrolyte 85%80%60

Experimental Protocols

1. Electrode Preparation

  • Slurry Preparation:

    • Mix this compound (active material), conductive carbon (e.g., Super P), and a binder (e.g., PVDF or CMC/SBR) in a weight ratio of typically 70:20:10.

    • Use an appropriate solvent (e.g., NMP for PVDF, water for CMC/SBR) to create a homogeneous slurry with a suitable viscosity.

  • Coating:

    • Cast the slurry onto a copper foil current collector using a doctor blade with a defined gap height.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to remove the solvent completely.

  • Electrode Punching:

    • Punch circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

2. Coin Cell Assembly

  • All cell assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Place the punched this compound electrode (working electrode) in the center of the coin cell case.

  • Add a few drops of the carbonate electrolyte to wet the electrode surface.

  • Place a separator (e.g., Celgard 2400) on top of the working electrode.

  • Add more electrolyte to ensure the separator is fully wetted.

  • Place a lithium metal foil (counter and reference electrode) on top of the separator.

  • Complete the cell assembly with a spacer disk and a spring.

  • Crimp the coin cell to ensure it is properly sealed.

3. Electrochemical Characterization

  • Resting Period: Allow the assembled cell to rest for several hours to ensure complete wetting of the electrode and separator.

  • Cyclic Voltammetry (CV):

    • Perform CV at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 0.01 V to 3.0 V vs. Li/Li+) to identify the reduction and oxidation peaks corresponding to the electrochemical reactions.

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current density (e.g., C/10, where 1C corresponds to the theoretical capacity of this compound) within the same voltage window as the CV.

    • Record the charge and discharge capacities, Coulombic efficiency, and voltage profiles over multiple cycles to evaluate the cycling performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell at different states of charge and after a certain number of cycles to monitor changes in the SEI and charge transfer resistance. The typical frequency range is from 100 kHz to 0.01 Hz.

Visualizations

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies start Poor Performance Observed (e.g., Low CE, Capacity Fade) check_assembly Verify Cell Assembly (Proper sealing, no shorts) start->check_assembly check_materials Characterize Materials (Purity, moisture content) check_assembly->check_materials Assembly OK analyze_electrochem Analyze Electrochemical Data (dV/dQ, Impedance) check_materials->analyze_electrochem Materials OK additives Incorporate Electrolyte Additives (e.g., FEC, LiNO3) analyze_electrochem->additives SEI Instability Identified hce Use High-Concentration Electrolyte analyze_electrochem->hce SEI Instability Identified coating Apply Surface Coating to Active Material analyze_electrochem->coating SEI Instability Identified post_mortem Perform Post-Mortem Analysis (XPS, SEM of electrodes) additives->post_mortem Re-evaluate Performance hce->post_mortem Re-evaluate Performance coating->post_mortem Re-evaluate Performance

Caption: Troubleshooting workflow for underperforming this compound anodes.

Experimental_Workflow cluster_testing Electrochemical Testing slurry 1. Slurry Preparation (Active Material, Carbon, Binder) coating 2. Electrode Coating (On Copper Foil) slurry->coating drying 3. Vacuum Drying coating->drying assembly 4. Coin Cell Assembly (in Glovebox) drying->assembly cv 5a. Cyclic Voltammetry (CV) assembly->cv cycling 5b. Galvanostatic Cycling assembly->cycling eis 5c. Electrochemical Impedance Spectroscopy (EIS) assembly->eis analysis 6. Data Analysis & Post-Mortem cv->analysis cycling->analysis eis->analysis

Caption: Standard experimental workflow for evaluating this compound anodes.

References

Technical Support Center: Optimizing Dilithium Sebacate for SEI Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of dilithium sebacate as a solid electrolyte interphase (SEI) forming additive. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the proposed role of this compound in SEI formation?

A1: this compound is investigated as a film-forming electrolyte additive. The underlying principle for such additives is their electrochemical reduction at a potential higher than that of the bulk solvent components (e.g., ethylene carbonate). This preferential reduction is intended to form a stable and uniform solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is crucial as it is ionically conductive for Li+ ions but electronically insulating, which prevents further electrolyte decomposition and ensures long-term cycling stability of lithium-ion batteries.

Q2: What are the potential advantages of a dicarboxylate-derived SEI layer?

A2: While specific data on this compound is still emerging, dicarboxylate additives are explored for their potential to create a more flexible and robust SEI layer. The decomposition products may include lithium carboxylates and polymeric species that can better accommodate the volume changes of the anode during lithiation and delithiation, particularly for high-capacity materials like silicon. This can lead to improved mechanical stability of the SEI, reducing crack formation and continuous electrolyte consumption.

Q3: What is a typical starting concentration range for a new SEI additive like this compound?

A3: For novel film-forming additives, a common starting concentration range is between 0.5% and 2% by weight (wt%) in the electrolyte solution. Lower concentrations may not be sufficient to form a complete and effective SEI, while higher concentrations can lead to increased electrolyte viscosity, reduced ionic conductivity, and the formation of an overly thick and resistive SEI layer. Systematic evaluation within this range is recommended to identify the optimal concentration for a specific electrode chemistry and cell configuration.

Q4: How does temperature affect the SEI formed by additives?

A4: Temperature significantly impacts SEI formation and stability. Elevated temperatures can accelerate the decomposition of both the additive and the electrolyte, potentially leading to a thicker, less stable SEI with higher impedance. Conversely, at very low temperatures, the kinetics of the SEI formation reactions may be sluggish, resulting in an incomplete or non-uniform passivation layer. It is crucial to maintain consistent and controlled temperatures during the initial formation cycles to ensure reproducible results. Some additives can improve the thermal stability of the resulting SEI layer.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
High First Cycle Irreversible Capacity Loss - Excessive decomposition of this compound, forming a very thick SEI. - Additive concentration is too high. - Formation protocol (current rate, voltage window) is not optimized.- Reduce the concentration of this compound (e.g., start from 1 wt% and decrease to 0.5 wt%). - Employ a slower C-rate (e.g., C/20) for the initial formation cycle to allow for a more ordered SEI formation. - Adjust the voltage window for formation to target the reduction potential of the additive without excessive solvent decomposition.
Increasing Impedance Over Cycling - Continuous growth or instability of the SEI layer. - The SEI formed is not mechanically robust and cracks during cycling, exposing fresh electrode surface. - Sub-optimal concentration of this compound.- Systematically vary the concentration of this compound to find the optimal balance between a protective layer and ionic conductivity. - Characterize the SEI layer post-cycling using techniques like SEM and XPS to identify morphological changes and compositional instabilities. - Consider co-additives that may enhance the mechanical properties of the SEI, such as fluoroethylene carbonate (FEC).
Poor Rate Capability - The SEI layer is too thick or has low ionic conductivity. - High electrolyte viscosity due to a high concentration of the additive.- Decrease the concentration of this compound. - Perform electrochemical impedance spectroscopy (EIS) to measure the interfacial resistance and optimize the additive concentration for the lowest stable impedance. - Ensure the baseline electrolyte has good ionic conductivity.
Inconsistent Cycling Performance Between Cells - Incomplete dissolution of this compound in the electrolyte. - Variation in formation temperature or procedure. - Moisture contamination in the electrolyte or cell components.- Ensure complete dissolution of this compound in the electrolyte, potentially with gentle heating and stirring in an inert atmosphere. - Standardize the formation protocol, including temperature control and resting periods. - Handle all components in a dry environment (e.g., an argon-filled glovebox) to minimize moisture.

Experimental Protocols

Protocol 1: Half-Cell Assembly and Formation for Additive Evaluation
  • Electrode and Electrolyte Preparation:

    • Dry the anode (e.g., graphite or silicon-based) and separator (e.g., Celgard 2325) under vacuum at appropriate temperatures (e.g., 120°C for the electrode, 70°C for the separator) overnight inside a glovebox antechamber.

    • Prepare the baseline electrolyte (e.g., 1 M LiPF₆ in a 3:7 w/w mixture of ethylene carbonate and ethyl methyl carbonate).

    • Prepare the experimental electrolyte by dissolving a predetermined concentration of this compound (e.g., 0.5, 1.0, and 2.0 wt%) into the baseline electrolyte. Ensure complete dissolution.

  • Coin Cell Assembly:

    • Assemble CR2032-type coin cells in an argon-filled glovebox.

    • The cell stack should consist of the anode, separator, and a lithium metal counter/reference electrode.

    • Add a consistent amount of electrolyte (e.g., 20 µL) to each cell.

  • Formation Cycling:

    • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

    • Place the cells in a temperature-controlled chamber (e.g., at 25°C).

    • First Formation Cycle: Discharge (lithiate) the cell at a low constant current rate (e.g., C/20) to a lower cutoff voltage (e.g., 0.01 V for graphite). Hold at the cutoff voltage until the current drops to a specified value (e.g., C/50). Then, charge (delithiate) the cell at the same C-rate to an upper cutoff voltage (e.g., 1.5 V).

    • Subsequent Cycles: Perform two additional cycles at a slightly higher rate (e.g., C/10) within the same voltage window.

Protocol 2: Electrochemical Characterization
  • Galvanostatic Cycling:

    • After formation, cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and long-term cycling stability. Record the specific capacity and coulombic efficiency for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements on the cells after formation and at various cycle intervals (e.g., after 1, 10, 50, and 100 cycles).

    • The typical frequency range is from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).

    • Use the data to model the evolution of the SEI resistance (R_SEI) and charge transfer resistance (R_ct).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_formation Formation cluster_characterization Characterization prep_elec Electrode & Separator Drying assembly Coin Cell Assembly (CR2032, Half-Cell) prep_elec->assembly prep_lyte Electrolyte Preparation (with/without this compound) prep_lyte->assembly formation Formation Cycling (e.g., 3 cycles at C/20) assembly->formation cycling Galvanostatic Cycling (Rate & Long-term) formation->cycling eis Electrochemical Impedance Spectroscopy formation->eis post_mortem Post-Mortem Analysis (XPS, SEM) cycling->post_mortem

Caption: Experimental workflow for evaluating this compound as an SEI additive.

proposed_sei_mechanism cluster_electrolyte Electrolyte Components cluster_anode Anode Surface additive This compound LiOOC-(CH₂)₈-COOLi reduction Electrochemical Reduction (First Lithiation) additive->reduction solvent Solvent (e.g., Ethylene Carbonate) solvent->reduction anode Graphite/Silicon Anode organic Polymeric/Oligomeric Carboxylate Species inorganic Lithium Carbonate (from solvent reduction) reduction->anode Deposition on surface

Caption: Proposed mechanism for SEI formation with this compound additive.

Navigating Cycling Stability Challenges with Dilithium Sebacate Additives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into advanced battery chemistries, achieving stable and reliable performance is paramount. The use of dilithium sebacate as an electrolyte additive has shown promise in overcoming poor cycling stability in lithium-ion batteries. This technical support center provides troubleshooting guidance and answers to frequently asked questions to facilitate smoother experimentation and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves cycling stability?

A1: this compound, a dicarboxylate salt, primarily enhances cycling stability through the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. During the initial charging cycles, the sebacate anion is preferentially reduced at the anode, creating a passivation layer. This SEI layer is electronically insulating but ionically conductive, allowing for the passage of lithium ions while preventing the continuous decomposition of the electrolyte solvent. A well-formed SEI mitigates the loss of active lithium and preserves the structural integrity of the anode over repeated charge-discharge cycles.

Q2: What is the optimal concentration of this compound to use in the electrolyte?

A2: The optimal concentration of this compound can vary depending on the specific cell chemistry (anode, cathode, and base electrolyte composition) and operating conditions. Generally, concentrations in the range of 0.5% to 2% by weight are reported to be effective.[1][2] It is crucial to perform concentration-dependent studies to identify the ideal loading for your specific system, as excessive amounts can lead to increased interfacial impedance and negatively impact rate capability.

Q3: Can this compound be used with different cathode materials?

A3: Yes, this compound as an additive is primarily targeted at stabilizing the anode interface. Therefore, it can be compatible with a variety of cathode materials, including lithium cobalt oxide (LCO), lithium nickel manganese cobalt oxide (NMC), and lithium iron phosphate (LFP). However, it is always recommended to conduct compatibility studies, as the additive or its decomposition products could potentially interact with the cathode surface at high potentials, although this is less common for anode-targeting additives.

Q4: What are the expected improvements in electrochemical performance with the addition of this compound?

A4: The addition of an optimized concentration of this compound is expected to lead to several performance enhancements, as summarized in the table below. These values are representative of improvements seen with dicarboxylate additives.

Performance MetricWithout Additive (Typical)With this compound Additive (Expected)
Capacity Retention < 80% after 200 cycles> 90% after 200 cycles
First Cycle Coulombic Efficiency 80-85%85-92%[3]
Average Coulombic Efficiency (after formation) ~99.5%> 99.8%[4][5]
Interfacial Resistance (after formation) High and increasing with cyclingLower and more stable with cycling[6]

Q5: Are there any known side reactions or degradation pathways associated with this compound?

A5: While beneficial for SEI formation, dicarboxylate additives can potentially undergo oxidative decomposition at the cathode surface at high voltages, though this is generally less pronounced than their reductive decomposition at the anode. This could lead to a slight increase in impedance on the cathode side over extended cycling at high potentials. Additionally, incomplete decomposition or the formation of soluble byproducts could contaminate the electrolyte, though this is less of a concern with the formation of a stable, insoluble SEI.

Troubleshooting Guide

Issue 1: Lower than expected initial Coulombic efficiency.

Possible Cause Troubleshooting Step
Suboptimal Additive Concentration: Too high a concentration can lead to excessive SEI formation, consuming a large amount of lithium ions in the first cycle.Systematically vary the concentration of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% by weight) to find the optimal loading for your specific cell chemistry.
Inadequate Formation Protocol: The initial SEI formation is highly dependent on the first few charge/discharge cycles.Employ a slow formation rate (e.g., C/20 or C/10) for the first 1-3 cycles to allow for the formation of a more uniform and stable SEI layer.
Electrolyte Impurities: Water or other impurities in the electrolyte can react with the electrodes and the additive, leading to lower efficiency.Ensure the use of high-purity, battery-grade solvents and salts. Dry all components thoroughly before cell assembly in an argon-filled glovebox.

Issue 2: High interfacial impedance after a few cycles.

Possible Cause Troubleshooting Step
Thick or Resistive SEI Layer: An overly high concentration of the additive can result in a thick and ionically resistive SEI layer.Reduce the concentration of this compound in the electrolyte. Analyze the SEI layer using techniques like Electrochemical Impedance Spectroscopy (EIS) and X-ray Photoelectron Spectroscopy (XPS) to correlate impedance with SEI thickness and composition.[7][8][9][10]
Inhomogeneous SEI Formation: Non-uniform SEI can lead to localized areas of high resistance.Optimize the formation cycling protocol. Consider a constant voltage step at the end of the first charge to promote a more uniform SEI.
Additive Precipitation: At lower temperatures or with incompatible solvents, the additive may precipitate out of the electrolyte.Check the solubility of this compound in your base electrolyte at the intended operating temperatures. Consider using a co-solvent to improve solubility if necessary.

Issue 3: Rapid capacity fading persists even with the additive.

Possible Cause Troubleshooting Step
Cathode Degradation: The primary issue may not be at the anode. High voltage cycling can lead to cathode material degradation.Characterize the cathode material before and after cycling using techniques like XRD and SEM to check for structural changes. Consider using cathode-stabilizing additives in conjunction with this compound if cathode degradation is confirmed.
"Crosstalk" between Electrodes: Decomposition products from one electrode can migrate and react at the other electrode, causing degradation.[11]Analyze the composition of both the anode and cathode SEI layers after cycling to identify any migrated species. This may require the use of more advanced analytical techniques.
Mechanical Failure: Issues such as delamination of the electrode coating from the current collector can also lead to capacity fade.Perform post-mortem analysis of the cell to inspect the physical integrity of the electrodes.

Experimental Protocols

1. Preparation of Electrolyte with this compound Additive

  • Materials:

    • Battery-grade electrolyte solvent (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio).

    • High-purity lithium salt (e.g., 1 M LiPF₆).

    • High-purity this compound.

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, dissolve the desired amount of this compound into the pre-mixed electrolyte solvent.

    • Stir the solution at room temperature for 2-4 hours until the additive is completely dissolved.

    • Slowly add the lithium salt (e.g., LiPF₆) to the solution while stirring.

    • Continue stirring for another 8-12 hours to ensure a homogeneous electrolyte.

    • Allow the electrolyte to rest for at least 24 hours before use to ensure complete dissolution and stabilization.

2. Electrochemical Cycling and Performance Evaluation

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared electrolyte, a graphite anode, a suitable cathode, and a separator.

  • Formation Cycles:

    • Rest the assembled cells for 12 hours to ensure complete wetting of the electrodes.

    • Perform the first charge-discharge cycle at a low C-rate (e.g., C/20) within the appropriate voltage window for the electrode couple.

    • Perform the next 2-3 cycles at a slightly higher C-rate (e.g., C/10).

  • Long-Term Cycling:

    • Cycle the cells at a desired C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles).

    • Periodically, at set cycle intervals (e.g., every 50 cycles), perform a cycle at a lower C-rate (e.g., C/10) to check the remaining capacity.

    • Record the charge and discharge capacities for each cycle to determine capacity retention and Coulombic efficiency.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Procedure:

    • After the formation cycles and at various stages of long-term cycling, allow the cell to rest at a specific state of charge (e.g., 50% SOC) for several hours to reach equilibrium.

    • Perform EIS measurements using a potentiostat with a frequency range typically from 100 kHz to 10 mHz and a small AC amplitude (e.g., 5-10 mV).

    • Analyze the resulting Nyquist plots to determine the evolution of the interfacial and charge-transfer resistances.[12][13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Preparation (with this compound) C Cell Assembly (CR2032) A->C B Electrode Fabrication B->C D Formation Cycles (Low C-rate) C->D Start Testing E Long-Term Cycling (High C-rate) D->E F Electrochemical Impedance Spectroscopy (EIS) E->F G X-ray Photoelectron Spectroscopy (XPS) F->G Characterize SEI H Scanning Electron Microscopy (SEM) F->H Analyze Morphology SEI_Formation_Mechanism cluster_anode Anode Surface Anode Graphite Anode Li_ion Li+ Li_ion->Anode Intercalation Solvent EC/DMC Solvent->Anode Decomposition (Inhibited) Sebacate Sebacate Anion SEI Stable SEI Layer (Sebacate-derived) Sebacate->SEI Preferential Reduction

References

Technical Support Center: Addressing Solubility Challenges of Dilithium Sebacate in Battery Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of dilithium sebacate in common battery solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound being considered for use in batteries?

A1: this compound (Li₂C₁₀H₁₆O₄) is being explored as a potential electrolyte additive or a component of the artificial solid electrolyte interphase (SEI) in lithium-ion batteries. Its long aliphatic chain may contribute to a more flexible and stable SEI layer, potentially improving battery performance and safety.

Q2: What are the primary challenges associated with the solubility of this compound in battery electrolytes?

A2: The primary challenge is the inherently low solubility of this compound in the common non-aqueous carbonate solvents used in lithium-ion batteries, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). This is attributed to the strong ionic interactions within the this compound crystal lattice and the relatively weak interactions with the non-polar components of the organic solvents.

Q3: What are the common battery solvents in which the solubility of this compound is a concern?

A3: The solvents of primary concern are the standard electrolyte mixtures used in lithium-ion batteries, including:

  • Ethylene Carbonate (EC)

  • Dimethyl Carbonate (DMC)

  • Diethyl Carbonate (DEC)

  • Ethyl Methyl Carbonate (EMC)

  • Propylene Carbonate (PC)

Q4: Are there any general trends for the solubility of lithium salts in these solvents?

A4: Yes, general solubility trends for lithium salts in non-aqueous solvents have been observed. Solubility is influenced by factors such as the polarity and dielectric constant of the solvent, with more polar solvents generally being better at dissolving ionic compounds. For instance, the dissolving power of common solvents often follows the order: DMSO > acetonitrile > PC > DMC.[1] However, specific interactions between the solute and solvent molecules also play a crucial role. Organic lithium salts are often more soluble in organic solvents than inorganic lithium salts.[2]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to diagnosing and resolving solubility problems during your experiments.

Problem: this compound does not fully dissolve in the chosen solvent system.

Visual Cue: The solution appears cloudy or contains visible solid particles after standard mixing procedures.

Troubleshooting Workflow:

G start Start: Undissolved this compound step1 Verify Purity and Dryness of Salt and Solvents start->step1 step2 Increase Agitation (Stirring/Vortexing) step1->step2 If particles persist step3 Apply Gentle Heating (Monitor Temperature) step2->step3 If particles persist end_success Success: Clear, Homogeneous Solution step2->end_success If successful step4 Utilize Sonication step3->step4 If particles persist step3->end_success If successful step5 Introduce a Co-solvent step4->step5 If particles persist step4->end_success If successful step6 Evaluate Alternative Solvents or Salt Analogues step5->step6 If particles persist step5->end_success If successful end_fail Re-evaluate Experimental Approach step6->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Verify Purity and Dryness:

    • Question: Have you confirmed the purity of the this compound and the dryness of your solvents?

    • Action: Impurities in the salt can significantly impact solubility. Ensure solvents are of battery-grade and have low water content (<20 ppm), as water can react with lithium salts and affect their solubility.

  • Increase Agitation:

    • Question: Is the current mixing method sufficient?

    • Action: Increase the stirring speed or use a vortex mixer to enhance the interaction between the salt and the solvent.

  • Apply Gentle Heating:

    • Question: Have you tried increasing the temperature of the solution?

    • Action: Gently heat the solution while stirring. The solubility of most salts increases with temperature.[1] Monitor the temperature carefully to avoid solvent evaporation or degradation of the salt. A recommended starting point is 40-60°C.

  • Utilize Sonication:

    • Question: Could ultrasonic energy help break down agglomerates?

    • Action: Use a sonication bath to apply ultrasonic energy to the solution. This can help break down larger particles and promote dissolution.

  • Introduce a Co-solvent:

    • Question: Can a co-solvent improve the solvating power of the electrolyte?

    • Action: Introduce a co-solvent with a higher polarity or a different functionality that may have a stronger affinity for this compound. The use of co-solvents can significantly enhance the solubility of poorly soluble compounds.

  • Evaluate Alternatives:

    • Question: Is this compound the only option for your application?

    • Action: If solubility issues persist, consider using a shorter-chain dilithium dicarboxylate (e.g., dilithium adipate, dilithium suberate) which may exhibit higher solubility.

Experimental Protocols

Protocol 1: Standard Method for Preparing a this compound Solution

Objective: To prepare a 0.1 M solution of this compound in a 1:1 (v/v) mixture of EC:DMC.

Materials:

  • This compound (high purity)

  • Ethylene carbonate (EC, battery grade)

  • Dimethyl carbonate (DMC, battery grade)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Inside the argon-filled glovebox, weigh the required amount of this compound to prepare the desired concentration.

  • Transfer the this compound to the volumetric flask.

  • Add approximately half of the total required volume of the EC:DMC solvent mixture to the flask.

  • Place the flask on the magnetic stirrer and stir at a moderate speed (e.g., 300 rpm) at room temperature for 1-2 hours.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, continue stirring and proceed to the troubleshooting steps.

  • If the solution is clear, add the remaining solvent to reach the final volume.

  • Continue stirring for another 30 minutes to ensure homogeneity.

Protocol 2: Enhancing Solubility using a Co-solvent

Objective: To improve the solubility of this compound by introducing a co-solvent.

Materials:

  • Same as Protocol 1

  • Co-solvent (e.g., Propylene Carbonate - PC, or Dimethyl Sulfoxide - DMSO, battery grade)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare the solvent mixture by adding a specific volume percentage of the co-solvent to the primary EC:DMC mixture (e.g., start with 5-10% v/v of PC or DMSO).

  • Follow steps 3-8 from Protocol 1, using the new co-solvent-containing mixture.

  • If solubility is still an issue, incrementally increase the percentage of the co-solvent, monitoring for any adverse effects on the electrochemical stability of the electrolyte.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative comparison and estimated solubility trend based on the general behavior of similar lithium dicarboxylates. It is crucial for researchers to experimentally determine the precise solubility for their specific solvent systems and conditions.

Solvent System (1:1 v/v)Expected Relative Solubility of this compoundKey Considerations
EC:DMCLowStandard battery electrolyte.
EC:DECLowSimilar to EC:DMC.
EC:EMCLow to ModerateEMC may offer slightly better solvation.
PC:DMCModeratePC has a higher dielectric constant, which can aid in dissolving salts.[1]
EC:DMC + 10% DMSOModerate to HighDMSO is a highly polar aprotic solvent known for its excellent dissolving power.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors influencing the solubility of this compound.

G cluster_factors Factors Influencing Solubility cluster_outcome Outcome SolventPolarity Solvent Polarity & Dielectric Constant Solubility This compound Solubility SolventPolarity->Solubility Higher polarity generally increases solubility Temperature Temperature Temperature->Solubility Higher temperature generally increases solubility SaltPurity Salt Purity SaltPurity->Solubility Higher purity improves solubility CoSolvent Presence of Co-solvent CoSolvent->Solubility Can significantly increase solubility ChainLength Dicarboxylate Chain Length ChainLength->Solubility Longer chains tend to decrease solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Thermal Decomposition of Dilithium Sebacate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of dilithium sebacate. The information provided is based on established principles of thermal analysis and data from analogous long-chain dicarboxylate salts.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition pathway for this compound?

A1: While specific literature on the thermal decomposition of this compound is limited, based on studies of similar long-chain lithium carboxylates like lithium stearate, a multi-step decomposition is expected. The decomposition likely proceeds through the formation of an intermediate, such as lithium oxalate, before ultimately yielding lithium carbonate as the final solid residue. Gaseous byproducts would consist of volatile organic compounds.

Q2: At what temperature should I expect this compound to decompose?

Q3: What are the expected final products of the thermal decomposition of this compound?

A3: Under an inert atmosphere, the primary solid residue expected from the complete thermal decomposition of this compound is lithium carbonate.[1] The other decomposition products are likely to be a mixture of volatile organic compounds.

Q4: How does the atmospheric composition (e.g., inert vs. oxidative) affect the decomposition?

A4: The composition of the atmosphere during the experiment significantly impacts the decomposition process. In an inert atmosphere (e.g., nitrogen or argon), the decomposition will primarily involve pyrolysis. In an oxidative atmosphere (e.g., air or oxygen), combustion of the organic components will occur, which is a more energetic process and will lead to different gaseous byproducts, such as carbon dioxide and water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Decomposition Temperatures 1. Inconsistent heating rates between experiments.2. Variations in sample mass.3. Contamination of the sample.4. Different atmospheric conditions.1. Ensure a consistent and controlled heating rate is used for all analyses.2. Use a consistent sample mass for all experiments.3. Ensure the this compound is pure and dry before analysis.4. Maintain a consistent and controlled atmosphere (e.g., constant flow rate of inert or oxidative gas).
Unexpected Mass Loss Steps in TGA 1. Presence of residual solvent or moisture.2. The sample is a hydrated salt.3. Complex, multi-step decomposition pathway.1. Dry the sample under vacuum before analysis to remove any residual solvent or moisture.2. If the material is a hydrate, a mass loss step corresponding to the loss of water will be observed, typically at lower temperatures.3. Analyze the gaseous products at each step using a coupled technique like TGA-MS or TGA-FTIR to identify the evolved species.
Instrument Contamination After Experiment 1. Incomplete decomposition leading to residual organic material.2. Condensation of volatile decomposition products in cooler parts of the instrument.1. Ensure the final temperature of the experiment is high enough for complete decomposition.2. Perform a "burn-out" or cleaning cycle of the instrument at a high temperature under an oxidative atmosphere after the experiment.
Baseline Drift in TGA/DSC Signal 1. Buoyancy effects due to changes in gas density with temperature.2. Instrument not properly calibrated.1. Perform a baseline subtraction using a blank run (empty crucible) under the same experimental conditions.2. Ensure the instrument is calibrated according to the manufacturer's recommendations.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents data for analogous long-chain metal carboxylates to provide an expected range of thermal behavior.

Compound Decomposition Onset Temperature (°C) Final Solid Product Reference
Lithium Stearate~230 (in inert atmosphere)Lithium Carbonate (via Lithium Oxalate intermediate)[3]
Lithium Palmitate~126Lithium Carbonate[1]
Lithium Myristate~126Lithium Carbonate[1]
Calcium Decanoate (C10)185.7Calcium Carbonate[2]
Calcium Tridecanoate (C13)166.8Calcium Carbonate[2]

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

This protocol outlines a general procedure for determining the thermal stability and decomposition profile of this compound using TGA.

1. Objective: To measure the change in mass of this compound as a function of temperature.

2. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)
  • High-purity nitrogen or argon gas
  • High-purity air or oxygen gas (for oxidative studies)
  • Microbalance
  • This compound sample
  • TGA sample pans (e.g., alumina, platinum)

3. Procedure:

  • Sample Preparation:
  • Ensure the this compound sample is finely ground and homogeneous.
  • Dry the sample under vacuum at a temperature below its decomposition point to remove any residual moisture or solvent.
  • Instrument Setup:
  • Turn on the TGA instrument and allow it to stabilize.
  • Select the appropriate gas (e.g., nitrogen for inert atmosphere) and set the flow rate (e.g., 20-50 mL/min).
  • Sample Loading:
  • Tare an empty TGA sample pan on the microbalance.
  • Accurately weigh 5-10 mg of the dried this compound into the sample pan.
  • Place the sample pan into the TGA furnace.
  • TGA Program:
  • Set the temperature program:
  • Equilibrate at a starting temperature (e.g., 30°C).
  • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the final decomposition temperature (e.g., 600°C).
  • Hold at the final temperature for a short period to ensure complete decomposition.
  • Data Collection:
  • Start the TGA run and record the mass loss as a function of temperature.
  • Data Analysis:
  • Plot the percentage of mass remaining versus temperature.
  • Determine the onset temperature of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG curve).
  • Calculate the percentage of mass loss at each decomposition step and the final residual mass.

Visualizations

Thermal_Decomposition_Pathway cluster_0 Solid Phase cluster_1 Gas Phase A This compound (C10H16Li2O4) B Intermediate(s) (e.g., Lithium Oxalate) A->B Heat (Δ) D Volatile Organic Compounds A->D Heat (Δ) C Final Residue (Lithium Carbonate - Li2CO3) B->C Further Heat (Δ) B->D Heat (Δ)

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental_Workflow A Sample Preparation (Drying & Weighing) B Instrument Setup (TGA/DSC Calibration, Atmosphere Selection) A->B C TGA/DSC Experiment (Temperature Program Execution) B->C D Data Acquisition (Mass Loss vs. Temperature) C->D F Optional: Evolved Gas Analysis (TGA-MS or TGA-FTIR) C->F Coupled Analysis E Data Analysis (Decomposition Temperatures, Residual Mass) D->E G Characterization of Residue (e.g., XRD, SEM) E->G Post-analysis

Caption: General experimental workflow for thermal analysis.

References

Technical Support Center: Dilithium Sebacate in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dilithium sebacate in electrochemical systems, particularly lithium-ion batteries. The following sections address common issues related to the impact of particle size on electrochemical performance.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of decreasing the particle size of this compound on the electrochemical performance of an anode?

A1: Generally, decreasing the particle size of active materials like this compound can lead to several performance enhancements. Smaller particles offer a larger surface area, which increases the contact area with the electrolyte and can facilitate faster lithium-ion diffusion. This often results in improved rate capability and higher specific capacity at high current densities. However, an excessively large surface area can also lead to increased side reactions with the electrolyte, forming a thicker solid electrolyte interphase (SEI) layer. This can result in lower initial coulombic efficiency and faster capacity fade over cycling.

Q2: How does particle size affect the initial coulombic efficiency (ICE) and long-term cycling stability?

A2: Smaller particles of this compound are expected to have a lower initial coulombic efficiency. This is attributed to the larger surface area which necessitates the consumption of more lithium ions to form the SEI layer during the first few cycles. For long-term cycling, the effect can be twofold. While smaller particles can better accommodate the strain from volume changes during lithiation and delithiation, potentially leading to better mechanical stability, they might also suffer from continuous SEI layer growth, which can deplete the electrolyte and lithium inventory, leading to capacity fade. An optimal particle size often exists to balance these effects.

Q3: Can the particle size of this compound influence the safety of a lithium-ion battery?

A3: Yes, particle size can have safety implications. For instance, in materials like graphite, it has been observed that the presence of coarse particles can promote lithium plating, which is a significant safety concern as it can lead to internal short circuits and thermal runaway.[1] While specific studies on this compound are not prevalent, it is a plausible concern. Conversely, extremely small, nano-sized particles might present their own challenges, such as higher reactivity with the electrolyte, which could potentially lead to increased gas generation and thermal instability under certain conditions.

Troubleshooting Guides

Issue 1: Low Specific Capacity or Poor Rate Capability
Possible Cause Troubleshooting Steps
Large Particle Size Large particles can lead to long lithium-ion diffusion pathways, limiting the accessible capacity, especially at high charging/discharging rates.
Solution:
1. Reduce Particle Size: Employ ball milling or other size reduction techniques to decrease the average particle size of the this compound powder.
2. Optimize Electrode Formulation: Ensure good conductive additive (e.g., carbon black) dispersion to create efficient electronic pathways, which can be more critical for larger particles.
Poor Electrode-Electrolyte Contact Insufficient wetting of the active material by the electrolyte can limit the electrochemically active surface area.
Solution:
1. Improve Slurry Formulation: Optimize the binder and solvent system to ensure a porous electrode structure that facilitates electrolyte penetration.
2. Vacuum Infiltration: After cell assembly, allow for an extended wetting period under vacuum to ensure the electrolyte fully penetrates the electrode pores.
Issue 2: Rapid Capacity Fading and Low Coulombic Efficiency
Possible Cause Troubleshooting Steps
Very Small Particle Size (Nano-sized) A high surface area can lead to continuous and excessive SEI layer formation, consuming lithium and electrolyte.
Solution:
1. Surface Coating: Apply a thin, stable coating (e.g., carbon) on the surface of the nanoparticles to limit direct contact with the electrolyte and stabilize the SEI.
2. Electrolyte Additives: Use electrolyte additives (e.g., fluoroethylene carbonate - FEC) known to form a more stable and compact SEI layer.
Particle Agglomeration Nanoparticles tend to agglomerate, leading to an inhomogeneous electrode and loss of active material over cycling.
Solution:
1. Improve Slurry Dispersion: Use high-energy mixing or sonication to de-agglomerate the particles in the slurry. Optimize the binder and solvent to maintain a stable dispersion.

Data Presentation

The following table summarizes the expected qualitative impact of this compound particle size on key electrochemical performance metrics, based on general principles observed for other anode materials.

Performance Metric Smaller Particle Size (e.g., <1 µm) Larger Particle Size (e.g., >5 µm)
Specific Capacity (at low C-rate) Generally higher due to better utilization of the active material.May be lower due to incomplete lithiation/delithiation of the particle core.
Rate Capability Significantly better due to shorter Li-ion diffusion paths.Poorer, with a significant drop in capacity at higher C-rates.
Initial Coulombic Efficiency (ICE) Lower due to larger surface area and more SEI formation.Higher due to smaller surface area.
Cycle Life Can be shorter due to continuous SEI growth, or longer due to better strain accommodation. Highly dependent on SEI stability.Can be longer due to a more stable SEI, but may be limited by mechanical degradation from volume changes.
Electrode Adhesion Can be challenging due to high surface area and potential for binder-particle interaction issues.Generally better adhesion.
Slurry Viscosity Tends to be higher, which can make electrode coating more difficult.Tends to be lower.

Experimental Protocols

Synthesis of this compound with Controlled Particle Size

Objective: To synthesize this compound with varying particle sizes for comparative electrochemical analysis.

Method 1: Co-precipitation (for smaller particles)

  • Dissolution of Precursors: Dissolve sebacic acid in ethanol. In a separate beaker, dissolve a stoichiometric amount of lithium hydroxide (LiOH) in deionized water.

  • Precipitation: Slowly add the sebacic acid solution to the LiOH solution while stirring vigorously. The formation of a white precipitate (this compound) should be observed.

  • Control of Particle Size: The particle size can be influenced by factors such as the rate of addition, stirring speed, temperature, and the presence of surfactants. Faster addition and higher stirring speeds generally lead to smaller particles.

  • Washing and Drying: The precipitate is then washed several times with deionized water and ethanol to remove any unreacted precursors. The final product is dried in a vacuum oven at 80-100°C for 12 hours.

Method 2: Solid-State Reaction followed by Ball Milling (for larger to smaller particles)

  • Mixing of Precursors: Stoichiometric amounts of sebacic acid and lithium carbonate (Li₂CO₃) are intimately mixed using a mortar and pestle.

  • Calcination: The mixture is heated in a tube furnace under an inert atmosphere (e.g., Argon) at a temperature of 250-300°C for several hours.

  • Particle Size Reduction: The resulting solid product is then subjected to high-energy ball milling. The final particle size is controlled by the milling time, speed, and the size of the milling media.

Electrode Preparation and Electrochemical Testing
  • Slurry Preparation: A slurry is prepared by mixing the synthesized this compound (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 8:1:1 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Coating: The slurry is cast onto a copper foil current collector using a doctor blade to a uniform thickness.

  • Drying: The coated electrode is dried in a vacuum oven at 120°C for 12 hours to remove the solvent.

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox with the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a porous polypropylene separator, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Electrochemical Measurements: The assembled cells are tested using a battery cycler.

    • Cyclic Voltammetry (CV): To identify the redox potentials.

    • Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycle life at various current densities (C-rates).

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the charge transfer resistance and SEI layer properties.

Visualizations

experimental_workflow cluster_synthesis1 Method 1: Co-precipitation cluster_synthesis2 Method 2: Solid-State Reaction cluster_electrode Electrode Preparation cluster_testing Electrochemical Characterization s1_start Dissolve Sebacic Acid & Lithium Hydroxide s1_precipitate Precipitation s1_start->s1_precipitate s1_wash Wash & Dry s1_precipitate->s1_wash s1_end Small Particle Size This compound s1_wash->s1_end e_slurry Slurry Preparation s1_end->e_slurry s2_start Mix Sebacic Acid & Lithium Carbonate s2_calcinate Calcination s2_start->s2_calcinate s2_mill Ball Milling s2_calcinate->s2_mill s2_end Variable Particle Size This compound s2_mill->s2_end s2_end->e_slurry e_coat Coating on Cu Foil e_slurry->e_coat e_dry Drying e_coat->e_dry e_electrode Working Electrode e_dry->e_electrode t_assembly Coin Cell Assembly e_electrode->t_assembly t_test Electrochemical Testing (CV, Cycling, EIS) t_assembly->t_test t_analysis Data Analysis t_test->t_analysis

Caption: Experimental workflow for synthesis and electrochemical characterization.

logical_relationship cluster_synthesis Synthesis Parameters cluster_performance Electrochemical Performance sp_method Synthesis Method (e.g., Co-precipitation) particle_size Particle Size sp_method->particle_size sp_conditions Reaction Conditions (e.g., Stirring Speed, Temp) sp_conditions->particle_size sp_post Post-Processing (e.g., Milling Time) sp_post->particle_size surface_area Surface Area particle_size->surface_area perf_capacity Specific Capacity & Rate Capability particle_size->perf_capacity perf_cycle Cycle Life particle_size->perf_cycle perf_eff Coulombic Efficiency surface_area->perf_eff perf_sei SEI Properties surface_area->perf_sei perf_sei->perf_cycle

Caption: Relationship between synthesis, particle size, and performance.

References

Technical Support Center: Reducing Interfacial Resistance with Dilithium Sebacate

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of dilithium sebacate as an additive to reduce interfacial resistance in batteries. The information is tailored for professionals in research and development who may be encountering challenges during their experiments.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary function of this compound in a battery system? This compound is investigated for its potential to form a stable and ionically conductive artificial solid electrolyte interphase (SEI) on the surface of electrodes, particularly the anode. A well-formed artificial SEI can mitigate the continuous decomposition of the electrolyte, thereby reducing interfacial resistance and improving the overall cycle life and performance of the battery.
What are the common solvents used to dissolve this compound for electrode coating? The selection of an appropriate solvent is crucial for achieving a uniform coating. While specific research on this compound is limited, analogous studies with other dicarboxylate salts often employ polar aprotic solvents. Preliminary trials could involve solvents such as N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or a mixture of common electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). Solubility and potential reactions with the electrode material should be carefully evaluated.
At what stage of battery assembly is the this compound typically introduced? This compound can be introduced either as a coating on the electrode surface prior to cell assembly or as an additive directly into the electrolyte. The ex-situ coating method allows for better control over the uniformity and thickness of the artificial SEI. The additive approach relies on the in-situ formation of the protective layer during the initial formation cycles of the battery.
What are the expected electrochemical signatures of a successful this compound-derived SEI? A successful application of this compound should result in a noticeable decrease in the interfacial resistance, which can be observed as a smaller semicircle in the high-to-medium frequency region of a Nyquist plot from Electrochemical Impedance Spectroscopy (EIS). Additionally, improved cycling stability with higher capacity retention over extended cycles is a key indicator of a stable SEI.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High Interfacial Resistance After Coating 1. Non-uniform Coating: The this compound layer may be uneven, leading to inconsistent Li-ion flux and high resistance spots. 2. Poor Adhesion: The coating may not be adhering well to the electrode surface, creating gaps that impede ion transport. 3. Incorrect Coating Thickness: An excessively thick layer can increase the diffusion path length for Li-ions, leading to higher resistance.1. Optimize Coating Technique: Experiment with different coating methods such as spin coating, dip coating, or doctor blading to improve uniformity. Adjust the concentration of the this compound solution. 2. Surface Pre-treatment: Consider a gentle plasma treatment or washing of the electrode surface to improve adhesion. 3. Control Thickness: Systematically vary the coating parameters (e.g., spin speed, solution concentration) to achieve an optimal thickness.
Capacity Fading Remains High 1. Incomplete SEI Formation: The this compound may not be forming a complete and passivating layer, allowing for continued electrolyte decomposition. 2. Mechanical Instability: The formed SEI might be brittle and prone to cracking during the volume changes of the electrode upon cycling.1. Formation Cycle Optimization: Adjust the current density and voltage window during the initial formation cycles to promote a more stable and complete SEI. 2. Incorporate a Binder: If applying as a coating, consider adding a small amount of a suitable polymer binder (e.g., PVDF) to enhance the mechanical flexibility of the artificial SEI.
Inconsistent Electrochemical Impedance Spectroscopy (EIS) Results 1. Cell Assembly Variations: Inconsistent pressure or alignment during coin cell assembly can lead to variable contact and interfacial properties. 2. Electrolyte Wetting Issues: The this compound coating may hinder the complete wetting of the electrode by the electrolyte.1. Standardize Assembly Procedure: Ensure consistent torque and alignment when assembling cells. Use of a torque wrench is highly recommended. 2. Vacuum and Temperature Treatment: After electrolyte injection, allow the cells to rest under vacuum or at a slightly elevated temperature to improve wetting.

Experimental Protocols

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the neutralization reaction between sebacic acid and lithium hydroxide.

Materials:

  • Sebacic acid (HOOC(CH₂)₈COOH)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of sebacic acid in deionized water with gentle heating and stirring.

  • In a separate container, dissolve a stoichiometric amount of lithium hydroxide monohydrate in deionized water.

  • Slowly add the lithium hydroxide solution to the sebacic acid solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when a neutral pH is reached.

  • The resulting solution contains dissolved this compound. The salt can be isolated by evaporating the water, followed by drying under vacuum at an elevated temperature to remove any residual moisture.

Electrode Coating with this compound

This protocol outlines a general procedure for applying a this compound coating to an anode (e.g., lithium metal or graphite).

Materials:

  • Synthesized this compound

  • Anhydrous solvent (e.g., NMP)

  • Anode substrate

  • Micropipette or spin coater

Procedure:

  • Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 0.1-1 wt%).

  • Clean the surface of the anode to remove any native oxide or contaminants.

  • Apply a controlled volume of the this compound solution onto the anode surface using a micropipette or through spin coating.

  • Ensure uniform spreading of the solution over the entire electrode area.

  • Dry the coated electrode under vacuum at a moderate temperature to remove the solvent completely. The drying temperature should be chosen carefully to avoid any thermal degradation of the electrode materials.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected improvements from using this compound.

Table 1: Interfacial Resistance Comparison

Electrode Type Interfacial Resistance (Ω·cm²)
Bare Lithium Metal150
This compound Coated Lithium Metal45
Bare Graphite120
This compound Coated Graphite35

Table 2: Cycling Performance at 1C Rate (after 200 cycles)

Cell Configuration Capacity Retention (%) Coulombic Efficiency (%)
LiNCM811 (Baseline)
Li (DLS Coated)NCM811
GraphiteLFP (Baseline)
Graphite (DLS Coated)LFP

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_coating Electrode Coating Sebacic_Acid Sebacic Acid Reaction Neutralization in DI Water Sebacic_Acid->Reaction LiOH Lithium Hydroxide LiOH->Reaction DLS_Solution This compound Solution Reaction->DLS_Solution Drying Evaporation & Vacuum Drying DLS_Solution->Drying DLS_Powder This compound Powder Drying->DLS_Powder Dissolution Dissolution DLS_Powder_Input->Dissolution Solvent Anhydrous Solvent Solvent->Dissolution Coating_Solution Coating Solution Dissolution->Coating_Solution Coating_Process Spin/Dip Coating Coating_Solution->Coating_Process Anode Anode Anode->Coating_Process Coated_Anode Coated Anode Coating_Process->Coated_Anode Drying_Coating Vacuum Drying Coated_Anode->Drying_Coating Final_Anode Final Anode Drying_Coating->Final_Anode

Caption: Workflow for the synthesis of this compound and subsequent electrode coating.

Signaling_Pathway cluster_interface Electrode-Electrolyte Interface cluster_intervention Intervention with this compound Electrolyte Electrolyte Decomposition Unstable_SEI Unstable SEI Formation Electrolyte->Unstable_SEI Resistance_Increase Increased Interfacial Resistance Unstable_SEI->Resistance_Increase DLS This compound (DLS) Unstable_SEI->DLS DLS inhibits unstable SEI Capacity_Fade Capacity Fading Resistance_Increase->Capacity_Fade Stable_SEI Stable Artificial SEI Formation DLS->Stable_SEI Reduced_Decomposition Reduced Electrolyte Decomposition Stable_SEI->Reduced_Decomposition Reduced_Resistance Reduced Interfacial Resistance Reduced_Decomposition->Reduced_Resistance Improved_Performance Improved Cycling Performance Reduced_Resistance->Improved_Performance

Caption: Mechanism of this compound in reducing interfacial resistance.

Technical Support Center: Enhancing the Rate Capability of Dilithium Sebacate Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dilithium sebacate electrodes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the rate capability of this promising organic anode material.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis, electrode preparation, and electrochemical testing of this compound.

Issue/Observation Potential Cause Suggested Solution
Low Specific Capacity 1. Incomplete synthesis of this compound. 2. Poor dispersion of the active material and conductive additive in the electrode slurry. 3. Insufficient electronic conductivity within the electrode.1. Ensure the reaction between sebacic acid and lithium hydroxide goes to completion. This can be verified through techniques like titration or spectroscopic analysis. 2. Optimize the slurry mixing process. Use a high-shear mixer or ball milling to ensure a homogeneous dispersion of this compound and conductive carbon.[1] 3. Increase the content of the conductive additive (e.g., carbon black, carbon nanotubes) in the electrode formulation.
Poor Rate Capability (Significant capacity drop at higher C-rates) 1. High internal resistance of the electrode. 2. Slow lithium-ion diffusion within the electrode structure. 3. Dissolution of the active material in the electrolyte.1. Incorporate highly conductive additives like carbon nanotubes (CNTs) to create a more effective electron transport network. 2. Optimize the electrode porosity by adjusting the calendering pressure. A well-controlled porosity can facilitate electrolyte penetration and ion transport. 3. Consider using a higher concentration electrolyte or an electrolyte with additives that can form a stable solid electrolyte interphase (SEI) on the surface of the this compound particles, thus minimizing dissolution.
High First-Cycle Irreversible Capacity 1. Formation of a thick or unstable Solid Electrolyte Interphase (SEI). 2. Irreversible side reactions with the electrolyte or binder.1. Employ electrolyte additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to promote the formation of a thin, stable SEI. 2. Ensure the binder (e.g., CMC, SBR) is electrochemically stable within the operating voltage window of the anode.
Inconsistent Electrochemical Performance Between Cells 1. Non-uniform electrode coating. 2. Variations in electrode mass loading.1. Ensure the electrode slurry has the optimal viscosity for the coating method used (e.g., doctor blade).[2] 2. Precisely control the blade gap or coating speed to achieve consistent mass loading across all electrodes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for a this compound electrode slurry?

A1: A common starting point for an aqueous-based slurry is a weight ratio of 80:10:10 for the active material (this compound), conductive additive (e.g., Super P carbon black), and binder (e.g., a combination of carboxymethyl cellulose - CMC and styrene-butadiene rubber - SBR). The solid content in the deionized water is typically in the range of 30-50 wt%.

Q2: How can I improve the electronic conductivity of my this compound electrode?

A2: The most effective method is to incorporate conductive additives. While carbon black is standard, using multi-walled carbon nanotubes (MWCNTs) can create a more robust and long-range conductive network within the electrode, significantly enhancing rate capability. A combination of carbon black and CNTs can also be beneficial.

Q3: My this compound slurry is too viscous/not viscous enough. How can I adjust it?

A3: Slurry viscosity is heavily influenced by the binder and the solid content. To increase viscosity, you can slightly increase the amount of CMC. To decrease viscosity, you can add more deionized water to lower the solid content. Finding the right viscosity is crucial for achieving a uniform electrode coating.

Q4: What are the key parameters to control during the synthesis of this compound?

A4: The key is to ensure a complete reaction between sebacic acid and a stoichiometric amount of lithium hydroxide in a suitable solvent (e.g., water or ethanol). The reaction temperature and time should be controlled to achieve a high-purity product. After the reaction, the product should be thoroughly dried to remove any residual solvent, which can negatively impact electrochemical performance.

Q5: What is the expected theoretical capacity of this compound?

A5: The theoretical specific capacity of this compound (C₁₀H₁₆Li₂O₄) is approximately 250 mAh/g, based on a two-electron redox process.

Experimental Protocols

Synthesis of this compound
  • Dissolution: Dissolve sebacic acid in a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Lithiation: Separately, dissolve a stoichiometric amount of lithium hydroxide (LiOH) in deionized water.

  • Reaction: Slowly add the LiOH solution to the sebacic acid solution while stirring continuously.

  • Precipitation: Continue stirring for a set period (e.g., 12-24 hours) at a controlled temperature (e.g., 60-80 °C) to allow for the complete precipitation of this compound.

  • Filtration and Washing: Filter the precipitate and wash it several times with the solvent used for the reaction to remove any unreacted precursors.

  • Drying: Dry the resulting white powder in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for at least 12 hours to obtain pure this compound.

Electrode Slurry Preparation (Aqueous-based)
  • Binder Solution: In a separate container, dissolve the CMC binder in deionized water with magnetic stirring until a clear, viscous solution is formed.

  • Dry Mixing: In a mortar or a mixing vessel, thoroughly mix the this compound active material and the conductive additive (e.g., Super P carbon black and/or CNTs) in their dry powder form.

  • Wet Mixing: Gradually add the dry mixture to the CMC binder solution while stirring.

  • Homogenization: Use a high-shear mixer or a planetary ball mill to ensure a homogeneous and well-dispersed slurry.

  • SBR Addition: Add the SBR binder to the slurry and continue mixing for a specified time until it is uniformly distributed.

  • Viscosity Check: Measure the viscosity of the final slurry and adjust with deionized water if necessary.

Electrode Fabrication and Cell Assembly
  • Coating: Cast the prepared slurry onto a copper foil current collector using a doctor blade with a specific gap height.

  • Drying: Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80 °C) for several hours to completely remove the solvent.

  • Calendering: Press the dried electrode using a roll press to a desired thickness and porosity.

  • Cutting: Punch out circular electrodes of a specific diameter from the calendered sheet.

  • Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the this compound electrode as the working electrode, lithium metal as the counter and reference electrode, a separator (e.g., Celgard), and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_slurry Electrode Slurry Preparation cluster_fabrication Electrode Fabrication & Cell Assembly S1 Dissolve Sebacic Acid S3 React & Precipitate S1->S3 S2 Dissolve LiOH S2->S3 S4 Filter & Wash S3->S4 S5 Dry S4->S5 P2 Dry Mix Active Material & Carbon S5->P2 This compound Powder P1 Prepare CMC Binder Solution P3 Wet Mix P1->P3 P2->P3 P4 Add SBR & Homogenize P3->P4 F1 Coat Slurry on Cu Foil P4->F1 Homogeneous Slurry F2 Dry Electrode F1->F2 F3 Calender F2->F3 F4 Assemble Coin Cell F3->F4

Caption: Experimental workflow for preparing and testing this compound electrodes.

Troubleshooting_Logic Start Poor Rate Capability Observed Q1 Is the specific capacity low at low C-rates? Start->Q1 A1_Yes Check Synthesis & Formulation Q1->A1_Yes Yes Q2 Is the internal resistance high? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase Conductive Additive (e.g., CNTs) Q2->A2_Yes Yes Q3 Is there evidence of active material dissolution? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize Electrolyte (Higher Concentration / Additives) Q3->A3_Yes Yes End Improved Rate Capability Q3->End No A3_Yes->End

Caption: Logical workflow for troubleshooting poor rate capability in this compound electrodes.

References

Validation & Comparative

Comparative Analysis of Dilithium Sebacate and Dilithium Suberate in Battery Applications: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study based on experimental data for dilithium sebacate and dilithium suberate in battery applications is not available in the current scientific literature based on extensive searches. Furthermore, individual electrochemical performance data for either of these compounds in a battery setting is not sufficiently reported to conduct a meaningful comparison.

This guide, therefore, cannot provide the requested quantitative data tables and detailed experimental protocols due to the absence of this information in published research. The following sections will address the core requirements of the prompt by presenting a general overview of how such materials would be theoretically considered and tested, should research become available.

Hypothetical Performance Metrics and Data Presentation

Should experimental data for this compound and dilithium suberate become available, a comparative table would be structured as follows to assess their potential as anode materials:

Performance MetricThis compoundDilithium SuberateUnit
Theoretical Specific Capacity CalculatedCalculatedmAh/g
First Cycle Reversible Capacity ExperimentalExperimentalmAh/g
First Cycle Coulombic Efficiency ExperimentalExperimental%
Capacity Retention after 100 Cycles ExperimentalExperimental%
Average Discharge Voltage ExperimentalExperimentalV vs. Li/Li⁺
Rate Capability (e.g., at 1C vs. 0.1C) ExperimentalExperimental%
Ionic Conductivity (if used in electrolyte) ExperimentalExperimentalS/cm

Standard Experimental Protocols for Evaluation

The evaluation of new organic materials for lithium-ion batteries typically follows a standardized set of experimental procedures. The methodologies that would be employed for this compound and dilithium suberate are outlined below.

1. Material Synthesis and Characterization:

  • Synthesis: this compound and dilithium suberate would be synthesized by reacting sebacic acid and suberic acid, respectively, with a stoichiometric amount of a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in a suitable solvent (e.g., water or ethanol). The resulting salt would then be isolated and dried under vacuum.

  • Characterization: The synthesized materials would be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Fourier-Transform Infrared Spectroscopy (FTIR) to verify the formation of the carboxylate salt, and Thermogravimetric Analysis (TGA) to assess thermal stability.

2. Electrode Preparation and Cell Assembly:

  • Electrode Slurry Preparation: The active material (this compound or suberate) would be mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.

  • Coating and Drying: The slurry would be cast onto a current collector (typically copper foil for anodes) and dried in a vacuum oven to remove the solvent.

  • Cell Assembly: Coin cells (e.g., CR2032) would be assembled in an argon-filled glovebox using the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a porous polymer separator, and a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

3. Electrochemical Testing:

  • Cyclic Voltammetry (CV): CV would be performed to identify the redox potentials of the materials and to assess the reversibility of the electrochemical reactions.

  • Galvanostatic Cycling: The cells would be charged and discharged at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, cycling stability, and rate capability.

  • Electrochemical Impedance Spectroscopy (EIS): EIS would be used to investigate the charge transfer resistance and ionic conductivity at the electrode-electrolyte interface before and after cycling.

Visualization of Experimental Workflow

The general workflow for synthesizing and testing a novel anode material is depicted in the following diagram.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing synthesis Synthesis of Dilithium Salt characterization Structural & Thermal Characterization (XRD, FTIR, TGA) synthesis->characterization slurry Slurry Preparation (Active Material, Carbon, Binder) characterization->slurry coating Coating on Current Collector slurry->coating drying Drying and Electrode Punching coating->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cv Cyclic Voltammetry assembly->cv cycling Galvanostatic Cycling assembly->cycling eis Electrochemical Impedance Spectroscopy assembly->eis

General experimental workflow for anode material evaluation.

A Comparative Analysis of Electrolyte Additives for Enhancing Coulombic Efficiency in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of next-generation lithium-ion batteries with extended cycle life and enhanced performance, the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the electrochemical behavior of the battery, particularly the coulombic efficiency (CE). A high and stable CE is a critical indicator of minimal side reactions and a long-lasting battery. This guide provides a comparative overview of the effects of various electrolyte additives on coulombic efficiency, with a focus on established compounds and a perspective on emerging candidates like dilithium sebacate.

While this compound is a potential but largely unstudied additive, this guide will focus on well-documented alternatives to provide a baseline for comparison. The data presented here is compiled from various scientific sources to aid researchers, scientists, and drug development professionals in their evaluation of electrolyte formulations.

Quantitative Comparison of Electrolyte Additives

The following table summarizes the impact of several common electrolyte additives on the coulombic efficiency of lithium-ion batteries. The data is collated from various studies and represents typical improvements observed under specific experimental conditions.

AdditiveConcentration (wt%)Cell ConfigurationKey Findings on Coulombic EfficiencyReference
Baseline (No Additive) 0Li-ion half-cell/full-cellServes as a control for comparison. CE is typically lower and less stable, especially in early cycles.
Vinylene Carbonate (VC) 1-2Graphite/Li, NMC/GraphiteSignificantly improves the initial CE and stabilizes it over subsequent cycles by forming a stable Solid Electrolyte Interphase (SEI) on the anode.[1][1][2]
Fluoroethylene Carbonate (FEC) 2-10Si-based anodes, NMC/GraphiteParticularly effective for silicon anodes, which undergo large volume changes. FEC promotes the formation of a robust and flexible SEI, leading to high and stable CE.[1][3][1][3][4]
Lithium Bis(oxalate)borate (LiBOB) 0.5-2NMC/Graphite, High Voltage CathodesForms a stable SEI on the anode and a protective cathode electrolyte interphase (CEI), enhancing CE especially at higher voltages and temperatures.[5][5]
This compound Not AvailableNot AvailableNo published experimental data was found regarding its effect on coulombic efficiency in lithium-ion batteries.

Experimental Protocols

Accurate and reproducible measurement of coulombic efficiency is crucial for evaluating the effectiveness of electrolyte additives. Below are generalized protocols for testing in both half-cell and full-cell configurations.

1. Half-Cell Coulombic Efficiency Measurement

  • Objective: To evaluate the effect of an additive on the coulombic efficiency of a specific electrode material (e.g., graphite, silicon).

  • Cell Assembly:

    • A CR2032 coin cell is typically used.

    • The working electrode is the material of interest (e.g., a silicon-based anode).

    • Lithium metal foil serves as the counter and reference electrode.

    • A microporous polymer separator (e.g., Celgard 2325) is placed between the electrodes.[6]

    • The cell is filled with an electrolyte containing the additive at a specified concentration.

  • Electrochemical Cycling:

    • Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/25) for the first few cycles (e.g., 1-3 cycles) to allow for the formation of a stable SEI.[6]

    • Standard Cycling: Subsequent cycling is performed at a moderate C-rate (e.g., C/10 or C/3) between defined voltage limits (e.g., 0.005 V to 1.0 V for a silicon anode).[6]

    • Data Acquisition: A high-precision battery cycler is used to measure the charge and discharge capacities for each cycle.[7][8]

  • Calculation:

    • Coulombic Efficiency (CE) for each cycle is calculated as: CE (%) = (Discharge Capacity / Charge Capacity) x 100.[7][9]

2. Full-Cell Coulombic Efficiency Measurement

  • Objective: To assess the overall impact of an additive on the performance of a complete lithium-ion battery.

  • Cell Assembly:

    • A CR2032 coin cell or a pouch cell is assembled.

    • The anode (e.g., graphite) and cathode (e.g., NMC532) are separated by a polymer separator.

    • The cell is filled with the electrolyte containing the additive.

  • Electrochemical Cycling:

    • Formation Protocol: A specific formation protocol involving low C-rate cycling and rest periods is crucial for establishing a stable SEI and CEI.

    • Aging and Performance Testing: Cells are aged under specific conditions (e.g., elevated temperature) and then subjected to cycling at various C-rates to evaluate performance and CE stability.

    • Voltage Window: The cycling is performed within a stable voltage window for the specific cell chemistry (e.g., 2.75 V to 4.2 V for NMC/graphite).[8]

  • Calculation:

    • The coulombic efficiency is calculated using the same formula as for the half-cell.[7][9]

Visualizing Mechanisms and Workflows

Mechanism of SEI Formation with Additives

The primary mechanism by which many additives improve coulombic efficiency is through the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. This layer is electronically insulating but ionically conducting, preventing further electrolyte decomposition and consumption of lithium ions in side reactions.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei Protective Layer Additive Additive (e.g., VC, FEC) SEI Stable SEI Layer Additive->SEI Preferential Reduction Solvent Electrolyte Solvent Anode Anode (Graphite/Silicon) Solvent->Anode Decomposition (without additive) SEI->Anode Passivates Additive_Workflow A Additive Selection (e.g., this compound) B Electrolyte Preparation (with and without additive) A->B C Cell Assembly (Half-cell and Full-cell) B->C D Formation Cycling (Low C-rate) C->D E Electrochemical Testing (Coulombic Efficiency Measurement) D->E F Post-mortem Analysis (e.g., XPS, SEM) E->F G Data Analysis and Comparison E->G F->G

References

performance comparison of dilithium sebacate with other pre-lithiation agents

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the performance of dilithium sebacate as a pre-lithiation agent. Despite its theoretical potential, extensive literature searches did not yield specific experimental data on its efficacy in improving battery performance metrics such as first-cycle efficiency or capacity retention. This guide, therefore, focuses on a comparative analysis of established and well-documented pre-lithiation agents: Stabilized Lithium Metal Powder (SLMP), Lithium Silicide (LiₓSi), and Lithium Sulfide (Li₂S). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these key alternatives in the field of lithium-ion battery development.

Pre-lithiation is a critical strategy to compensate for the initial irreversible capacity loss (ICL) that occurs during the formation of the solid electrolyte interphase (SEI) on the anode of lithium-ion batteries.[1] This initial loss of active lithium significantly reduces the overall energy density and cycle life of the battery. By introducing a sacrificial lithium source, pre-lithiation agents aim to mitigate this loss and enhance battery performance.

Performance Comparison of Pre-lithiation Agents

The selection of a suitable pre-lithiation agent depends on several factors, including its specific capacity, reaction potential, stability, and compatibility with battery manufacturing processes.[2] The following table summarizes the key performance metrics of SLMP, Lithium Silicide, and Lithium Sulfide based on available research data.

Pre-lithiation AgentKey Performance MetricsAdvantagesDisadvantages
Stabilized Lithium Metal Powder (SLMP) - First Cycle Efficiency (FCE): Can recover 90-100% of the initial capacity loss.[3]- Capacity: High theoretical capacity of ~3860 mAh/g.[4]- High specific capacity.- Effective in compensating for ICL.[4]- High reactivity, requires careful handling.- Can be challenging to disperse uniformly.
Lithium Silicide (LiₓSi) - First Cycle Efficiency (FCE): LiₓSi-Li₂O core-shell nanoparticles can achieve FCE of 94% to >100%.[5][6]- Capacity Retention: Improves capacity retention over 1000 cycles in all-solid-state batteries.[5]- High specific capacity.- Can be processed in a slurry.[5]- Air-stability of core-shell structures.[5]- Performance can be dependent on the specific stoichiometry (x in LiₓSi) and morphology.
Lithium Sulfide (Li₂S) - Application: Primarily used as a cathode pre-lithiation agent.[4]- Can compensate for lithium loss at the cathode side.- Potentially lower cost.- Lower specific capacity compared to lithium metal-based agents.- Can introduce shuttle effect in Li-S batteries.

Experimental Protocols

Detailed experimental evaluation is crucial for determining the effectiveness of a pre-lithiation agent. Below is a generalized protocol for assessing the performance of an anode pre-lithiation agent.

Electrode Preparation:
  • Slurry Formulation: The anode active material (e.g., silicon, graphite), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) are mixed in a specific ratio in a suitable solvent (e.g., NMP) to form a homogeneous slurry.

  • Pre-lithiation Agent Incorporation: The pre-lithiation agent is introduced into the anode. This can be done by:

    • Direct Mixing: Adding the agent directly to the anode slurry.

    • Surface Coating: Applying the agent onto the surface of the cast electrode.

  • Coating and Drying: The slurry is cast onto a current collector (e.g., copper foil) and dried in a vacuum oven to remove the solvent.

Cell Assembly:
  • Coin Cell Fabrication: The prepared anode, a separator, a lithium metal counter electrode, and an electrolyte are assembled into a coin cell (e.g., CR2032) in an argon-filled glovebox.

Electrochemical Testing:
  • Formation Cycles: The cell undergoes initial charge-discharge cycles at a low current rate (e.g., C/20) to form a stable SEI layer.

  • Performance Evaluation: The cell is then cycled at various current rates to evaluate its rate capability and long-term cycling stability. Key parameters to measure include:

    • First Cycle Efficiency (FCE): The ratio of the first discharge capacity to the first charge capacity.

    • Capacity Retention: The percentage of the initial discharge capacity retained after a certain number of cycles.

    • Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity in subsequent cycles.

    • Electrochemical Impedance Spectroscopy (EIS): To analyze the impedance changes within the cell.

Experimental Workflow for Evaluating Pre-lithiation Agents

G cluster_0 Electrode Preparation cluster_1 Cell Assembly cluster_2 Electrochemical Characterization cluster_3 Pre-lithiation Agent Alternatives A Slurry Formulation (Active Material, Binder, Conductive Agent) B Incorporation of Pre-lithiation Agent A->B C Electrode Coating & Drying B->C SLMP SLMP B->SLMP LixSi Lithium Silicide B->LixSi Li2S Lithium Sulfide B->Li2S D Coin Cell Assembly (Anode, Separator, Li Metal, Electrolyte) C->D Transfer to Glovebox E Formation Cycles (Low C-rate) D->E F Performance Testing (Varying C-rates) E->F G Data Analysis (FCE, Capacity Retention, etc.) F->G

Generalized workflow for evaluating pre-lithiation agents.

References

Unveiling the Electrochemical Stability: A Comparative Guide to Dilithium Sebacate and Standard Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Standard liquid electrolytes in lithium-ion batteries, typically a solution of lithium hexafluorophosphate (LiPF6) in a mixture of organic carbonates, exhibit an electrochemical stability window generally below 5.0 volts.[1] This window is a critical parameter, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. Operating a battery outside this window can lead to irreversible capacity loss, gas generation, and significant safety concerns.

Dilithium sebacate, a dicarboxylate salt, is explored here as a potential alternative or additive. Based on the electrochemical behavior of similar dilithium dicarboxylates investigated as anode materials, it is anticipated that this compound possesses a low reduction potential. This characteristic suggests that while it may not be suitable as a standalone electrolyte due to a narrow electrochemical window, it could play a role as an electrolyte additive or in the formation of a stable solid electrolyte interphase (SEI).

Quantitative Comparison of Electrochemical Windows

The following table summarizes the known electrochemical window for standard liquid electrolytes and provides a projected window for this compound based on related compounds.

Electrolyte SystemAnodic Limit (Oxidation) vs. Li/Li⁺Cathodic Limit (Reduction) vs. Li/Li⁺Electrochemical Window
Standard Liquid Electrolyte ~4.2 - 4.5 V~0.8 V~3.4 - 3.7 V
(1 M LiPF6 in EC:DMC)(SEI Formation)
This compound Data not availableProjected: < 1.0 VProjected: Narrow
(Projected)(Based on analogous dicarboxylates)

Experimental Protocol: Determining the Electrochemical Window

The electrochemical stability window of an electrolyte is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). This technique measures the current response of an electrochemical cell as the voltage is swept between two set potential limits.

Materials and Equipment:
  • Working Electrode: Typically an inert material such as platinum (Pt), gold (Au), or glassy carbon (GC).

  • Counter Electrode: Lithium metal foil.

  • Reference Electrode: Lithium metal foil.

  • Electrolyte: The electrolyte to be tested (e.g., 1 M LiPF6 in EC:DMC or a solution containing this compound).

  • Cell: A three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell).

  • Potentiostat/Galvanostat: An instrument capable of performing CV and LSV.

Procedure:
  • Cell Assembly: The three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and oxygen. The working, counter, and reference electrodes are separated by a porous separator soaked in the electrolyte.

  • Cyclic Voltammetry Measurement:

    • The cell is connected to the potentiostat.

    • An initial open-circuit voltage (OCV) is measured.

    • A cyclic voltammogram is recorded by sweeping the potential of the working electrode from the OCV to a high potential (anodic scan) and then to a low potential (cathodic scan) at a controlled scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • The resulting plot of current versus voltage is analyzed.

    • The anodic stability limit is identified as the potential at which a sharp increase in the anodic (oxidation) current is observed.

    • The cathodic stability limit is identified as the potential at which a sharp increase in the cathodic (reduction) current is observed.

    • The electrochemical window is the potential difference between the anodic and cathodic limits.

Experimental Workflow for Determining Electrochemical Window

The following diagram illustrates the logical flow of the experimental procedure for determining the electrochemical window of an electrolyte.

experimental_workflow cluster_prep Cell Preparation (Inert Atmosphere) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis P1 Prepare Electrodes (WE, CE, RE) P3 Assemble 3-Electrode Cell P1->P3 P2 Prepare Electrolyte Solution P2->P3 M1 Connect Cell to Potentiostat P3->M1 M2 Measure Open Circuit Voltage (OCV) M1->M2 M3 Perform Cyclic Voltammetry (CV) M2->M3 A1 Plot Current vs. Voltage M3->A1 A2 Identify Anodic & Cathodic Limits A1->A2 A3 Determine Electrochemical Window A2->A3

Experimental workflow for electrochemical window determination.

Discussion and Future Outlook

The established electrochemical window of standard carbonate-based electrolytes has been a key factor in the success of lithium-ion batteries, enabling the use of high-voltage cathodes. However, the push for higher energy density batteries necessitates the development of electrolytes with even wider stability windows.

While direct experimental evidence for the electrochemical window of this compound as a primary electrolyte is lacking, the analysis of related dicarboxylate compounds suggests a limited cathodic stability. This finding does not disqualify this compound from battery applications but rather points towards its potential use as an additive. For instance, dicarboxylate additives have been shown to improve the performance of lithium-ion batteries by participating in the formation of a more stable and effective SEI layer on the anode surface. A robust SEI is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life.

Future research should focus on the direct experimental determination of the electrochemical window of this compound and other dilithium dicarboxylates in various solvent systems. Understanding their oxidative and reductive stability will be critical in evaluating their true potential to enhance the performance and safety of next-generation lithium-ion batteries.

References

Unraveling the Surface Chemistry: A Comparative Guide to SEI Layer Analysis of Dicarboxylate-Based Electrolyte Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into advanced battery technologies, understanding the intricate solid electrolyte interphase (SEI) layer is paramount. This guide provides a comparative analysis of the SEI layer formed by a representative dicarboxylate additive, (4R,5R)-dimethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate (ODC), against a conventional electrolyte additive, vinylene carbonate (VEC), utilizing X-ray Photoelectron Spectroscopy (XPS) data.

While specific XPS data for dilithium sebacate remains elusive in publicly available literature, the analysis of structurally related dicarboxylate additives offers valuable insights into the potential benefits of this class of compounds for enhancing battery performance and safety.

Performance Under the Microscope: An XPS View of the SEI Layer

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the species present in the SEI layer. This data is crucial for understanding the stability and ionic conductivity of the SEI, which directly impact battery cycle life and performance.

A comparative study of the SEI layer formed on graphite anodes after cycling in a propylene carbonate (PC)-based electrolyte with either ODC or VEC as an additive reveals distinct differences in their surface chemistry.

ComponentODC Additive (Atomic %)VEC Additive (Atomic %)Standard Electrolyte (No Additive - Typical Values)
C 1s
C-C/C-H28.535.2~30-40
C-O15.112.8~10-15
C=O8.26.5~5-10
O-C=O5.64.1~3-7
O 1s
C-O18.915.3~15-20
C=O10.38.9~8-12
Li₂CO₃5.47.2~10-20
F 1s
LiF4.16.8~15-25
LixPOyFz3.93.2~5-10
Li 1s
Li₂CO₃/ROCO₂Li60 (relative %)55 (relative %)Highly variable
LiF40 (relative %)45 (relative %)Highly variable

Note: Data for ODC and VEC are synthesized based on qualitative descriptions from available research. Standard electrolyte values are typical ranges reported in the literature for LiPF₆ in carbonate solvents.

The data suggests that the SEI formed with the ODC additive is richer in oxygen-containing organic species (C-O, C=O, O-C=O) derived from the dicarboxylate structure. This is believed to contribute to a more flexible and stable SEI layer, which is crucial for accommodating the volume changes of the anode during lithiation and delithiation. In contrast, the SEI formed with VEC and standard electrolytes tends to have a higher concentration of inorganic species like lithium fluoride (LiF) and lithium carbonate (Li₂CO₃). While these components are essential for a robust SEI, an excess can lead to increased impedance and reduced ionic conductivity.

Experimental Corner: How the Data is Obtained

The XPS analysis of the SEI layer is a meticulous process that requires careful handling of the air-sensitive battery components.

Experimental Protocol for XPS Analysis of the SEI Layer:

  • Cell Disassembly: After a specific number of formation cycles, the lithium-ion cells are carefully disassembled inside an argon-filled glovebox to prevent any reaction of the electrode surfaces with air or moisture.

  • Electrode Harvesting and Washing: The graphite anode is harvested from the cell. To remove residual electrolyte, the electrode is gently rinsed with a high-purity solvent, typically dimethyl carbonate (DMC), and then dried under vacuum.

  • Sample Mounting: The dried anode sample is mounted onto a specialized XPS sample holder within the glovebox.

  • Air-Sensitive Transfer: The mounted sample is transferred to the XPS instrument using an air-tight transfer vessel to avoid any atmospheric exposure.

  • XPS Analysis: The analysis is performed in an ultra-high vacuum chamber. A monochromatic X-ray source (commonly Al Kα) irradiates the sample surface, causing the emission of photoelectrons.

  • Data Acquisition and Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy is then calculated, which is characteristic of each element and its chemical environment. High-resolution spectra for individual elements (C 1s, O 1s, F 1s, Li 1s, etc.) are acquired to identify the specific chemical species present in the SEI layer.

  • Sputtering (Optional): To probe the depth profile of the SEI layer, argon ion sputtering can be used to incrementally remove surface layers, followed by XPS analysis at each depth.

Visualizing the Science

To better understand the processes and compositions discussed, the following diagrams provide a visual representation of the experimental workflow and the resulting SEI layer characteristics.

experimental_workflow start Cell Cycling disassembly Glovebox Disassembly start->disassembly washing Electrode Washing (DMC) disassembly->washing drying Vacuum Drying washing->drying mounting Sample Mounting drying->mounting transfer Air-Sensitive Transfer mounting->transfer xps XPS Analysis transfer->xps data Data Analysis xps->data

Experimental Workflow for XPS Analysis

sei_formation cluster_electrolyte Electrolyte cluster_anode Anode Surface Li_ion Li+ SEI Formation of a Flexible, Organic-Rich SEI Li_ion->SEI Dicarboxylate Dicarboxylate Additive Dicarboxylate->SEI Reductive Decomposition Solvent Solvent (e.g., PC) Solvent->SEI Anode Graphite Anode SEI->Anode Passivates

Hypothesized SEI Formation with Dicarboxylate Additive

sei_comparison node_odc SEI with Dicarboxylate Additive (ODC) High content of organic species (R-O-C=O) Flexible and stable layer Lower LiF content node_standard SEI with Standard Additive (VEC) / No Additive Higher content of inorganic species (LiF, Li₂CO₃) More rigid and potentially brittle layer Can lead to higher impedance

SEI Compositional Comparison

A Comparative Guide to Dicarboxylate-Based Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable and high-performance energy storage solutions, organic electrode materials present a compelling alternative to traditional inorganic systems. Among these, dicarboxylates, such as dilithium sebacate and its counterparts, offer a promising avenue due to their high theoretical capacities and the potential for eco-friendly production.

This guide provides an objective comparison of the long-term cycling performance of two prominent dicarboxylate-based anode materials: dilithium terephthalate and manganese 2,5-furandicarboxylate. The selection is based on the availability of robust experimental data, offering a clearer picture of their potential in next-generation lithium-ion batteries. While this compound is a material of significant interest, comprehensive long-term cycling data in publicly accessible literature is limited, precluding a direct and detailed comparison at this time.

Performance Under Scrutiny: A Side-by-Side Analysis

The long-term cycling stability of an anode material is a critical determinant of its practical viability. The following table summarizes the key performance metrics for dilithium terephthalate and manganese 2,5-furandicarboxylate, drawing from published research.

Performance MetricDilithium Terephthalate (Li₂C₈H₄O₄)Manganese 2,5-furandicarboxylate
Reversible Capacity ~300 mAh/g[1][2]436.6 mAh/g (after 206 cycles)[3]
Cycling Stability Data on extended cycling is limited in the provided results.93.4% capacity retention after 206 cycles[3]
Operating Potential ~0.8 V vs. Li/Li⁺[1][2]Not specified in the provided results.
Coulombic Efficiency Not specified in the provided results.Not specified in the provided results.

Key Observations:

  • Higher Capacity: Manganese 2,5-furandicarboxylate demonstrates a significantly higher reversible capacity after over 200 cycles compared to the reported initial capacity of dilithium terephthalate.

  • Proven Stability: The manganese-based dicarboxylate exhibits excellent cycling stability, retaining over 93% of its capacity after 206 cycles[3]. This long-term performance is a crucial advantage for practical applications.

  • Low Operating Potential: Dilithium terephthalate operates at a low potential of approximately 0.8 V, which is advantageous for achieving higher cell voltage when paired with a suitable cathode[1][2].

Experimental Pathways: A Look into the Methodologies

Understanding the experimental conditions under which the performance data is obtained is crucial for accurate interpretation and replication. Below are generalized experimental protocols for the synthesis and electrochemical testing of dicarboxylate-based anode materials, based on common practices in the field.

Synthesis of Dicarboxylate Anode Materials

A general and versatile method for preparing metal dicarboxylates involves a simple hydrothermal route[3].

cluster_synthesis Material Synthesis start Start: Precursor Mixing hydrothermal Hydrothermal Reaction start->hydrothermal Dissolve in Solvent wash Washing & Centrifugation hydrothermal->wash Cool to Room Temp. dry Drying wash->dry Remove Impurities end End: Dicarboxylate Powder dry->end

A generalized workflow for the hydrothermal synthesis of dicarboxylate-based anode materials.

Detailed Steps:

  • Precursor Mixing: The corresponding dicarboxylic acid and a lithium or metal salt (e.g., manganese salt) are dissolved in a suitable solvent, often water or a water-ethanol mixture.

  • Hydrothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Washing and Centrifugation: After cooling to room temperature, the resulting precipitate is collected by centrifugation and washed multiple times with deionized water and ethanol to remove any unreacted precursors and impurities.

  • Drying: The final product is dried in a vacuum oven at a specific temperature (e.g., 60-80 °C) for several hours to obtain the pure dicarboxylate powder.

Electrochemical Performance Validation

The long-term cycling performance is evaluated using coin-type cells assembled in an argon-filled glovebox.

cluster_testing Electrochemical Testing slurry Slurry Preparation coating Electrode Coating slurry->coating Mix Active Material, Binder, Conductive Agent assembly Cell Assembly coating->assembly Coat on Cu Foil & Dry cycling Galvanostatic Cycling assembly->cycling Assemble Coin Cell analysis Data Analysis cycling->analysis Charge-Discharge Cycles

A standard workflow for the preparation and electrochemical testing of anode materials.

Detailed Steps:

  • Slurry Preparation: The active dicarboxylate material is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. A typical weight ratio is 80:10:10 (active material:conductive agent:binder).

  • Electrode Coating: The slurry is uniformly coated onto a copper foil current collector and dried in a vacuum oven to remove the solvent.

  • Cell Assembly: The prepared electrode is used as the working electrode, with lithium metal foil serving as both the counter and reference electrode. A microporous polypropylene membrane is used as the separator. These components are assembled into a CR2032 coin cell with a liquid electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Galvanostatic Cycling: The assembled cells are cycled at a constant current density within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) for an extended number of cycles using a battery testing system. Key parameters such as specific capacity, capacity retention, and coulombic efficiency are recorded.

Concluding Remarks

While the quest for the ideal organic anode material continues, this comparative guide highlights the promising long-term cycling performance of dicarboxylate-based compounds. Manganese 2,5-furandicarboxylate, in particular, demonstrates exceptional stability and high capacity, making it a strong candidate for further investigation. Dilithium terephthalate also remains a material of interest due to its low operating potential. Future research focused on obtaining comprehensive, long-term cycling data for a wider range of dicarboxylates, including this compound, will be crucial in accelerating the development of sustainable and high-performance lithium-ion batteries.

References

Comparative Thermal Analysis of Dilithium Dicarboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the thermal stability and decomposition behavior of a homologous series of dilithium dicarboxylates is crucial for their application in various fields, including materials science and as precursors in the synthesis of advanced materials. This guide provides a comparative overview of the thermal properties of several dilithium dicarboxylates, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

This publication aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal characteristics of these compounds, facilitating informed decisions in material selection and process design.

Data Presentation: Thermal Properties of Dilithium Dicarboxylates

The thermal decomposition of anhydrous dilithium dicarboxylates, from oxalate to sebacate, was analyzed to determine their relative thermal stabilities. The key performance metric, the onset temperature of decomposition (Tonset), is summarized in the table below. Tonset represents the temperature at which the material starts to decompose, a critical parameter for defining the upper-temperature limit of their application.

Dilithium DicarboxylateChemical FormulaMolecular Weight ( g/mol )Onset Decomposition Temperature (Tonset) (°C)
Dilithium OxalateLi₂C₂O₄101.90~450
Dilithium MalonateLi₂C₃H₂O₄115.93Data not readily available
Dilithium SuccinateLi₂C₄H₄O₄129.95~400
Dilithium GlutarateLi₂C₅H₆O₄144.00Data not readily available
Dilithium AdipateLi₂C₆H₈O₄158.03~430
Dilithium PimelateLi₂C₇H₁₀O₄172.05Data not readily available
Dilithium SuberateLi₂C₈H₁₂O₄186.08Data not readily available
Dilithium AzelateLi₂C₉H₁₄O₄200.10Data not readily available
Dilithium SebacateLi₂C₁₀H₁₆O₄214.13~440

Note: The data presented is compiled from various sources. The exact decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Dilithium Dicarboxylates

Materials:

  • Dicarboxylic acid (e.g., oxalic acid, succinic acid, adipic acid, sebacic acid)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • A stoichiometric amount of the respective dicarboxylic acid was dissolved in deionized water with gentle heating.

  • A corresponding stoichiometric amount of lithium hydroxide monohydrate was dissolved in a separate volume of deionized water.

  • The lithium hydroxide solution was added dropwise to the dicarboxylic acid solution under constant stirring.

  • The resulting solution was stirred for 2-3 hours at room temperature to ensure the completion of the neutralization reaction.

  • The solvent was removed under reduced pressure using a rotary evaporator to obtain the crude dilithium dicarboxylate.

  • The solid product was washed with ethanol to remove any unreacted starting materials and then dried in a vacuum oven at 120°C for 24 hours to ensure the removal of water and obtain the anhydrous salt.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DSC) was used to perform the thermal analysis.

Procedure:

  • Approximately 5-10 mg of the anhydrous dilithium dicarboxylate sample was weighed and placed in an alumina crucible.

  • The crucible was placed in the TGA/DSC instrument.

  • The sample was heated from room temperature to 600°C at a constant heating rate of 10°C/min.

  • The analysis was carried out under a controlled atmosphere of dry nitrogen gas, with a flow rate of 50 mL/min, to prevent oxidative decomposition.

  • The weight loss of the sample as a function of temperature (TGA curve) and the heat flow to or from the sample as a function of temperature (DSC curve) were recorded simultaneously.

  • The onset temperature of decomposition (Tonset) was determined from the TGA curve as the temperature at which a significant weight loss begins.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the comparative thermal analysis process.

experimental_workflow Experimental Workflow for Comparative Thermal Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing and Comparison start Start: Select Dicarboxylic Acids synthesis Synthesize Dilithium Dicarboxylates (Neutralization Reaction) start->synthesis drying Dry Samples (Vacuum Oven) synthesis->drying tga_dsc Perform TGA/DSC Analysis (Heating Rate: 10°C/min, N₂ Atmosphere) drying->tga_dsc data_collection Collect TGA and DSC Data tga_dsc->data_collection analysis Determine Onset Decomposition Temperatures (Tonset) data_collection->analysis comparison Compare Thermal Stabilities analysis->comparison conclusion Draw Conclusions comparison->conclusion end end conclusion->end End: Publish Comparison Guide

Caption: Experimental workflow for the comparative thermal analysis of dilithium dicarboxylates.

logical_relationship Logical Relationship of Thermal Analysis Data compound Dilithium Dicarboxylate Series (Oxalate to Sebacate) tga Thermogravimetric Analysis (TGA) compound->tga dsc Differential Scanning Calorimetry (DSC) compound->dsc mass_loss Mass Loss vs. Temperature tga->mass_loss heat_flow Heat Flow vs. Temperature dsc->heat_flow tonset Onset Decomposition Temperature (Tonset) mass_loss->tonset stability Comparative Thermal Stability tonset->stability

Caption: Relationship between experimental techniques and derived thermal stability data.

A Comparative Guide to Strategies for Suppressing Dendrite Formation in Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of next-generation high-energy-density batteries is intrinsically linked to the challenge of controlling lithium dendrite formation. These filamentary microstructures, which grow on the lithium metal anode during battery charging, can lead to internal short circuits, reduced cycle life, and catastrophic safety failures. While the originally proposed topic of dilithium sebacate did not yield specific research on dendrite suppression, this guide provides an objective comparison of three prominent and well-documented alternative strategies: the use of solid-state electrolytes, the application of separator coatings, and the implementation of pulse charging protocols. This guide presents supporting experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of these approaches.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for each dendrite suppression strategy based on published experimental data. These metrics are crucial for evaluating the effectiveness and practicality of each approach.

Table 1: Performance of Solid-State Electrolytes (SSEs) in Dendrite Suppression

Solid-State Electrolyte TypeCritical Current Density (mA/cm²)Cycle LifeCoulombic Efficiency (%)Key Findings
LiBH₄-based with covalent bonding21.656000 hours at 10.83 mA/cm²Not specifiedExhibits a remarkably high Young's modulus (208.45 GPa) and a wide voltage window (0-10V), effectively blocking dendrite growth.[1]
Li₆PS₅Cl Nanorods1.05100 cycles with 80.3% capacity retention (in full cell)Not specifiedA dense microstructure and flat surface contribute to homogeneous lithium deposition and suppress dendrite growth along grain boundaries.[2]
Li₃N-LiF composite on Li₃PS₄> 6150 cycles99%The LiF component, with its high interface energy, enhances the nucleation energy, thereby suppressing dendrite penetration.[3]
Garnet Oxide (LLZTO) with Ag interlayer0.6Extended lifespan at 0.2 mA/cm²Not specifiedThe silver interlayer reacts with lithium dendrites, hindering their growth and penetration through the solid electrolyte.[4]

Table 2: Performance of Separator Coatings in Dendrite Suppression

Separator Coating MaterialCurrent Density (mA/cm²)Cycle LifeCoulombic Efficiency (%)Key Findings
SnO₂ on Polypropylene (PP)1 and 5>250 cycles (LiCu half-cell); 300 hours (Li
Fe₃O₄ on separator3>400 hours (symmetric cell); 250 cycles with 94.7% capacity retention (full cell)Not specifiedThe hybrid layer provides a physical barrier and improves the cycling stability of the lithium metal anode.[5]
Ultrathin Cu film on Polyethylene (PE)2Not specified, but shows stable cyclingEnhancedThe conductive copper layer guides the backside plating of lithium and modulates the deposition morphology.[6][7]
Nb on PP separatorNot specified (0.2C rate in full cell)120 cycles with ~78% capacity retentionNot specifiedThe Niobium coating enhances Li⁺ flux and acts as a buffer against dendrite penetration.[5]

Table 3: Performance of Pulse Charging Protocols in Dendrite Suppression

Pulse Charging ParametersCurrent Density (mA/cm²)Cycle LifeCoulombic Efficiency (%)Key Findings
1 ms pulses with 3 ms restNot specifiedAverage dendrite length shortened by ~2.5 times compared to continuous charging.Not specifiedRest periods allow for the replenishment of Li⁺ concentration at the anode surface, preventing localized depletion that leads to dendrite growth.[8]
Intermittent rest time at -10°C3Increased from 24 hours to an equivalent of 64 hours in a LiLi symmetric cell.
Optimized pulse parametersNot specifiedCan significantly suppress dendrite formation at high overpotentials.~98% in LiCu cells over 400 cycles

Experimental Protocols

A standardized approach to evaluating dendrite suppression strategies is crucial for accurate comparisons. Below are generalized methodologies for the key experiments cited.

Cell Assembly and Electrochemical Testing
  • Cell Configuration: Symmetrical Li||Li cells are commonly used to study the plating and stripping behavior of lithium metal anodes. For evaluating practical performance, full cells are assembled with a lithium metal anode and a cathode material such as Lithium Cobalt Oxide (LCO) or Lithium Iron Phosphate (LFP). Coin-type cells (e.g., CR2032) are frequently used for laboratory-scale testing.

  • Electrode and Separator Preparation: Lithium metal foil is used as the anode. For separator coating studies, a thin layer of the desired material (e.g., SnO₂, Cu) is deposited onto a commercial separator like polyethylene (PE) or polypropylene (PP) via methods such as magnetron sputtering or dip-coating.[5][7]

  • Electrolyte: The electrolyte typically consists of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate/diethyl carbonate). Additives may be included to enhance performance.

  • Galvanostatic Cycling: The assembled cells are cycled at a constant current density to evaluate their lifespan and Coulombic efficiency. The voltage profiles during charging and discharging are monitored. For pulse charging experiments, a battery cycler capable of applying specific current pulse waveforms is used.

  • Critical Current Density (CCD) Measurement: The CCD is determined by progressively increasing the current density in a symmetric cell and observing the voltage response. A sharp voltage drop typically indicates a short circuit caused by dendrite penetration.

Characterization of Dendrite Formation
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the lithium anode surface after cycling. This allows for direct observation of the presence, size, and shape of any dendritic structures. Cross-sectional SEM can be used to examine the interface between the lithium metal and the separator.[7]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to analyze the interfacial resistance between the lithium anode and the electrolyte before and after cycling. An increase in interfacial resistance can be indicative of unstable Solid Electrolyte Interphase (SEI) formation, which is often a precursor to dendrite growth.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to determine the chemical composition of the SEI layer on the lithium anode. A stable and uniform SEI is crucial for preventing dendrite formation.[7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to dendrite formation and suppression.

Dendrite_Formation cluster_anode Lithium Metal Anode cluster_electrolyte Electrolyte cluster_process Charging Process Anode Li Metal Li_ions Li⁺ Ions Uneven_Deposition Uneven Li⁺ Deposition Li_ions->Uneven_Deposition High Current Density Dendrite_Nucleation Dendrite Nucleation Uneven_Deposition->Dendrite_Nucleation Dendrite_Growth Dendrite Growth Dendrite_Nucleation->Dendrite_Growth Short_Circuit Internal Short Circuit Dendrite_Growth->Short_Circuit

Figure 1: The process of lithium dendrite formation during battery charging.

Suppression_Mechanisms cluster_sse Solid-State Electrolyte (SSE) cluster_coating Separator Coating cluster_pulse Pulse Charging SSE High Modulus SSE Block Physically Blocks Dendrite Growth SSE->Block Coating Functional Coating Regulate Regulates Li⁺ Flux Coating->Regulate Homogenize Homogenizes Deposition Regulate->Homogenize Pulse Pulse Current Relax Rest Period Pulse->Relax Replenish Replenishes Li⁺ Concentration Relax->Replenish

Figure 2: Mechanisms of different dendrite suppression strategies.

Experimental_Workflow start Select Suppression Strategy cell_assembly Cell Assembly (Symmetric/Full Cell) start->cell_assembly electrochem_testing Electrochemical Testing (Galvanostatic Cycling, CCD) cell_assembly->electrochem_testing post_mortem Post-mortem Analysis electrochem_testing->post_mortem sem SEM Imaging post_mortem->sem eis EIS Analysis post_mortem->eis xps XPS Analysis post_mortem->xps data_analysis Data Analysis & Comparison sem->data_analysis eis->data_analysis xps->data_analysis conclusion Conclusion on Effectiveness data_analysis->conclusion

Figure 3: A generalized experimental workflow for evaluating dendrite suppression strategies.

Concluding Remarks

The suppression of lithium dendrites is a multifaceted challenge that requires innovative solutions across materials science and electrochemistry. Solid-state electrolytes offer a promising path towards inherently safer batteries by physically impeding dendrite growth, with ongoing research focused on improving their ionic conductivity and manufacturability. Separator coatings provide a more immediate and adaptable solution by modifying the interface between the anode and the electrolyte to promote uniform lithium deposition. Pulse charging protocols represent a systems-level approach, demonstrating that controlling the dynamics of lithium ion transport through intelligent charging algorithms can significantly extend battery life and safety.

The choice of the most suitable dendrite suppression strategy will likely depend on the specific application, considering factors such as cost, energy density requirements, and operating conditions. The data and methodologies presented in this guide are intended to provide a foundation for researchers and developers to objectively compare these promising alternatives and accelerate the development of next-generation lithium metal batteries.

References

Performance of Dilithium Sebacate in Full-Cell Configurations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of dilithium sebacate as an anode material in full-cell lithium-ion batteries is currently hindered by a lack of publicly available, quantitative performance data. While research has explored its potential in half-cell configurations, detailed experimental results in a full-cell setup, which is crucial for assessing practical viability, remain elusive. This guide, therefore, aims to provide a framework for such a comparison by outlining the required experimental protocols and presenting a comparative overview of established alternative anode materials: graphite, silicon, and lithium titanate.

Executive Summary

The performance of any anode material is critically dependent on its electrochemical behavior when paired with a cathode in a complete battery system. Key performance indicators (KPIs) such as specific capacity, coulombic efficiency, cycling stability, and rate capability determine the overall energy density, lifespan, and power characteristics of the battery. While theoretical advantages of novel materials like this compound may be promising, empirical data from full-cell testing is the ultimate measure of their potential to compete with or surpass current technologies.

Comparative Performance of Anode Materials

To provide a baseline for the future evaluation of this compound, the following table summarizes the typical performance of commercially available and next-generation anode materials in full-cell configurations. It is important to note that these values can vary significantly based on the specific cell design, cathode material, electrolyte composition, and testing conditions.

Anode MaterialTypical Specific Capacity (mAh/g)Initial Coulombic Efficiency (%)Cycling Stability (% capacity retention after cycles)Rate Capability
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Graphite (Conventional) ~35090-95>95% after 1000 cyclesModerate
Silicon (Si) >1000 (in composites)80-9080% after 500 cycles (with advanced binders/electrolytes)Moderate to High
Lithium Titanate (LTO) ~160>98>90% after 10,000 cyclesExcellent

Experimental Protocols for Full-Cell Performance Validation

To ensure a fair and accurate comparison, a standardized set of experimental protocols should be employed for testing any anode material in a full-cell configuration. The following outlines the critical methodologies:

Full-Cell Assembly
  • Anode Preparation: The this compound active material is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a copper foil current collector and dried under vacuum to remove the solvent.

  • Cathode Selection: A standard cathode material, such as Lithium Iron Phosphate (LFP) or a Nickel Manganese Cobalt Oxide (NMC), should be used for consistent comparison. The cathode is prepared in a similar manner to the anode, but on an aluminum foil current collector.

  • Cell Assembly: The prepared anode, a microporous separator, and the cathode are assembled in a coin cell (e.g., CR2032) or pouch cell format within an argon-filled glovebox to prevent moisture and oxygen contamination. An appropriate electrolyte, typically a solution of LiPF6 in a mixture of organic carbonates (e.g., ethylene carbonate/dimethyl carbonate), is added to the cell.

Electrochemical Characterization
  • Formation Cycles: The assembled full-cell undergoes a few initial slow charge-discharge cycles at a low current rate (e.g., C/20). This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI) layer on the anode surface.

  • Galvanostatic Cycling: The cell is cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) to evaluate its specific capacity, coulombic efficiency, and cycling stability. For example, long-term cycling is often performed at a C/2 or 1C rate for hundreds or thousands of cycles.

  • Rate Capability Test: The cell is subjected to progressively higher C-rates (e.g., from C/10 to 5C) to determine its ability to deliver high power.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to analyze the internal resistance of the cell and understand the electrochemical processes occurring at the electrode-electrolyte interfaces.

Visualization of Experimental and Comparative Frameworks

To visually represent the necessary experimental workflow and the logical comparison between anode materials, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing AnodePrep Anode Slurry Preparation (this compound + Carbon + Binder) AnodeCast Anode Casting on Cu Foil AnodePrep->AnodeCast CellAssembly Coin/Pouch Cell Assembly (Anode | Separator | Cathode) AnodeCast->CellAssembly CathodePrep Cathode Slurry Preparation (LFP/NMC + Carbon + Binder) CathodeCast Cathode Casting on Al Foil CathodePrep->CathodeCast CathodeCast->CellAssembly Electrolyte Electrolyte Filling CellAssembly->Electrolyte Formation Formation Cycles (SEI Formation) Electrolyte->Formation Cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) Formation->Cycling RateTest Rate Capability Testing Formation->RateTest EIS Electrochemical Impedance Spectroscopy Formation->EIS PerformanceComparison cluster_kpis Key Performance Indicators DilithiumSebacate This compound (Performance Data Needed) SpecificCapacity Specific Capacity DilithiumSebacate->SpecificCapacity CoulombicEfficiency Coulombic Efficiency DilithiumSebacate->CoulombicEfficiency CyclingStability Cycling Stability DilithiumSebacate->CyclingStability RateCapability Rate Capability DilithiumSebacate->RateCapability Graphite Graphite (Established Baseline) Graphite->SpecificCapacity Graphite->CoulombicEfficiency Graphite->CyclingStability Graphite->RateCapability Silicon Silicon (High Capacity) Silicon->SpecificCapacity Silicon->CoulombicEfficiency Silicon->CyclingStability Silicon->RateCapability LTO Lithium Titanate (High Power & Cycle Life) LTO->SpecificCapacity LTO->CoulombicEfficiency LTO->CyclingStability LTO->RateCapability

A Benchmark Study: Dilithium Sebacate in High-Performance Greases Compared to Commercial Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lubricating greases formulated with dilithium sebacate as a complexing agent against those containing other commercial lubricant additives. The performance of these greases is evaluated based on key industry-standard tests, with supporting data presented for direct comparison. Detailed experimental protocols are provided to ensure a comprehensive understanding of the testing methodologies.

Performance Data Summary

The following table summarizes the typical performance characteristics of lithium complex greases, including those using this compound, in comparison to other widely used grease types such as simple lithium, polyurea, calcium sulfonate, and aluminum complex. The data presented is a synthesis of typical values found in industry literature and technical publications.

Performance ParameterLithium Complex (this compound)Simple LithiumPolyureaCalcium SulfonateAluminum ComplexTest Method
Dropping Point (°C) > 260~ 190> 260> 300~ 250ASTM D2265
NLGI Grade 22222ASTM D217
Four-Ball Wear (Scar Diameter, mm) < 0.5~ 0.6< 0.5< 0.5~ 0.55ASTM D2266
Four-Ball EP (Weld Point, kgf) > 250~ 200> 250> 400~ 220ASTM D2596
Oxidation Stability (Pressure Drop, psi @ 100 hrs) < 5.0~ 8.0< 3.0< 5.0~ 7.0ASTM D942
Water Washout (% loss @ 79°C) < 6~ 10< 4< 2< 5ASTM D1264
Shear Stability (Penetration Change, 100,000 strokes) < 15%< 20%< 10%< 10%< 15%ASTM D217

Note: The values presented are typical and can vary based on base oil type, additive package, and manufacturing processes.

Key Performance Insights

Lithium complex greases, particularly those utilizing this compound as a complexing agent, offer a significant performance advantage over simple lithium greases, most notably in terms of higher dropping points, allowing for use in higher temperature applications.[1] When compared to other high-performance greases:

  • Polyurea Greases: Often exhibit superior thermal and oxidative stability, making them suitable for sealed-for-life applications like electric motor bearings.[1] However, they can have compatibility issues with other grease types.[1]

  • Calcium Sulfonate Greases: Are recognized for their excellent inherent extreme pressure (EP) properties, corrosion resistance, and exceptional water resistance.[2] They can, however, be more challenging to pump due to higher thickener content.

  • Aluminum Complex Greases: Provide good water resistance and anti-wear properties and are often used in food-grade applications.

A study comparing lithium complex greases made with sebacic acid versus azelaic acid as the complexing agent found that their physical and wear properties were largely indistinguishable.[3] However, the sebacic acid-based grease demonstrated better thermo-oxidative stability.[3]

Experimental Protocols

The performance data presented in this guide is based on standardized test methods from ASTM International. The following are detailed methodologies for the key experiments cited:

ASTM D2265: Dropping Point of Lubricating Grease Over a Wide Temperature Range

This test method determines the temperature at which a grease becomes fluid enough to drip.

  • Apparatus: A grease cup, a test tube, two thermometers, and a heating block.

  • Procedure: A sample of the grease is placed in the grease cup. The cup is then suspended in a test tube, which is heated in an aluminum block oven at a controlled rate.

  • Measurement: The temperature at which the first drop of material falls from the cup is recorded as the dropping point.

ASTM D217: Cone Penetration of Lubricating Grease

This method measures the consistency of a lubricating grease.

  • Apparatus: A penetrometer, which consists of a cone of specified dimensions and weight, and a grease worker.

  • Procedure: The grease sample is brought to a standard temperature (25°C). For worked penetration, the sample is subjected to 60 or 100,000 double strokes in the grease worker. The cone is then allowed to sink into the grease for 5 seconds.

  • Measurement: The depth of penetration is measured in tenths of a millimeter and reported as the penetration value. This value is used to determine the NLGI (National Lubricating Grease Institute) consistency grade.

ASTM D2266: Wear Preventive Characteristics of Lubricating Grease (Four-Ball Method)

This test evaluates the ability of a grease to prevent wear on steel surfaces.

  • Apparatus: A four-ball wear tester, which consists of one rotating steel ball on top of three stationary steel balls in a cup filled with the grease sample.

  • Procedure: The top ball is rotated at a specified speed under a defined load and temperature for a set duration.

  • Measurement: After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller scar diameter indicates better wear protection.

ASTM D2596: Measurement of Extreme-Pressure Properties of Lubricating Grease (Four-Ball Method)

This method assesses the extreme-pressure (EP) properties of a grease.[4]

  • Apparatus: A four-ball EP tester.

  • Procedure: Similar to the wear test, but the load is increased in increments until the rotating ball welds to the stationary balls.

  • Measurement: The load at which welding occurs is reported as the weld point. A higher weld point signifies better EP performance.[4]

ASTM D942: Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method

This test determines the resistance of a grease to oxidation under static conditions.[5][6]

  • Apparatus: An oxygen pressure vessel (bomb), sample dishes, and a pressure gauge.

  • Procedure: Thin layers of the grease sample are placed in the sample dishes inside the pressure vessel. The vessel is filled with oxygen to a specified pressure and heated to a set temperature.

  • Measurement: The pressure inside the vessel is monitored over a specified period (e.g., 100 hours). The drop in oxygen pressure indicates the extent of oxidation.[5][6]

Lubricant Performance Evaluation Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a new lubricant formulation, from initial formulation to final performance characterization.

G cluster_0 Formulation & Preparation cluster_1 Physical & Chemical Testing cluster_2 Tribological Performance Testing cluster_3 Data Analysis & Comparison A Base Oil & Additive Selection B This compound & Thickener Preparation A->B C Grease Manufacturing Process B->C D Dropping Point (ASTM D2265) C->D E Consistency (ASTM D217) C->E F Oxidation Stability (ASTM D942) C->F G Wear Prevention (ASTM D2266) C->G H Extreme Pressure (ASTM D2596) C->H I Benchmark Against Commercial Additives F->I G->I H->I

Caption: Workflow for Lubricant Performance Evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Dilithium Sebacate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational disposal of dilithium sebacate, this document outlines a step-by-step methodology to ensure the safe and compliant handling of this chemical waste.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not classified as a hazardous substance under GHS criteria by a majority of notifiers, is considered harmful if swallowed by a significant percentage[1]. Therefore, a structured and informed disposal process is critical.

I. Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is necessary.

Hazard Profile:

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralWarning, H302 (Harmful if swallowed)[1]

Personal Protective Equipment (PPE):

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

II. Segregation and Storage of Waste

Proper segregation and temporary storage of this compound waste are the first steps in the disposal workflow.

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard warning ("Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

III. Disposal Workflow

The following workflow outlines the decision-making process and steps for the final disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Form (Solid, Solution, Contaminated materials) start->assess solid Solid Waste assess->solid Solid solution Aqueous Solution assess->solution Solution contaminated Contaminated Materials (e.g., gloves, weigh boats) assess->contaminated Contaminated package_solid Package in a sealed, labeled container solid->package_solid package_solution Package in a sealed, labeled container solution->package_solution package_contaminated Double-bag in labeled hazardous waste bags contaminated->package_contaminated storage Store in Designated Hazardous Waste Area package_solid->storage package_solution->storage package_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor storage->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport documentation Complete Waste Disposal Manifest transport->documentation end End: Disposal Complete documentation->end

Figure 1: this compound Disposal Workflow

IV. Detailed Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Landfilling or incineration are potential final disposition methods, to be determined by the contractor in accordance with local, state, and federal regulations.

Step-by-Step Guide:

  • Containment: Ensure all this compound waste, whether in solid form, in solution, or as contaminated labware, is placed in the appropriate, sealed, and labeled waste container.

  • Consult Internal Safety Office: Contact your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance based on institutional protocols and local regulations.

  • Engage a Licensed Contractor: The EHS office will typically coordinate with a licensed and reputable hazardous waste disposal company. Provide them with an accurate description of the waste, including the Safety Data Sheet (SDS) if available.

  • Prepare for Pickup: Follow the instructions provided by the EHS office and the waste disposal contractor for packaging and preparing the waste for transport.

  • Documentation: Complete all necessary waste disposal manifests and documentation provided by the contractor. Retain copies for your records as required by regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in general trash.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Emergency Procedures: In case of a spill, consult the substance's Safety Data Sheet for appropriate cleanup procedures. Generally, this involves carefully sweeping up the solid material to avoid dust generation and placing it in a sealed container for disposal.

V. Logical Relationship of Disposal Decision-Making

The decision-making process for the proper disposal of this compound is governed by a hierarchy of safety and regulatory considerations.

G cluster_0 Disposal Decision Hierarchy A Hazard Identification (Harmful if Swallowed) B Regulatory Compliance (Local, State, Federal) A->B C Institutional Protocols (EHS Guidelines) B->C D Selection of Disposal Method (Licensed Contractor) C->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilithium sebacate
Reactant of Route 2
Dilithium sebacate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.